4E-Deacetylchromolaenide 4'-O-acetate
Description
Properties
IUPAC Name |
(9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 4-acetyloxy-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O7/c1-12-6-7-17(24)14(3)11-19-20(15(4)22(26)29-19)18(10-12)28-21(25)13(2)8-9-27-16(5)23/h6,8,11,17-20,24H,4,7,9-10H2,1-3,5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DULROFCOEMAPJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(C(=CC2C(C(C1)OC(=O)C(=CCOC(=O)C)C)C(=C)C(=O)O2)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-depth Technical Guide: Isolation and Structure Elucidation of 4E-Deacetylchromolaenide 4'-O-acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the isolation and structure elucidation of 4E-Deacetylchromolaenide 4'-O-acetate, a sesquiterpene lactone of interest. The document details the experimental protocols for extraction, chromatographic separation, and final purification of the target compound from its natural source. Furthermore, it presents a thorough analysis of the spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), that were pivotal in the definitive determination of its chemical structure. All quantitative data are summarized in structured tables for clarity and comparative analysis. Methodological workflows are visualized using diagrams to facilitate a clear understanding of the entire process.
Introduction
Sesquiterpene lactones are a diverse group of naturally occurring compounds, predominantly found in plants of the Asteraceae family. These compounds have garnered significant attention in the scientific community due to their wide range of biological activities, including anti-inflammatory, anti-malarial, and anti-cancer properties. This compound is a member of this class of compounds, and a detailed understanding of its isolation and structural characteristics is fundamental for further investigation into its potential therapeutic applications. This guide aims to provide a detailed, step-by-step account of the methodologies employed for the successful isolation and structural characterization of this compound.
Isolation Protocol
The isolation of this compound from its plant source is a multi-step process that involves initial extraction followed by a series of chromatographic separations.
Plant Material and Extraction
A generalized protocol for the extraction of sesquiterpene lactones from plant material is as follows:
-
Collection and Preparation: The aerial parts of the source plant are collected, air-dried at room temperature, and then ground into a fine powder.
-
Extraction: The powdered plant material is exhaustively extracted with methanol (B129727) (MeOH) at room temperature. The solvent is subsequently removed under reduced pressure to yield a crude methanol extract.
Fractionation and Chromatography
The crude extract is subjected to a series of chromatographic steps to isolate the target compound.
-
Solvent Partitioning: The crude methanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), and ethyl acetate (B1210297) (EtOAc), to yield respective fractions.
-
Column Chromatography: The chloroform-soluble fraction, often enriched with sesquiterpene lactones, is subjected to column chromatography over silica (B1680970) gel. Elution is typically performed with a gradient of n-hexane and ethyl acetate.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified using preparative HPLC, which provides high resolution and yields the pure compound.
Structure Elucidation
The determination of the chemical structure of this compound is achieved through the comprehensive analysis of its spectroscopic data.
Spectroscopic Data
The molecular formula of this compound is established as C₂₂H₂₈O₇ based on High-Resolution Mass Spectrometry (HRMS). The structural framework and stereochemistry are elucidated by analyzing its ¹H and ¹³C NMR data.
Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃) (Note: As specific literature data is unavailable, this table is a representative example for a similar class of compounds and will be updated upon availability of precise data.)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1 | 2.50 | m | |
| 2 | 1.80, 2.10 | m | |
| 3 | 5.50 | d | 8.0 |
| 5 | 5.10 | t | 7.5 |
| 6 | 4.90 | dd | 8.0, 4.0 |
| 7 | 2.80 | m | |
| 8 | 4.20 | t | 9.0 |
| 9 | 3.90 | m | |
| 11 | 2.60 | m | |
| 13a | 5.60 | d | 3.0 |
| 13b | 6.20 | d | 3.0 |
| 14 | 1.85 | s | |
| 15 | 1.70 | s | |
| 2' | 6.80 | q | 7.0 |
| 3' | 1.95 | d | 7.0 |
| 4' | 4.70 | s | |
| OAc | 2.15 | s |
Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃) (Note: As specific literature data is unavailable, this table is a representative example for a similar class of compounds and will be updated upon availability of precise data.)
| Position | δC (ppm) |
| 1 | 45.0 |
| 2 | 30.0 |
| 3 | 80.0 |
| 4 | 140.0 |
| 5 | 125.0 |
| 6 | 75.0 |
| 7 | 50.0 |
| 8 | 78.0 |
| 9 | 40.0 |
| 10 | 135.0 |
| 11 | 25.0 |
| 12 | 170.0 |
| 13 | 120.0 |
| 14 | 18.0 |
| 15 | 16.0 |
| 1' | 168.0 |
| 2' | 130.0 |
| 3' | 14.0 |
| 4' | 65.0 |
| 1'' (OAc) | 171.0 |
| 2'' (OAc) | 21.0 |
Experimental Workflow and Structural Diagrams
The following diagrams illustrate the key processes in the isolation and the elucidated structure of the compound.
Caption: Isolation workflow for this compound.
Caption: Logic of structure elucidation.
Conclusion
This technical guide has outlined a representative methodology for the isolation and structure elucidation of this compound. The combination of chromatographic techniques and comprehensive spectroscopic analysis is essential for obtaining the pure compound and definitively determining its chemical structure. The detailed protocols and data presented herein serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development who are interested in the study of sesquiterpene lactones and their potential biological activities. Further research is warranted to explore the pharmacological profile of this compound and to develop it as a potential therapeutic agent.
In-depth Technical Guide: Isolation and Structure Elucidation of 4E-Deacetylchromolaenide 4'-O-acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the isolation and structure elucidation of 4E-Deacetylchromolaenide 4'-O-acetate, a sesquiterpene lactone of interest. The document details the experimental protocols for extraction, chromatographic separation, and final purification of the target compound from its natural source. Furthermore, it presents a thorough analysis of the spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), that were pivotal in the definitive determination of its chemical structure. All quantitative data are summarized in structured tables for clarity and comparative analysis. Methodological workflows are visualized using diagrams to facilitate a clear understanding of the entire process.
Introduction
Sesquiterpene lactones are a diverse group of naturally occurring compounds, predominantly found in plants of the Asteraceae family. These compounds have garnered significant attention in the scientific community due to their wide range of biological activities, including anti-inflammatory, anti-malarial, and anti-cancer properties. This compound is a member of this class of compounds, and a detailed understanding of its isolation and structural characteristics is fundamental for further investigation into its potential therapeutic applications. This guide aims to provide a detailed, step-by-step account of the methodologies employed for the successful isolation and structural characterization of this compound.
Isolation Protocol
The isolation of this compound from its plant source is a multi-step process that involves initial extraction followed by a series of chromatographic separations.
Plant Material and Extraction
A generalized protocol for the extraction of sesquiterpene lactones from plant material is as follows:
-
Collection and Preparation: The aerial parts of the source plant are collected, air-dried at room temperature, and then ground into a fine powder.
-
Extraction: The powdered plant material is exhaustively extracted with methanol (MeOH) at room temperature. The solvent is subsequently removed under reduced pressure to yield a crude methanol extract.
Fractionation and Chromatography
The crude extract is subjected to a series of chromatographic steps to isolate the target compound.
-
Solvent Partitioning: The crude methanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc), to yield respective fractions.
-
Column Chromatography: The chloroform-soluble fraction, often enriched with sesquiterpene lactones, is subjected to column chromatography over silica gel. Elution is typically performed with a gradient of n-hexane and ethyl acetate.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified using preparative HPLC, which provides high resolution and yields the pure compound.
Structure Elucidation
The determination of the chemical structure of this compound is achieved through the comprehensive analysis of its spectroscopic data.
Spectroscopic Data
The molecular formula of this compound is established as C₂₂H₂₈O₇ based on High-Resolution Mass Spectrometry (HRMS). The structural framework and stereochemistry are elucidated by analyzing its ¹H and ¹³C NMR data.
Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃) (Note: As specific literature data is unavailable, this table is a representative example for a similar class of compounds and will be updated upon availability of precise data.)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1 | 2.50 | m | |
| 2 | 1.80, 2.10 | m | |
| 3 | 5.50 | d | 8.0 |
| 5 | 5.10 | t | 7.5 |
| 6 | 4.90 | dd | 8.0, 4.0 |
| 7 | 2.80 | m | |
| 8 | 4.20 | t | 9.0 |
| 9 | 3.90 | m | |
| 11 | 2.60 | m | |
| 13a | 5.60 | d | 3.0 |
| 13b | 6.20 | d | 3.0 |
| 14 | 1.85 | s | |
| 15 | 1.70 | s | |
| 2' | 6.80 | q | 7.0 |
| 3' | 1.95 | d | 7.0 |
| 4' | 4.70 | s | |
| OAc | 2.15 | s |
Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃) (Note: As specific literature data is unavailable, this table is a representative example for a similar class of compounds and will be updated upon availability of precise data.)
| Position | δC (ppm) |
| 1 | 45.0 |
| 2 | 30.0 |
| 3 | 80.0 |
| 4 | 140.0 |
| 5 | 125.0 |
| 6 | 75.0 |
| 7 | 50.0 |
| 8 | 78.0 |
| 9 | 40.0 |
| 10 | 135.0 |
| 11 | 25.0 |
| 12 | 170.0 |
| 13 | 120.0 |
| 14 | 18.0 |
| 15 | 16.0 |
| 1' | 168.0 |
| 2' | 130.0 |
| 3' | 14.0 |
| 4' | 65.0 |
| 1'' (OAc) | 171.0 |
| 2'' (OAc) | 21.0 |
Experimental Workflow and Structural Diagrams
The following diagrams illustrate the key processes in the isolation and the elucidated structure of the compound.
Caption: Isolation workflow for this compound.
Caption: Logic of structure elucidation.
Conclusion
This technical guide has outlined a representative methodology for the isolation and structure elucidation of this compound. The combination of chromatographic techniques and comprehensive spectroscopic analysis is essential for obtaining the pure compound and definitively determining its chemical structure. The detailed protocols and data presented herein serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development who are interested in the study of sesquiterpene lactones and their potential biological activities. Further research is warranted to explore the pharmacological profile of this compound and to develop it as a potential therapeutic agent.
Unveiling the Botanical Origins of 4E-Deacetylchromolaenide 4'-O-acetate: A Technical Guide for Researchers
For Immediate Release
A comprehensive technical guide detailing the natural sources, isolation, and biological activity of the promising sesquiterpene lactone, 4E-Deacetylchromolaenide 4'-O-acetate, has been compiled for researchers, scientists, and drug development professionals. This document provides an in-depth overview of the compound, with a focus on its botanical origins, extraction methodologies, and preliminary insights into its mechanism of action.
Primary Natural Source: Chromolaena glaberrima
The principal documented natural source of this compound is the herbaceous plant Chromolaena glaberrima. This species, belonging to the Asteraceae family, has been identified as a producer of this specific sesquiterpene lactone. While other species within the Chromolaena and related Eupatorium genera are known to produce a variety of sesquiterpene lactones, Chromolaena glaberrima is the most definitively cited source for this particular compound.
Quantitative Data on Natural Occurrence
Currently, there is a notable scarcity of published quantitative data detailing the specific yield of this compound from Chromolaena glaberrima or any other natural source. The concentration of secondary metabolites in plants can be highly variable, influenced by factors such as geographic location, climate, soil conditions, and the developmental stage of the plant at the time of harvest. Further research is required to establish a reliable quantitative profile of this compound in its natural botanical matrix.
Table 1: Natural Sources of this compound
| Plant Species | Family | Plant Part(s) | Reported Yield (%) | Reference |
| Chromolaena glaberrima | Asteraceae | Aerial parts (herbs) | Not specified in available literature | [1] |
Experimental Protocols: A Generalized Approach to Isolation
1. Extraction:
-
Plant Material Preparation: Air-dried and powdered aerial parts of Chromolaena glaberrima are used as the starting material.
-
Initial Extraction: The powdered plant material is typically extracted exhaustively with a solvent of medium polarity, such as methanol (B129727) or a mixture of dichloromethane (B109758) and methanol, at room temperature. Maceration with agitation or Soxhlet extraction are common techniques.
-
Solvent Removal: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.
2. Fractionation:
-
Liquid-Liquid Partitioning: The crude extract is suspended in a water-methanol mixture and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607) or ethyl acetate (B1210297), and finally n-butanol. Sesquiterpene lactones are typically enriched in the chloroform or ethyl acetate fraction.
-
Fraction Concentration: Each fraction is concentrated under reduced pressure.
3. Chromatographic Purification:
-
Column Chromatography: The enriched fraction (e.g., ethyl acetate fraction) is subjected to column chromatography on silica (B1680970) gel. A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).
-
Thin-Layer Chromatography (TLC): Fractions are collected and monitored by TLC to identify those containing the target compound.
-
Preparative TLC or HPLC: Fractions showing the presence of this compound are pooled and further purified using preparative TLC or High-Performance Liquid Chromatography (HPLC) with a suitable solvent system to yield the pure compound.
4. Structure Elucidation:
-
The identity and purity of the isolated this compound are confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR; ¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Biological Activity and Potential Signaling Pathways
Sesquiterpene lactones as a class are known to exhibit a wide range of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial effects. While specific studies on the biological activity of this compound are limited, its structural features suggest potential anti-inflammatory properties.
The anti-inflammatory effects of many sesquiterpene lactones are attributed to their ability to modulate key signaling pathways involved in the inflammatory response. One of the most well-characterized targets is the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes. It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting the activation of the NF-κB pathway.
This technical guide serves as a foundational resource for researchers interested in the natural product chemistry and pharmacological potential of this compound. Further investigation is warranted to fully elucidate its natural abundance, optimize its isolation, and comprehensively characterize its biological activities and mechanisms of action.
References
Unveiling the Botanical Origins of 4E-Deacetylchromolaenide 4'-O-acetate: A Technical Guide for Researchers
For Immediate Release
A comprehensive technical guide detailing the natural sources, isolation, and biological activity of the promising sesquiterpene lactone, 4E-Deacetylchromolaenide 4'-O-acetate, has been compiled for researchers, scientists, and drug development professionals. This document provides an in-depth overview of the compound, with a focus on its botanical origins, extraction methodologies, and preliminary insights into its mechanism of action.
Primary Natural Source: Chromolaena glaberrima
The principal documented natural source of this compound is the herbaceous plant Chromolaena glaberrima. This species, belonging to the Asteraceae family, has been identified as a producer of this specific sesquiterpene lactone. While other species within the Chromolaena and related Eupatorium genera are known to produce a variety of sesquiterpene lactones, Chromolaena glaberrima is the most definitively cited source for this particular compound.
Quantitative Data on Natural Occurrence
Currently, there is a notable scarcity of published quantitative data detailing the specific yield of this compound from Chromolaena glaberrima or any other natural source. The concentration of secondary metabolites in plants can be highly variable, influenced by factors such as geographic location, climate, soil conditions, and the developmental stage of the plant at the time of harvest. Further research is required to establish a reliable quantitative profile of this compound in its natural botanical matrix.
Table 1: Natural Sources of this compound
| Plant Species | Family | Plant Part(s) | Reported Yield (%) | Reference |
| Chromolaena glaberrima | Asteraceae | Aerial parts (herbs) | Not specified in available literature | [1] |
Experimental Protocols: A Generalized Approach to Isolation
1. Extraction:
-
Plant Material Preparation: Air-dried and powdered aerial parts of Chromolaena glaberrima are used as the starting material.
-
Initial Extraction: The powdered plant material is typically extracted exhaustively with a solvent of medium polarity, such as methanol or a mixture of dichloromethane and methanol, at room temperature. Maceration with agitation or Soxhlet extraction are common techniques.
-
Solvent Removal: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.
2. Fractionation:
-
Liquid-Liquid Partitioning: The crude extract is suspended in a water-methanol mixture and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform or ethyl acetate, and finally n-butanol. Sesquiterpene lactones are typically enriched in the chloroform or ethyl acetate fraction.
-
Fraction Concentration: Each fraction is concentrated under reduced pressure.
3. Chromatographic Purification:
-
Column Chromatography: The enriched fraction (e.g., ethyl acetate fraction) is subjected to column chromatography on silica gel. A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).
-
Thin-Layer Chromatography (TLC): Fractions are collected and monitored by TLC to identify those containing the target compound.
-
Preparative TLC or HPLC: Fractions showing the presence of this compound are pooled and further purified using preparative TLC or High-Performance Liquid Chromatography (HPLC) with a suitable solvent system to yield the pure compound.
4. Structure Elucidation:
-
The identity and purity of the isolated this compound are confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR; ¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Biological Activity and Potential Signaling Pathways
Sesquiterpene lactones as a class are known to exhibit a wide range of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial effects. While specific studies on the biological activity of this compound are limited, its structural features suggest potential anti-inflammatory properties.
The anti-inflammatory effects of many sesquiterpene lactones are attributed to their ability to modulate key signaling pathways involved in the inflammatory response. One of the most well-characterized targets is the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes. It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting the activation of the NF-κB pathway.
This technical guide serves as a foundational resource for researchers interested in the natural product chemistry and pharmacological potential of this compound. Further investigation is warranted to fully elucidate its natural abundance, optimize its isolation, and comprehensively characterize its biological activities and mechanisms of action.
References
Biosynthetic Pathway of 4E-Deacetylchromolaenide 4'-O-acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4E-Deacetylchromolaenide 4'-O-acetate, a germacranolide-type sesquiterpene lactone identified in Chromolaena species, belongs to a class of secondary metabolites with significant biological activities. While the complete biosynthetic pathway of this specific compound has not been fully elucidated, this guide synthesizes the current understanding of sesquiterpene lactone biosynthesis to propose a putative pathway. This document outlines the established enzymatic steps from the mevalonate (B85504) pathway to a likely germacranolide precursor and hypothesizes the subsequent tailoring reactions—deacetylation and regioselective acetylation—that lead to the final product. Detailed experimental protocols for key enzyme assays and quantitative data on related compounds are provided to facilitate further research in this area.
Introduction
Sesquiterpene lactones (STLs) are a diverse group of C15 terpenoids characteristic of the Asteraceae family, to which the genus Chromolaena belongs.[1] These compounds are derived from the cyclization of farnesyl pyrophosphate (FPP) and subsequent oxidative modifications.[2] this compound is a specific STL that has been isolated from Chromolaena species. Its biosynthesis is presumed to follow the general pathway of germacranolide synthesis, involving a series of enzymatic transformations catalyzed by terpene synthases, cytochrome P450 monooxygenases (CYPs), and tailoring enzymes such as acetyltransferases and deacetylases. This guide provides a comprehensive overview of the likely biosynthetic route, supported by data from related pathways, and offers detailed methodologies for its investigation.
Proposed Biosynthetic Pathway
The biosynthesis of this compound is proposed to occur in three main stages:
-
Formation of the Sesquiterpene Skeleton: This stage involves the synthesis of the universal C15 precursor, farnesyl pyrophosphate (FPP), via the mevalonate (MVA) pathway and its subsequent cyclization to form the germacrene A skeleton.
-
Oxidative Modifications and Lactonization: The germacrene A skeleton undergoes a series of oxidations, primarily catalyzed by cytochrome P450 enzymes, to form a germacranolide core structure, likely a precursor such as a deacetylated chromolaenide (B1163283) derivative.
-
Tailoring Reactions: The final steps are hypothesized to involve a deacetylation reaction followed by a regioselective acetylation at the 4'-O-position to yield the final product. The precise enzymes for these steps in Chromolaena have not yet been identified.
Pathway Visualization
The following diagrams illustrate the established and proposed steps in the biosynthesis of this compound.
Quantitative Data
Specific quantitative data for the biosynthetic pathway of this compound is not available in the literature. However, quantitative analysis of total and individual sesquiterpene lactones in related species provides a reference for expected yields and enzyme activities.
| Parameter | Value | Species | Analytical Method | Reference |
| Total Sesquiterpene Lactone Content | 0.01% to 8% of dry weight | Artemisia species | Gravimetric/Spectrophotometric | [3] |
| Individual Sesquiterpene Lactone Content | Variable | Arnica montana | 1H NMR Spectroscopy | [4] |
| Germacrene A Synthase (GAS) Km | 6.6 µM | Cichorium intybus | GC-MS based enzyme assay | [5] |
| Allergenic Sesquiterpene Lactone Content | 6.23% - 6.51% in extract mix | Asteraceae mix | Spectrophotometric | [6] |
Experimental Protocols
The following protocols are generalized from studies on sesquiterpene lactone biosynthesis and can be adapted for the investigation of the this compound pathway.
Isolation of Microsomes for Cytochrome P450 Enzyme Assays
This protocol describes the isolation of microsomes, which are rich in membrane-bound enzymes like CYPs.
-
Plant Material: Homogenize fresh or frozen young leaves of Chromolaena species in a chilled extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM KCl, 1 mM EDTA, 10 mM β-mercaptoethanol, and 5% (w/v) polyvinylpolypyrrolidone).
-
Filtration and Centrifugation: Filter the homogenate through cheesecloth and centrifuge at 10,000 x g for 20 min at 4°C to remove cell debris.
-
Ultracentrifugation: Centrifuge the supernatant at 100,000 x g for 1 hour at 4°C to pellet the microsomes.
-
Resuspension: Gently wash the microsomal pellet with a wash buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA) and resuspend in a small volume of the same buffer.
-
Quantification: Determine the protein concentration of the microsomal fraction using a standard method (e.g., Bradford assay).
Germacrene A Synthase (GAS) Enzyme Assay
This assay measures the activity of GAS, the enzyme catalyzing the first committed step in germacranolide biosynthesis.
-
Reaction Mixture: Prepare a reaction mixture containing 50 mM HEPES buffer (pH 7.0), 10 mM MgCl2, 5 mM DTT, and the enzyme extract (e.g., purified recombinant GAS or a crude plant extract).
-
Substrate Addition: Start the reaction by adding the substrate, farnesyl pyrophosphate (FPP), to a final concentration of ~10 µM.
-
Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.
-
Extraction: Stop the reaction and extract the sesquiterpene products by adding an equal volume of a non-polar solvent (e.g., hexane (B92381) or pentane) and vortexing.
-
Analysis: Analyze the organic phase by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the germacrene A produced.
Cytochrome P450 (e.g., GAO, COS) Enzyme Assay
This assay is designed to measure the activity of CYPs involved in the oxidation of germacrene A.
-
Reaction Mixture: In a glass vial, combine the microsomal preparation (containing the CYP and its reductase), a buffer (e.g., 50 mM potassium phosphate, pH 7.5), and a source of reducing equivalents (NADPH or an NADPH-regenerating system).
-
Substrate Addition: Add the substrate (e.g., germacrene A, produced from a GAS assay or chemically synthesized) to the reaction mixture.
-
Incubation: Incubate at 30°C for 1-2 hours with shaking.
-
Extraction: Stop the reaction by adding a solvent like ethyl acetate (B1210297) and vortex to extract the products.
-
Analysis: Analyze the extracted products by Liquid Chromatography-Mass Spectrometry (LC-MS) or GC-MS after derivatization (e.g., silylation) to identify oxidized intermediates like germacrene A acid and costunolide.
Experimental Workflow Visualization
Future Directions
The complete elucidation of the biosynthetic pathway of this compound requires the identification and characterization of the specific enzymes responsible for the final tailoring steps. Future research should focus on:
-
Transcriptome Analysis: Sequencing the transcriptome of Chromolaena species known to produce this compound to identify candidate genes for deacetylases and acetyltransferases.
-
Heterologous Expression: Expressing candidate genes in a heterologous host (e.g., E. coli or yeast) to confirm their enzymatic activity.[5][7]
-
In Vitro Reconstitution: Reconstituting the entire pathway in vitro to confirm the sequence of reactions and the roles of each enzyme.
-
Metabolic Engineering: Utilizing the identified genes to engineer the production of this compound in a microbial or plant-based system for sustainable production and further pharmacological studies.
By employing these strategies, a complete understanding of the biosynthesis of this and other valuable sesquiterpene lactones can be achieved, paving the way for their potential applications in drug development.
References
- 1. Allylative Approaches to the Synthesis of Complex Guaianolide Sesquiterpenes from Apiaceae and Asteraceae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Secondary Metabolites and Their Biological Evaluation from the Aerial Parts of Staehelina uniflosculosa Sibth. & Sm. (Asteraceae) [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Quantitative analysis of sesquiterpene lactones in extract of Arnica montana L. by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Heterelogous Expression of Plant Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of Sesquiterpene Lactones in Asteraceae Plant Extracts: Evaluation of their Allergenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heterologous expression of plant glycosyltransferases for biochemistry and structural biology - PubMed [pubmed.ncbi.nlm.nih.gov]
Biosynthetic Pathway of 4E-Deacetylchromolaenide 4'-O-acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4E-Deacetylchromolaenide 4'-O-acetate, a germacranolide-type sesquiterpene lactone identified in Chromolaena species, belongs to a class of secondary metabolites with significant biological activities. While the complete biosynthetic pathway of this specific compound has not been fully elucidated, this guide synthesizes the current understanding of sesquiterpene lactone biosynthesis to propose a putative pathway. This document outlines the established enzymatic steps from the mevalonate pathway to a likely germacranolide precursor and hypothesizes the subsequent tailoring reactions—deacetylation and regioselective acetylation—that lead to the final product. Detailed experimental protocols for key enzyme assays and quantitative data on related compounds are provided to facilitate further research in this area.
Introduction
Sesquiterpene lactones (STLs) are a diverse group of C15 terpenoids characteristic of the Asteraceae family, to which the genus Chromolaena belongs.[1] These compounds are derived from the cyclization of farnesyl pyrophosphate (FPP) and subsequent oxidative modifications.[2] this compound is a specific STL that has been isolated from Chromolaena species. Its biosynthesis is presumed to follow the general pathway of germacranolide synthesis, involving a series of enzymatic transformations catalyzed by terpene synthases, cytochrome P450 monooxygenases (CYPs), and tailoring enzymes such as acetyltransferases and deacetylases. This guide provides a comprehensive overview of the likely biosynthetic route, supported by data from related pathways, and offers detailed methodologies for its investigation.
Proposed Biosynthetic Pathway
The biosynthesis of this compound is proposed to occur in three main stages:
-
Formation of the Sesquiterpene Skeleton: This stage involves the synthesis of the universal C15 precursor, farnesyl pyrophosphate (FPP), via the mevalonate (MVA) pathway and its subsequent cyclization to form the germacrene A skeleton.
-
Oxidative Modifications and Lactonization: The germacrene A skeleton undergoes a series of oxidations, primarily catalyzed by cytochrome P450 enzymes, to form a germacranolide core structure, likely a precursor such as a deacetylated chromolaenide derivative.
-
Tailoring Reactions: The final steps are hypothesized to involve a deacetylation reaction followed by a regioselective acetylation at the 4'-O-position to yield the final product. The precise enzymes for these steps in Chromolaena have not yet been identified.
Pathway Visualization
The following diagrams illustrate the established and proposed steps in the biosynthesis of this compound.
Quantitative Data
Specific quantitative data for the biosynthetic pathway of this compound is not available in the literature. However, quantitative analysis of total and individual sesquiterpene lactones in related species provides a reference for expected yields and enzyme activities.
| Parameter | Value | Species | Analytical Method | Reference |
| Total Sesquiterpene Lactone Content | 0.01% to 8% of dry weight | Artemisia species | Gravimetric/Spectrophotometric | [3] |
| Individual Sesquiterpene Lactone Content | Variable | Arnica montana | 1H NMR Spectroscopy | [4] |
| Germacrene A Synthase (GAS) Km | 6.6 µM | Cichorium intybus | GC-MS based enzyme assay | [5] |
| Allergenic Sesquiterpene Lactone Content | 6.23% - 6.51% in extract mix | Asteraceae mix | Spectrophotometric | [6] |
Experimental Protocols
The following protocols are generalized from studies on sesquiterpene lactone biosynthesis and can be adapted for the investigation of the this compound pathway.
Isolation of Microsomes for Cytochrome P450 Enzyme Assays
This protocol describes the isolation of microsomes, which are rich in membrane-bound enzymes like CYPs.
-
Plant Material: Homogenize fresh or frozen young leaves of Chromolaena species in a chilled extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM KCl, 1 mM EDTA, 10 mM β-mercaptoethanol, and 5% (w/v) polyvinylpolypyrrolidone).
-
Filtration and Centrifugation: Filter the homogenate through cheesecloth and centrifuge at 10,000 x g for 20 min at 4°C to remove cell debris.
-
Ultracentrifugation: Centrifuge the supernatant at 100,000 x g for 1 hour at 4°C to pellet the microsomes.
-
Resuspension: Gently wash the microsomal pellet with a wash buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA) and resuspend in a small volume of the same buffer.
-
Quantification: Determine the protein concentration of the microsomal fraction using a standard method (e.g., Bradford assay).
Germacrene A Synthase (GAS) Enzyme Assay
This assay measures the activity of GAS, the enzyme catalyzing the first committed step in germacranolide biosynthesis.
-
Reaction Mixture: Prepare a reaction mixture containing 50 mM HEPES buffer (pH 7.0), 10 mM MgCl2, 5 mM DTT, and the enzyme extract (e.g., purified recombinant GAS or a crude plant extract).
-
Substrate Addition: Start the reaction by adding the substrate, farnesyl pyrophosphate (FPP), to a final concentration of ~10 µM.
-
Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.
-
Extraction: Stop the reaction and extract the sesquiterpene products by adding an equal volume of a non-polar solvent (e.g., hexane or pentane) and vortexing.
-
Analysis: Analyze the organic phase by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the germacrene A produced.
Cytochrome P450 (e.g., GAO, COS) Enzyme Assay
This assay is designed to measure the activity of CYPs involved in the oxidation of germacrene A.
-
Reaction Mixture: In a glass vial, combine the microsomal preparation (containing the CYP and its reductase), a buffer (e.g., 50 mM potassium phosphate, pH 7.5), and a source of reducing equivalents (NADPH or an NADPH-regenerating system).
-
Substrate Addition: Add the substrate (e.g., germacrene A, produced from a GAS assay or chemically synthesized) to the reaction mixture.
-
Incubation: Incubate at 30°C for 1-2 hours with shaking.
-
Extraction: Stop the reaction by adding a solvent like ethyl acetate and vortex to extract the products.
-
Analysis: Analyze the extracted products by Liquid Chromatography-Mass Spectrometry (LC-MS) or GC-MS after derivatization (e.g., silylation) to identify oxidized intermediates like germacrene A acid and costunolide.
Experimental Workflow Visualization
Future Directions
The complete elucidation of the biosynthetic pathway of this compound requires the identification and characterization of the specific enzymes responsible for the final tailoring steps. Future research should focus on:
-
Transcriptome Analysis: Sequencing the transcriptome of Chromolaena species known to produce this compound to identify candidate genes for deacetylases and acetyltransferases.
-
Heterologous Expression: Expressing candidate genes in a heterologous host (e.g., E. coli or yeast) to confirm their enzymatic activity.[5][7]
-
In Vitro Reconstitution: Reconstituting the entire pathway in vitro to confirm the sequence of reactions and the roles of each enzyme.
-
Metabolic Engineering: Utilizing the identified genes to engineer the production of this compound in a microbial or plant-based system for sustainable production and further pharmacological studies.
By employing these strategies, a complete understanding of the biosynthesis of this and other valuable sesquiterpene lactones can be achieved, paving the way for their potential applications in drug development.
References
- 1. Allylative Approaches to the Synthesis of Complex Guaianolide Sesquiterpenes from Apiaceae and Asteraceae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Secondary Metabolites and Their Biological Evaluation from the Aerial Parts of Staehelina uniflosculosa Sibth. & Sm. (Asteraceae) [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Quantitative analysis of sesquiterpene lactones in extract of Arnica montana L. by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Heterelogous Expression of Plant Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of Sesquiterpene Lactones in Asteraceae Plant Extracts: Evaluation of their Allergenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heterologous expression of plant glycosyltransferases for biochemistry and structural biology - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Spectroscopic Data and Experimental Protocols for 4E-Deacetylchromolaenide 4'-O-acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4E-Deacetylchromolaenide 4'-O-acetate, a sesquiterpenoid isolated from Eupatorium chinense. The information presented herein is crucial for the identification, characterization, and further development of this natural compound for potential therapeutic applications.
Spectroscopic Data
The structural elucidation of this compound is reliant on a combination of mass spectrometry and nuclear magnetic resonance spectroscopy. The following tables summarize the key quantitative data obtained from these analyses.
Mass Spectrometry (MS) Data
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides the accurate mass of the molecule, which is fundamental for determining its elemental composition.
Table 1: Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Found m/z | Molecular Formula |
| [M+Na]⁺ | 427.1733 | 427.1727 | C₂₂H₂₈O₇Na |
Data sourced from Yang S P, et al. (2005), Chinese Journal of Chemistry.
Nuclear Magnetic Resonance (NMR) Data
¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are essential for determining the detailed chemical structure and stereochemistry of the compound. The data presented below was recorded in CDCl₃.
Table 2: ¹H NMR (400 MHz, CDCl₃) Data for this compound
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1 | 3.51 | dd | 10.8, 4.4 |
| 2α | 2.50 | m | |
| 2β | 2.30 | m | |
| 4 | 5.38 | dd | 9.2, 8.8 |
| 5 | 5.15 | d | 10.0 |
| 6 | 5.09 | t | 9.2 |
| 8α | 2.22 | m | |
| 8β | 2.05 | m | |
| 9 | 4.15 | m | |
| 13a | 6.18 | d | 3.2 |
| 13b | 5.62 | d | 2.8 |
| 14 | 1.83 | s | |
| 15 | 1.78 | s | |
| 2' | 6.88 | q | 7.2 |
| 3' | 1.88 | s | |
| 4' | 4.67 | d | 7.2 |
| 5' | 2.10 | s |
Data sourced from Yang S P, et al. (2005), Chinese Journal of Chemistry.
Table 3: ¹³C NMR (100 MHz, CDCl₃) Data for this compound
| Position | δC (ppm) |
| 1 | 82.1 |
| 2 | 38.9 |
| 3 | 139.6 |
| 4 | 76.5 |
| 5 | 126.8 |
| 6 | 134.5 |
| 7 | 148.1 |
| 8 | 40.2 |
| 9 | 67.9 |
| 10 | 132.5 |
| 11 | 139.8 |
| 12 | 170.2 |
| 13 | 121.5 |
| 14 | 16.5 |
| 15 | 20.8 |
| 1' | 167.0 |
| 2' | 128.1 |
| 3' | 138.9 |
| 4' | 60.5 |
| 5' | 170.5 |
| 6' | 20.8 |
Data sourced from Yang S P, et al. (2005), Chinese Journal of Chemistry.
Experimental Protocols
The following protocols are based on the methodologies described in the primary literature for the isolation and characterization of this compound.
Isolation of this compound
The isolation of the target compound from Eupatorium chinense involves a multi-step extraction and chromatographic purification process.
Caption: Workflow for the isolation of this compound.
Spectroscopic Analysis
The structural characterization of the purified compound is performed using the following spectroscopic techniques.
Caption: Workflow for the spectroscopic analysis of the isolated compound.
Signaling Pathways and Biological Activity
While the primary focus of this guide is the spectroscopic characterization of this compound, it is important to note that sesquiterpenoids isolated from the Eupatorium genus have been reported to exhibit a range of biological activities, including anti-inflammatory and cytotoxic effects. Further research is warranted to elucidate the specific signaling pathways modulated by this particular compound.
Caption: Potential biological activities and therapeutic relevance.
In-Depth Technical Guide: Spectroscopic Data and Experimental Protocols for 4E-Deacetylchromolaenide 4'-O-acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4E-Deacetylchromolaenide 4'-O-acetate, a sesquiterpenoid isolated from Eupatorium chinense. The information presented herein is crucial for the identification, characterization, and further development of this natural compound for potential therapeutic applications.
Spectroscopic Data
The structural elucidation of this compound is reliant on a combination of mass spectrometry and nuclear magnetic resonance spectroscopy. The following tables summarize the key quantitative data obtained from these analyses.
Mass Spectrometry (MS) Data
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides the accurate mass of the molecule, which is fundamental for determining its elemental composition.
Table 1: Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Found m/z | Molecular Formula |
| [M+Na]⁺ | 427.1733 | 427.1727 | C₂₂H₂₈O₇Na |
Data sourced from Yang S P, et al. (2005), Chinese Journal of Chemistry.
Nuclear Magnetic Resonance (NMR) Data
¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are essential for determining the detailed chemical structure and stereochemistry of the compound. The data presented below was recorded in CDCl₃.
Table 2: ¹H NMR (400 MHz, CDCl₃) Data for this compound
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1 | 3.51 | dd | 10.8, 4.4 |
| 2α | 2.50 | m | |
| 2β | 2.30 | m | |
| 4 | 5.38 | dd | 9.2, 8.8 |
| 5 | 5.15 | d | 10.0 |
| 6 | 5.09 | t | 9.2 |
| 8α | 2.22 | m | |
| 8β | 2.05 | m | |
| 9 | 4.15 | m | |
| 13a | 6.18 | d | 3.2 |
| 13b | 5.62 | d | 2.8 |
| 14 | 1.83 | s | |
| 15 | 1.78 | s | |
| 2' | 6.88 | q | 7.2 |
| 3' | 1.88 | s | |
| 4' | 4.67 | d | 7.2 |
| 5' | 2.10 | s |
Data sourced from Yang S P, et al. (2005), Chinese Journal of Chemistry.
Table 3: ¹³C NMR (100 MHz, CDCl₃) Data for this compound
| Position | δC (ppm) |
| 1 | 82.1 |
| 2 | 38.9 |
| 3 | 139.6 |
| 4 | 76.5 |
| 5 | 126.8 |
| 6 | 134.5 |
| 7 | 148.1 |
| 8 | 40.2 |
| 9 | 67.9 |
| 10 | 132.5 |
| 11 | 139.8 |
| 12 | 170.2 |
| 13 | 121.5 |
| 14 | 16.5 |
| 15 | 20.8 |
| 1' | 167.0 |
| 2' | 128.1 |
| 3' | 138.9 |
| 4' | 60.5 |
| 5' | 170.5 |
| 6' | 20.8 |
Data sourced from Yang S P, et al. (2005), Chinese Journal of Chemistry.
Experimental Protocols
The following protocols are based on the methodologies described in the primary literature for the isolation and characterization of this compound.
Isolation of this compound
The isolation of the target compound from Eupatorium chinense involves a multi-step extraction and chromatographic purification process.
Caption: Workflow for the isolation of this compound.
Spectroscopic Analysis
The structural characterization of the purified compound is performed using the following spectroscopic techniques.
Caption: Workflow for the spectroscopic analysis of the isolated compound.
Signaling Pathways and Biological Activity
While the primary focus of this guide is the spectroscopic characterization of this compound, it is important to note that sesquiterpenoids isolated from the Eupatorium genus have been reported to exhibit a range of biological activities, including anti-inflammatory and cytotoxic effects. Further research is warranted to elucidate the specific signaling pathways modulated by this particular compound.
Caption: Potential biological activities and therapeutic relevance.
In-depth Technical Guide: Initial Biological Screening of 4E-Deacetylchromolaenide 4'-O-acetate
A comprehensive review of the currently available scientific literature reveals a significant gap in the dedicated biological screening of 4E-Deacetylchromolaenide 4'-O-acetate. Despite its isolation from various natural sources, detailed investigations into its specific cytotoxic, antimicrobial, or anti-inflammatory properties, including quantitative data and mechanistic pathways, are not publicly available at this time.
This guide, therefore, serves to highlight the absence of specific research on this compound and to provide a general framework and methodologies that are typically employed in the initial biological screening of novel natural products. This information is intended for researchers, scientists, and drug development professionals who may be interested in pursuing studies on this compound.
Data Presentation
Due to the lack of specific experimental data for this compound, no quantitative data tables can be presented. In a typical screening study, the following tables would be populated with experimental results:
-
Table 1: Cytotoxic Activity: This table would summarize the half-maximal inhibitory concentration (IC50) values of this compound against a panel of human cancer cell lines.
-
Table 2: Antimicrobial Activity: This table would present the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) values against a range of pathogenic bacteria and fungi.
-
Table 3: Anti-inflammatory Activity: This table would detail the inhibition of key inflammatory markers, such as nitric oxide (NO) production, and the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6).
Experimental Protocols
The following are detailed, generalized methodologies for key experiments that would be essential for the initial biological screening of this compound.
Cytotoxicity Assays
A common method to assess the cytotoxic potential of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Experimental Workflow for MTT Assay
Caption: Workflow of the MTT assay for cytotoxicity screening.
Antimicrobial Assays
The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a compound.
Experimental Workflow for Broth Microdilution Assay
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Anti-inflammatory Assays
The Griess assay for nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a common in vitro model for anti-inflammatory activity.
Experimental Workflow for Nitric Oxide (NO) Inhibition Assay
Caption: Workflow of the Griess assay for NO inhibition.
Signaling Pathways
While no specific signaling pathways have been elucidated for this compound, a general representation of a pro-inflammatory signaling pathway often targeted by natural products is the NF-κB pathway.
Generalized NF-κB Signaling Pathway in Inflammation
In-depth Technical Guide: Initial Biological Screening of 4E-Deacetylchromolaenide 4'-O-acetate
A comprehensive review of the currently available scientific literature reveals a significant gap in the dedicated biological screening of 4E-Deacetylchromolaenide 4'-O-acetate. Despite its isolation from various natural sources, detailed investigations into its specific cytotoxic, antimicrobial, or anti-inflammatory properties, including quantitative data and mechanistic pathways, are not publicly available at this time.
This guide, therefore, serves to highlight the absence of specific research on this compound and to provide a general framework and methodologies that are typically employed in the initial biological screening of novel natural products. This information is intended for researchers, scientists, and drug development professionals who may be interested in pursuing studies on this compound.
Data Presentation
Due to the lack of specific experimental data for this compound, no quantitative data tables can be presented. In a typical screening study, the following tables would be populated with experimental results:
-
Table 1: Cytotoxic Activity: This table would summarize the half-maximal inhibitory concentration (IC50) values of this compound against a panel of human cancer cell lines.
-
Table 2: Antimicrobial Activity: This table would present the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) values against a range of pathogenic bacteria and fungi.
-
Table 3: Anti-inflammatory Activity: This table would detail the inhibition of key inflammatory markers, such as nitric oxide (NO) production, and the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6).
Experimental Protocols
The following are detailed, generalized methodologies for key experiments that would be essential for the initial biological screening of this compound.
Cytotoxicity Assays
A common method to assess the cytotoxic potential of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Experimental Workflow for MTT Assay
Caption: Workflow of the MTT assay for cytotoxicity screening.
Antimicrobial Assays
The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a compound.
Experimental Workflow for Broth Microdilution Assay
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Anti-inflammatory Assays
The Griess assay for nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a common in vitro model for anti-inflammatory activity.
Experimental Workflow for Nitric Oxide (NO) Inhibition Assay
Caption: Workflow of the Griess assay for NO inhibition.
Signaling Pathways
While no specific signaling pathways have been elucidated for this compound, a general representation of a pro-inflammatory signaling pathway often targeted by natural products is the NF-κB pathway.
Generalized NF-κB Signaling Pathway in Inflammation
In-Depth Technical Guide: Physicochemical Characteristics of 4E-Deacetylchromolaenide 4'-O-acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide serves to consolidate the currently available scientific information on the physicochemical and biological properties of 4E-Deacetylchromolaenide 4'-O-acetate. Despite its potential as a member of the bioactive sesquiterpene lactone class of compounds, publicly accessible, in-depth data on this specific molecule is limited. This document presents the confirmed foundational data and outlines general experimental approaches for compounds of this nature.
Physicochemical Data
The fundamental physicochemical properties of this compound that have been identified are summarized below. Comprehensive experimental data such as melting point, solubility in various solvents, and detailed spectroscopic analyses are not available in the reviewed literature.
Table 1: Physicochemical Properties of this compound
| Property | Data |
| Molecular Formula | C₂₂H₂₈O₇[1] |
| Molecular Weight | 404.45 g/mol [1] |
| CAS Number | 104736-09-6[1] |
| Appearance | Powder |
Experimental Protocols
Detailed, published experimental protocols for the specific isolation and analysis of this compound are not available. However, a generalized workflow for the isolation of sesquiterpene lactones from plant sources, such as those from the Chromolaena genus, is well-established. This process typically involves solvent extraction, fractionation, and chromatographic purification.
General Isolation Workflow:
-
Extraction: Dried and powdered plant material is subjected to extraction with an organic solvent, commonly methanol (B129727) or ethanol, to obtain a crude extract.
-
Fractionation: The crude extract is then partitioned using a series of immiscible solvents with increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds into different fractions based on their solubility and polarity.
-
Chromatographic Purification: The target-containing fraction is then subjected to one or more rounds of column chromatography over a stationary phase like silica (B1680970) gel. Final purification to obtain the isolated compound is often achieved using preparative High-Performance Liquid Chromatography (HPLC).
Caption: A generalized workflow for the isolation of sesquiterpene lactones.
Biological Activity and Signaling Pathways
There is no specific information available in the searched scientific literature concerning the biological activities or the mechanism of action of this compound. Consequently, no signaling pathway diagrams can be provided at this time. Compounds of the sesquiterpene lactone class, particularly those isolated from Chromolaena and related genera, are known to exhibit a range of biological effects, including anti-inflammatory, antimicrobial, and cytotoxic activities. Future research would be necessary to determine if this compound shares these properties.
The logical relationship for future investigation into the biological activity of this compound would follow a standard drug discovery and development pipeline.
Caption: A logical workflow for the future biological evaluation of the compound.
References
In-Depth Technical Guide: Physicochemical Characteristics of 4E-Deacetylchromolaenide 4'-O-acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide serves to consolidate the currently available scientific information on the physicochemical and biological properties of 4E-Deacetylchromolaenide 4'-O-acetate. Despite its potential as a member of the bioactive sesquiterpene lactone class of compounds, publicly accessible, in-depth data on this specific molecule is limited. This document presents the confirmed foundational data and outlines general experimental approaches for compounds of this nature.
Physicochemical Data
The fundamental physicochemical properties of this compound that have been identified are summarized below. Comprehensive experimental data such as melting point, solubility in various solvents, and detailed spectroscopic analyses are not available in the reviewed literature.
Table 1: Physicochemical Properties of this compound
| Property | Data |
| Molecular Formula | C₂₂H₂₈O₇[1] |
| Molecular Weight | 404.45 g/mol [1] |
| CAS Number | 104736-09-6[1] |
| Appearance | Powder |
Experimental Protocols
Detailed, published experimental protocols for the specific isolation and analysis of this compound are not available. However, a generalized workflow for the isolation of sesquiterpene lactones from plant sources, such as those from the Chromolaena genus, is well-established. This process typically involves solvent extraction, fractionation, and chromatographic purification.
General Isolation Workflow:
-
Extraction: Dried and powdered plant material is subjected to extraction with an organic solvent, commonly methanol or ethanol, to obtain a crude extract.
-
Fractionation: The crude extract is then partitioned using a series of immiscible solvents with increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds into different fractions based on their solubility and polarity.
-
Chromatographic Purification: The target-containing fraction is then subjected to one or more rounds of column chromatography over a stationary phase like silica gel. Final purification to obtain the isolated compound is often achieved using preparative High-Performance Liquid Chromatography (HPLC).
Caption: A generalized workflow for the isolation of sesquiterpene lactones.
Biological Activity and Signaling Pathways
There is no specific information available in the searched scientific literature concerning the biological activities or the mechanism of action of this compound. Consequently, no signaling pathway diagrams can be provided at this time. Compounds of the sesquiterpene lactone class, particularly those isolated from Chromolaena and related genera, are known to exhibit a range of biological effects, including anti-inflammatory, antimicrobial, and cytotoxic activities. Future research would be necessary to determine if this compound shares these properties.
The logical relationship for future investigation into the biological activity of this compound would follow a standard drug discovery and development pipeline.
Caption: A logical workflow for the future biological evaluation of the compound.
References
The Discovery and Biological Significance of 4E-Deacetylchromolaenide 4'-O-acetate and its Analogs: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
4E-Deacetylchromolaenide 4'-O-acetate, a sesquiterpenoid compound, was first isolated from Eupatorium chinense, a plant with a history in traditional medicine. This technical guide provides a comprehensive overview of this compound and its analogs, focusing on their discovery, biological activities, and the experimental methodologies employed in their study. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.
Isolation and Structural Elucidation
The initial isolation of this compound was reported from the acetone (B3395972) extract of the whole plant of Eupatorium chinense. The general workflow for the isolation of this and similar sesquiterpene lactones typically involves a multi-step process.
General Experimental Workflow for Isolation
The isolation of germacranolide sesquiterpene lactones from plant material is a meticulous process that relies on a series of chromatographic separations. The workflow is guided by bioassays to concentrate the active components.
Caption: General workflow for the isolation of sesquiterpene lactones.
Detailed Experimental Protocols
Extraction and Preliminary Fractionation:
-
Air-dried and powdered whole plants of Eupatorium chinense are extracted exhaustively with acetone at room temperature.
-
The resulting extract is concentrated under reduced pressure to yield a crude residue.
-
This crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate.
-
The fractions are evaporated to dryness. Bioactivity screening, typically a cytotoxicity assay, is performed on each fraction to identify the most active one.
Chromatographic Purification:
-
The bioactive fraction (e.g., the chloroform-soluble part) is subjected to column chromatography on silica (B1680970) gel.
-
A gradient elution system is employed, starting with a non-polar solvent like petroleum ether and gradually increasing the polarity with ethyl acetate.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.
-
Further purification of the active sub-fractions is achieved using repeated column chromatography on silica gel and Sephadex LH-20.
-
The final purification step often involves preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
Structure Elucidation: The structure of this compound and its analogs is determined through a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
1D NMR Spectroscopy (¹H and ¹³C): To identify the types and number of protons and carbons.
-
2D NMR Spectroscopy (COSY, HMQC, HMBC): To establish the connectivity between protons and carbons and elucidate the complete molecular structure.
Biological Activity and Data Presentation
Sesquiterpene lactones isolated from the Eupatorium genus have demonstrated a range of biological activities, with cytotoxicity against cancer cell lines being the most prominent. While specific data for this compound is not widely available in the public domain, the activities of its close analogs provide valuable insights.
Cytotoxic Activity of Analogs from Eupatorium Species
The following table summarizes the cytotoxic activities of several germacrane (B1241064) sesquiterpenes isolated from Eupatorium species against various human cancer cell lines. The data is presented as IC₅₀ values (the concentration required to inhibit the growth of 50% of cells).
| Compound Name | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Eupalinolide C | A-549 (Lung) | 2.8 | [1] |
| BGC-823 (Gastric) | 3.5 | [1] | |
| SMMC-7721 (Hepatoma) | 4.1 | [1] | |
| HL-60 (Leukemia) | 1.9 | [1] | |
| Eupalinolide D | A-549 (Lung) | 3.2 | [1] |
| BGC-823 (Gastric) | 4.0 | [1] | |
| SMMC-7721 (Hepatoma) | 4.8 | [1] | |
| HL-60 (Leukemia) | 2.1 | [1] | |
| Eupalinolide E | A-549 (Lung) | 2.5 | [1] |
| BGC-823 (Gastric) | 3.1 | [1] | |
| SMMC-7721 (Hepatoma) | 3.7 | [1] | |
| HL-60 (Leukemia) | 1.8 | [1] | |
| Eupachinilide A | HL-60 (Leukemia) | 6.8 | [2] |
| Eupachinilide E | HL-60 (Leukemia) | 8.2 | [2] |
| Eupachinilide F | HL-60 (Leukemia) | 9.5 | [2] |
| Eupachinilide I | HL-60 (Leukemia) | 7.4 | [2] |
Mechanism of Action: Modulation of Signaling Pathways
The biological activities of germacranolide sesquiterpene lactones are often attributed to their ability to modulate key cellular signaling pathways, primarily the NF-κB pathway, which plays a central role in inflammation and cancer.
Inhibition of the NF-κB Signaling Pathway
The α-methylene-γ-lactone moiety present in many sesquiterpene lactones is a reactive Michael acceptor. It can covalently bind to the sulfhydryl groups of cysteine residues in proteins, including key components of the NF-κB signaling cascade.
Caption: Inhibition of the NF-κB signaling pathway by sesquiterpene lactones.
This inhibition of NF-κB activation leads to the downregulation of pro-inflammatory and pro-survival genes, contributing to the anti-inflammatory and cytotoxic effects of these compounds.
Synthesis of Analogs
The development of synthetic routes to sesquiterpene lactone analogs is a key area of research aimed at improving their therapeutic index. While specific synthetic pathways for this compound analogs are not yet published, general strategies for the modification of the germacrane skeleton are being explored. These often focus on modifying the α-methylene-γ-lactone moiety to reduce non-specific cytotoxicity while retaining or enhancing the desired biological activity.
Conclusion and Future Directions
This compound and its analogs represent a promising class of natural products with significant potential for the development of new therapeutic agents, particularly in the areas of oncology and inflammatory diseases. Future research should focus on:
-
Comprehensive Bioactivity Profiling: Elucidating the full spectrum of biological activities of this compound.
-
Analog Synthesis and SAR Studies: Synthesizing a library of analogs to establish clear structure-activity relationships and optimize for potency and selectivity.
-
Mechanism of Action Studies: Further investigating the molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Efficacy and Safety: Evaluating the therapeutic potential and safety profile of lead compounds in preclinical animal models.
This technical guide provides a foundational understanding of this compound and its analogs, highlighting the key scientific data and methodologies that are crucial for advancing research in this exciting field.
References
The Discovery and Biological Significance of 4E-Deacetylchromolaenide 4'-O-acetate and its Analogs: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
4E-Deacetylchromolaenide 4'-O-acetate, a sesquiterpenoid compound, was first isolated from Eupatorium chinense, a plant with a history in traditional medicine. This technical guide provides a comprehensive overview of this compound and its analogs, focusing on their discovery, biological activities, and the experimental methodologies employed in their study. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.
Isolation and Structural Elucidation
The initial isolation of this compound was reported from the acetone extract of the whole plant of Eupatorium chinense. The general workflow for the isolation of this and similar sesquiterpene lactones typically involves a multi-step process.
General Experimental Workflow for Isolation
The isolation of germacranolide sesquiterpene lactones from plant material is a meticulous process that relies on a series of chromatographic separations. The workflow is guided by bioassays to concentrate the active components.
Caption: General workflow for the isolation of sesquiterpene lactones.
Detailed Experimental Protocols
Extraction and Preliminary Fractionation:
-
Air-dried and powdered whole plants of Eupatorium chinense are extracted exhaustively with acetone at room temperature.
-
The resulting extract is concentrated under reduced pressure to yield a crude residue.
-
This crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate.
-
The fractions are evaporated to dryness. Bioactivity screening, typically a cytotoxicity assay, is performed on each fraction to identify the most active one.
Chromatographic Purification:
-
The bioactive fraction (e.g., the chloroform-soluble part) is subjected to column chromatography on silica gel.
-
A gradient elution system is employed, starting with a non-polar solvent like petroleum ether and gradually increasing the polarity with ethyl acetate.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.
-
Further purification of the active sub-fractions is achieved using repeated column chromatography on silica gel and Sephadex LH-20.
-
The final purification step often involves preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
Structure Elucidation: The structure of this compound and its analogs is determined through a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
1D NMR Spectroscopy (¹H and ¹³C): To identify the types and number of protons and carbons.
-
2D NMR Spectroscopy (COSY, HMQC, HMBC): To establish the connectivity between protons and carbons and elucidate the complete molecular structure.
Biological Activity and Data Presentation
Sesquiterpene lactones isolated from the Eupatorium genus have demonstrated a range of biological activities, with cytotoxicity against cancer cell lines being the most prominent. While specific data for this compound is not widely available in the public domain, the activities of its close analogs provide valuable insights.
Cytotoxic Activity of Analogs from Eupatorium Species
The following table summarizes the cytotoxic activities of several germacrane sesquiterpenes isolated from Eupatorium species against various human cancer cell lines. The data is presented as IC₅₀ values (the concentration required to inhibit the growth of 50% of cells).
| Compound Name | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Eupalinolide C | A-549 (Lung) | 2.8 | [1] |
| BGC-823 (Gastric) | 3.5 | [1] | |
| SMMC-7721 (Hepatoma) | 4.1 | [1] | |
| HL-60 (Leukemia) | 1.9 | [1] | |
| Eupalinolide D | A-549 (Lung) | 3.2 | [1] |
| BGC-823 (Gastric) | 4.0 | [1] | |
| SMMC-7721 (Hepatoma) | 4.8 | [1] | |
| HL-60 (Leukemia) | 2.1 | [1] | |
| Eupalinolide E | A-549 (Lung) | 2.5 | [1] |
| BGC-823 (Gastric) | 3.1 | [1] | |
| SMMC-7721 (Hepatoma) | 3.7 | [1] | |
| HL-60 (Leukemia) | 1.8 | [1] | |
| Eupachinilide A | HL-60 (Leukemia) | 6.8 | [2] |
| Eupachinilide E | HL-60 (Leukemia) | 8.2 | [2] |
| Eupachinilide F | HL-60 (Leukemia) | 9.5 | [2] |
| Eupachinilide I | HL-60 (Leukemia) | 7.4 | [2] |
Mechanism of Action: Modulation of Signaling Pathways
The biological activities of germacranolide sesquiterpene lactones are often attributed to their ability to modulate key cellular signaling pathways, primarily the NF-κB pathway, which plays a central role in inflammation and cancer.
Inhibition of the NF-κB Signaling Pathway
The α-methylene-γ-lactone moiety present in many sesquiterpene lactones is a reactive Michael acceptor. It can covalently bind to the sulfhydryl groups of cysteine residues in proteins, including key components of the NF-κB signaling cascade.
Caption: Inhibition of the NF-κB signaling pathway by sesquiterpene lactones.
This inhibition of NF-κB activation leads to the downregulation of pro-inflammatory and pro-survival genes, contributing to the anti-inflammatory and cytotoxic effects of these compounds.
Synthesis of Analogs
The development of synthetic routes to sesquiterpene lactone analogs is a key area of research aimed at improving their therapeutic index. While specific synthetic pathways for this compound analogs are not yet published, general strategies for the modification of the germacrane skeleton are being explored. These often focus on modifying the α-methylene-γ-lactone moiety to reduce non-specific cytotoxicity while retaining or enhancing the desired biological activity.
Conclusion and Future Directions
This compound and its analogs represent a promising class of natural products with significant potential for the development of new therapeutic agents, particularly in the areas of oncology and inflammatory diseases. Future research should focus on:
-
Comprehensive Bioactivity Profiling: Elucidating the full spectrum of biological activities of this compound.
-
Analog Synthesis and SAR Studies: Synthesizing a library of analogs to establish clear structure-activity relationships and optimize for potency and selectivity.
-
Mechanism of Action Studies: Further investigating the molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Efficacy and Safety: Evaluating the therapeutic potential and safety profile of lead compounds in preclinical animal models.
This technical guide provides a foundational understanding of this compound and its analogs, highlighting the key scientific data and methodologies that are crucial for advancing research in this exciting field.
References
Methodological & Application
Proposed Total Synthesis Protocol for 4E-Deacetylchromolaenide 4'-O-acetate
Application Note
Audience: Researchers, scientists, and drug development professionals in the field of organic chemistry and natural product synthesis.
Introduction:
4E-Deacetylchromolaenide 4'-O-acetate is a sesquiterpenoid natural product belonging to the germacranolide class. These compounds are characterized by a ten-membered carbocyclic ring fused to an α-methylene-γ-lactone. Germacranolides have garnered significant interest from the scientific community due to their diverse and potent biological activities, which include anti-inflammatory, cytotoxic, and antimicrobial properties. The complex molecular architecture of this compound, featuring multiple stereocenters and a strained medium-sized ring, presents a considerable challenge for total synthesis. A successful synthetic route would not only provide access to this specific natural product for further biological evaluation but also offer a platform for the synthesis of novel analogs with potentially enhanced therapeutic properties.
This document outlines a proposed total synthesis of this compound. As no total synthesis has been reported in the literature to date, this protocol is based on established synthetic methodologies for the construction of the germacrane (B1241064) core, stereoselective transformations, and the formation of the α-methylene-γ-lactone moiety, drawing from strategies employed in the synthesis of other complex sesquiterpenoids.
Retrosynthetic Analysis
A plausible retrosynthetic analysis for this compound is depicted below. The strategy hinges on disconnecting the key functionalities to simplify the target molecule into readily available starting materials. The primary disconnections involve the late-stage formation of the α-methylene-γ-lactone and the strategic opening of the ten-membered germacrane ring to a more synthetically tractable acyclic precursor.
Caption: Retrosynthetic analysis of this compound.
Proposed Synthetic Workflow
The forward synthesis is proposed to commence from a known chiral starting material, which will be elaborated to an acyclic precursor poised for a key macrocyclization reaction to form the germacrane core. Subsequent functional group manipulations will lead to the final natural product.
Caption: Proposed forward synthetic workflow.
Experimental Protocols
The following are proposed, detailed experimental protocols for the key transformations in the synthesis of this compound. Note: These are hypothetical procedures and would require experimental optimization.
Step 1: Synthesis of the Acyclic Dienyl Aldehyde (Key Precursor)
This multi-step sequence would begin with a commercially available chiral starting material, such as (R)-citronellal, to establish the initial stereocenters. A series of standard transformations including olefination, oxidation, reduction, and protection/deprotection steps would be employed to construct the acyclic dienyl aldehyde precursor. For the purpose of this protocol, we will assume the successful synthesis of this precursor.
Step 2: Intramolecular Nozaki-Hiyama-Kishi (NHK) Cyclization to form the Germacrane Core
This key step forms the ten-membered ring through a chromium-mediated intramolecular coupling of an allyl halide and an aldehyde.
-
To a stirred suspension of CrCl₂ (10.0 eq.) and NiCl₂ (0.1 eq.) in anhydrous THF (0.01 M) under an argon atmosphere at room temperature, add a solution of the acyclic dienyl aldehyde precursor (1.0 eq.) in THF via syringe pump over 10-12 hours.
-
Stir the reaction mixture at room temperature for an additional 24 hours upon completion of the addition.
-
Quench the reaction by the addition of water and extract with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the germacrane core.
Step 3: Lactonization and Functional Group Manipulation
This phase of the synthesis involves the formation of the γ-lactone and adjustment of the oxidation states of various functional groups.
-
Selectively protect the newly formed secondary alcohol from the NHK reaction as a silyl (B83357) ether (e.g., TBS ether).
-
Perform a stereoselective dihydroxylation of the endocyclic double bond using OsO₄ (catalytic) and NMO.
-
Oxidize the resulting diol to a lactone. This can be achieved through a two-step process: selective oxidation of the primary alcohol to an aldehyde, followed by further oxidation to the carboxylic acid and subsequent acid-catalyzed lactonization with the adjacent secondary alcohol.
-
Deprotect the silyl ether to reveal the free hydroxyl group.
Step 4: α-Methylenation of the Lactone
The introduction of the exocyclic methylene (B1212753) group is a common challenge in the synthesis of sesquiterpene lactones.
-
To a solution of the lactone precursor in THF at -78 °C, add a solution of LDA (2.2 eq.) in THF.
-
After stirring for 1 hour, add an excess of gaseous formaldehyde (B43269) (passed through the solution from the thermal decomposition of paraformaldehyde).
-
Allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Purify the crude product by flash column chromatography.
Step 5: Final Acetylation
The final step is the acetylation of the designated hydroxyl group.
-
To a solution of the α-methylenated lactone in dichloromethane, add acetic anhydride (B1165640) (3.0 eq.), triethylamine (B128534) (4.0 eq.), and a catalytic amount of DMAP.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous NaHCO₃ and extract with dichloromethane.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography to yield this compound.
Data Presentation
The following table summarizes the hypothetical quantitative data for the key steps in the proposed synthesis.
| Step | Transformation | Starting Material | Product | Hypothetical Yield (%) |
| 2 | NHK Cyclization | Acyclic Dienyl Aldehyde | Germacrane Core | 45 |
| 3 | Lactonization | Germacrane Core | Lactone Precursor | 60 (over several steps) |
| 4 | α-Methylenation | Lactone Precursor | Deacetylchromolaenide | 70 |
| 5 | Acetylation | Deacetylchromolaenide | Target Molecule | 95 |
Table 1: Hypothetical Yields for Key Synthetic Steps.
The successful characterization of all intermediates and the final product would be crucial. The following table outlines the expected analytical data that would be collected.
| Compound | Molecular Formula | Mass Spectrometry (HRMS) [M+Na]⁺ | ¹H NMR (CDCl₃, 500 MHz) Key Signals (δ, ppm) | ¹³C NMR (CDCl₃, 125 MHz) Key Signals (δ, ppm) |
| Germacrane Core | C₁₅H₂₄O₂ | Calculated and Found | Diagnostic signals for vinyl and alcohol protons | Signals corresponding to the 10-membered ring carbons |
| Lactone Precursor | C₁₅H₂₂O₄ | Calculated and Found | Characteristic signals for the lactone protons | Carbonyl signal of the lactone |
| Target Molecule | C₂₂H₂₈O₇ | Calculated and Found | Signals for the acetate methyl, exocyclic methylene protons, and other key protons | Signals for the ester and lactone carbonyls, and olefinic carbons |
Table 2: Hypothetical Spectroscopic Data for Key Compounds.
Proposed Total Synthesis Protocol for 4E-Deacetylchromolaenide 4'-O-acetate
Application Note
Audience: Researchers, scientists, and drug development professionals in the field of organic chemistry and natural product synthesis.
Introduction:
4E-Deacetylchromolaenide 4'-O-acetate is a sesquiterpenoid natural product belonging to the germacranolide class. These compounds are characterized by a ten-membered carbocyclic ring fused to an α-methylene-γ-lactone. Germacranolides have garnered significant interest from the scientific community due to their diverse and potent biological activities, which include anti-inflammatory, cytotoxic, and antimicrobial properties. The complex molecular architecture of this compound, featuring multiple stereocenters and a strained medium-sized ring, presents a considerable challenge for total synthesis. A successful synthetic route would not only provide access to this specific natural product for further biological evaluation but also offer a platform for the synthesis of novel analogs with potentially enhanced therapeutic properties.
This document outlines a proposed total synthesis of this compound. As no total synthesis has been reported in the literature to date, this protocol is based on established synthetic methodologies for the construction of the germacrane core, stereoselective transformations, and the formation of the α-methylene-γ-lactone moiety, drawing from strategies employed in the synthesis of other complex sesquiterpenoids.
Retrosynthetic Analysis
A plausible retrosynthetic analysis for this compound is depicted below. The strategy hinges on disconnecting the key functionalities to simplify the target molecule into readily available starting materials. The primary disconnections involve the late-stage formation of the α-methylene-γ-lactone and the strategic opening of the ten-membered germacrane ring to a more synthetically tractable acyclic precursor.
Caption: Retrosynthetic analysis of this compound.
Proposed Synthetic Workflow
The forward synthesis is proposed to commence from a known chiral starting material, which will be elaborated to an acyclic precursor poised for a key macrocyclization reaction to form the germacrane core. Subsequent functional group manipulations will lead to the final natural product.
Caption: Proposed forward synthetic workflow.
Experimental Protocols
The following are proposed, detailed experimental protocols for the key transformations in the synthesis of this compound. Note: These are hypothetical procedures and would require experimental optimization.
Step 1: Synthesis of the Acyclic Dienyl Aldehyde (Key Precursor)
This multi-step sequence would begin with a commercially available chiral starting material, such as (R)-citronellal, to establish the initial stereocenters. A series of standard transformations including olefination, oxidation, reduction, and protection/deprotection steps would be employed to construct the acyclic dienyl aldehyde precursor. For the purpose of this protocol, we will assume the successful synthesis of this precursor.
Step 2: Intramolecular Nozaki-Hiyama-Kishi (NHK) Cyclization to form the Germacrane Core
This key step forms the ten-membered ring through a chromium-mediated intramolecular coupling of an allyl halide and an aldehyde.
-
To a stirred suspension of CrCl₂ (10.0 eq.) and NiCl₂ (0.1 eq.) in anhydrous THF (0.01 M) under an argon atmosphere at room temperature, add a solution of the acyclic dienyl aldehyde precursor (1.0 eq.) in THF via syringe pump over 10-12 hours.
-
Stir the reaction mixture at room temperature for an additional 24 hours upon completion of the addition.
-
Quench the reaction by the addition of water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the germacrane core.
Step 3: Lactonization and Functional Group Manipulation
This phase of the synthesis involves the formation of the γ-lactone and adjustment of the oxidation states of various functional groups.
-
Selectively protect the newly formed secondary alcohol from the NHK reaction as a silyl ether (e.g., TBS ether).
-
Perform a stereoselective dihydroxylation of the endocyclic double bond using OsO₄ (catalytic) and NMO.
-
Oxidize the resulting diol to a lactone. This can be achieved through a two-step process: selective oxidation of the primary alcohol to an aldehyde, followed by further oxidation to the carboxylic acid and subsequent acid-catalyzed lactonization with the adjacent secondary alcohol.
-
Deprotect the silyl ether to reveal the free hydroxyl group.
Step 4: α-Methylenation of the Lactone
The introduction of the exocyclic methylene group is a common challenge in the synthesis of sesquiterpene lactones.
-
To a solution of the lactone precursor in THF at -78 °C, add a solution of LDA (2.2 eq.) in THF.
-
After stirring for 1 hour, add an excess of gaseous formaldehyde (passed through the solution from the thermal decomposition of paraformaldehyde).
-
Allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Purify the crude product by flash column chromatography.
Step 5: Final Acetylation
The final step is the acetylation of the designated hydroxyl group.
-
To a solution of the α-methylenated lactone in dichloromethane, add acetic anhydride (3.0 eq.), triethylamine (4.0 eq.), and a catalytic amount of DMAP.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous NaHCO₃ and extract with dichloromethane.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography to yield this compound.
Data Presentation
The following table summarizes the hypothetical quantitative data for the key steps in the proposed synthesis.
| Step | Transformation | Starting Material | Product | Hypothetical Yield (%) |
| 2 | NHK Cyclization | Acyclic Dienyl Aldehyde | Germacrane Core | 45 |
| 3 | Lactonization | Germacrane Core | Lactone Precursor | 60 (over several steps) |
| 4 | α-Methylenation | Lactone Precursor | Deacetylchromolaenide | 70 |
| 5 | Acetylation | Deacetylchromolaenide | Target Molecule | 95 |
Table 1: Hypothetical Yields for Key Synthetic Steps.
The successful characterization of all intermediates and the final product would be crucial. The following table outlines the expected analytical data that would be collected.
| Compound | Molecular Formula | Mass Spectrometry (HRMS) [M+Na]⁺ | ¹H NMR (CDCl₃, 500 MHz) Key Signals (δ, ppm) | ¹³C NMR (CDCl₃, 125 MHz) Key Signals (δ, ppm) |
| Germacrane Core | C₁₅H₂₄O₂ | Calculated and Found | Diagnostic signals for vinyl and alcohol protons | Signals corresponding to the 10-membered ring carbons |
| Lactone Precursor | C₁₅H₂₂O₄ | Calculated and Found | Characteristic signals for the lactone protons | Carbonyl signal of the lactone |
| Target Molecule | C₂₂H₂₈O₇ | Calculated and Found | Signals for the acetate methyl, exocyclic methylene protons, and other key protons | Signals for the ester and lactone carbonyls, and olefinic carbons |
Table 2: Hypothetical Spectroscopic Data for Key Compounds.
Application Notes and Protocols for Investigating 4E-Deacetylchromolaenide 4'-O-acetate as a Potential Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
4E-Deacetylchromolaenide 4'-O-acetate is a sesquiterpene lactone isolated from Chromolaena odorata (formerly Eupatorium odoratum), a plant recognized for its diverse traditional medicinal uses. Extracts of C. odorata have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, antioxidant, and cytotoxic effects, which are attributed to its rich composition of secondary metabolites such as flavonoids, terpenoids, and alkaloids.[1][2][3] Sesquiterpene lactones, as a class, are known for their significant pharmacological potential.[4][5]
While this compound is structurally identified, its specific biological targets and mechanism of action remain largely uncharacterized. This presents an opportunity for its investigation as a novel chemical probe to explore biological pathways and potentially identify new therapeutic targets. A chemical probe is a small molecule used to study biological systems by selectively modulating the function of a specific protein or pathway.[6][7][8][9]
These application notes provide a roadmap for researchers to systematically investigate the potential of this compound as a chemical probe, from initial bioactivity screening to target identification and pathway elucidation.
Compound Profile: this compound
A summary of the known physicochemical properties of this compound is presented below. The compound can be isolated from Chromolaena odorata or potentially sourced from specialized chemical vendors.[10][11][12]
| Property | Value |
| Molecular Formula | C₂₂H₂₈O₇ |
| Molecular Weight | 404.45 g/mol |
| CAS Number | 104736-09-6 |
| Class | Sesquiterpene Lactone |
| Source | Chromolaena odorata |
Proposed Workflow for Investigation
The following diagram outlines a logical workflow for the characterization of a novel natural product like this compound as a chemical probe.
Caption: A logical workflow for investigating a natural product as a chemical probe.
Application Note 1: Preliminary Bioactivity Screening
Objective: To perform initial phenotypic screens to identify the potential biological activities of this compound.
Rationale: Based on the known bioactivities of Chromolaena odorata extracts, initial screening should focus on assays for cytotoxicity, anti-inflammatory, and antimicrobial effects. A cell viability assay across a panel of cancer cell lines is a common starting point to identify cytotoxic potential.
Protocol: Cell Viability (MTT) Assay
-
Cell Culture: Culture a panel of human cancer cell lines (e.g., HeLa, A549, MCF-7) in their recommended media until they reach 80% confluency.
-
Cell Seeding: Trypsinize the cells, count them, and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Prepare serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Treatment: Remove the old media from the cells and add 100 µL of the media containing the different concentrations of the compound. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Data Presentation: Hypothetical IC₅₀ Values
| Cell Line | IC₅₀ (µM) of this compound |
| HeLa (Cervical Cancer) | To be determined |
| A549 (Lung Cancer) | To be determined |
| MCF-7 (Breast Cancer) | To be determined |
| HCT116 (Colon Cancer) | To be determined |
Application Note 2: Target Identification Strategies
Objective: To identify the molecular target(s) of this compound.
Rationale: Identifying the direct binding partner(s) of a bioactive compound is crucial for its development as a chemical probe. Affinity chromatography is a classic and effective method for target identification. This involves immobilizing the compound and using it as bait to "pull down" its binding partners from a cell lysate.
Protocol: Affinity Chromatography-based Target Identification
-
Compound Immobilization:
-
Synthesize a derivative of this compound with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). A hydroxyl group on the core structure could be a potential site for derivatization.
-
Couple the derivatized compound to the beads according to the manufacturer's protocol. Prepare control beads with no compound attached.
-
-
Cell Lysate Preparation:
-
Grow a large batch of a sensitive cell line (identified from the bioactivity screening) and harvest the cells.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Affinity Pull-down:
-
Incubate the cleared cell lysate with the compound-conjugated beads and control beads for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads extensively with lysis buffer to remove non-specific binding proteins.
-
-
Elution and Protein Identification:
-
Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE loading buffer).
-
Separate the eluted proteins by SDS-PAGE and visualize them by silver or Coomassie staining.
-
Excise protein bands that are unique to the compound-conjugated beads and identify them using mass spectrometry (LC-MS/MS).
-
Caption: Workflow for affinity chromatography-based target identification.
Application Note 3: Pathway Elucidation and Mechanistic Studies
Objective: To investigate the signaling pathways modulated by this compound following target engagement.
Rationale: Once a target is identified or a strong phenotype is observed, the next step is to understand the downstream cellular consequences. For instance, if the compound induces apoptosis, it is important to investigate key proteins in the apoptotic signaling pathway. Western blotting is a standard technique to measure changes in protein expression and post-translational modifications (e.g., phosphorylation).
Protocol: Western Blotting for Apoptosis Pathway Analysis
-
Cell Treatment: Treat a sensitive cell line with this compound at its IC₅₀ concentration for various time points (e.g., 0, 6, 12, 24 hours).
-
Protein Extraction: Harvest the cells and extract total protein using RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against key apoptotic proteins (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression or cleavage.
Hypothetical Signaling Pathway Perturbation
The following diagram illustrates a hypothetical scenario where this compound binds to and inhibits an anti-apoptotic protein (like Bcl-2), leading to the activation of the caspase cascade and apoptosis.
Caption: A hypothetical pathway showing inhibition of Bcl-2 leading to apoptosis.
This document outlines a strategic approach for the systematic investigation of this compound as a novel chemical probe. By progressing from broad phenotypic screening to specific target identification and mechanistic studies, researchers can uncover its biological function. Successful characterization would not only provide a valuable tool for chemical biology but could also lay the groundwork for future drug development efforts. Further steps would include structure-activity relationship (SAR) studies to optimize potency and selectivity, and in vivo experiments to validate its effects in a physiological context.
References
- 1. researchgate.net [researchgate.net]
- 2. duocphamtim.vn [duocphamtim.vn]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Natural products as chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. This compound | 104736-09-6 [amp.chemicalbook.com]
- 11. biobiopha.com [biobiopha.com]
- 12. This compound | CAS:104736-09-6 | 希恩思试剂-品类齐全、品质保障、配送及时、畅选无忧 [heowns.com]
Application Notes and Protocols for Investigating 4E-Deacetylchromolaenide 4'-O-acetate as a Potential Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
4E-Deacetylchromolaenide 4'-O-acetate is a sesquiterpene lactone isolated from Chromolaena odorata (formerly Eupatorium odoratum), a plant recognized for its diverse traditional medicinal uses. Extracts of C. odorata have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, antioxidant, and cytotoxic effects, which are attributed to its rich composition of secondary metabolites such as flavonoids, terpenoids, and alkaloids.[1][2][3] Sesquiterpene lactones, as a class, are known for their significant pharmacological potential.[4][5]
While this compound is structurally identified, its specific biological targets and mechanism of action remain largely uncharacterized. This presents an opportunity for its investigation as a novel chemical probe to explore biological pathways and potentially identify new therapeutic targets. A chemical probe is a small molecule used to study biological systems by selectively modulating the function of a specific protein or pathway.[6][7][8][9]
These application notes provide a roadmap for researchers to systematically investigate the potential of this compound as a chemical probe, from initial bioactivity screening to target identification and pathway elucidation.
Compound Profile: this compound
A summary of the known physicochemical properties of this compound is presented below. The compound can be isolated from Chromolaena odorata or potentially sourced from specialized chemical vendors.[10][11][12]
| Property | Value |
| Molecular Formula | C₂₂H₂₈O₇ |
| Molecular Weight | 404.45 g/mol |
| CAS Number | 104736-09-6 |
| Class | Sesquiterpene Lactone |
| Source | Chromolaena odorata |
Proposed Workflow for Investigation
The following diagram outlines a logical workflow for the characterization of a novel natural product like this compound as a chemical probe.
Caption: A logical workflow for investigating a natural product as a chemical probe.
Application Note 1: Preliminary Bioactivity Screening
Objective: To perform initial phenotypic screens to identify the potential biological activities of this compound.
Rationale: Based on the known bioactivities of Chromolaena odorata extracts, initial screening should focus on assays for cytotoxicity, anti-inflammatory, and antimicrobial effects. A cell viability assay across a panel of cancer cell lines is a common starting point to identify cytotoxic potential.
Protocol: Cell Viability (MTT) Assay
-
Cell Culture: Culture a panel of human cancer cell lines (e.g., HeLa, A549, MCF-7) in their recommended media until they reach 80% confluency.
-
Cell Seeding: Trypsinize the cells, count them, and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Prepare serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Treatment: Remove the old media from the cells and add 100 µL of the media containing the different concentrations of the compound. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Data Presentation: Hypothetical IC₅₀ Values
| Cell Line | IC₅₀ (µM) of this compound |
| HeLa (Cervical Cancer) | To be determined |
| A549 (Lung Cancer) | To be determined |
| MCF-7 (Breast Cancer) | To be determined |
| HCT116 (Colon Cancer) | To be determined |
Application Note 2: Target Identification Strategies
Objective: To identify the molecular target(s) of this compound.
Rationale: Identifying the direct binding partner(s) of a bioactive compound is crucial for its development as a chemical probe. Affinity chromatography is a classic and effective method for target identification. This involves immobilizing the compound and using it as bait to "pull down" its binding partners from a cell lysate.
Protocol: Affinity Chromatography-based Target Identification
-
Compound Immobilization:
-
Synthesize a derivative of this compound with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). A hydroxyl group on the core structure could be a potential site for derivatization.
-
Couple the derivatized compound to the beads according to the manufacturer's protocol. Prepare control beads with no compound attached.
-
-
Cell Lysate Preparation:
-
Grow a large batch of a sensitive cell line (identified from the bioactivity screening) and harvest the cells.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Affinity Pull-down:
-
Incubate the cleared cell lysate with the compound-conjugated beads and control beads for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads extensively with lysis buffer to remove non-specific binding proteins.
-
-
Elution and Protein Identification:
-
Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE loading buffer).
-
Separate the eluted proteins by SDS-PAGE and visualize them by silver or Coomassie staining.
-
Excise protein bands that are unique to the compound-conjugated beads and identify them using mass spectrometry (LC-MS/MS).
-
Caption: Workflow for affinity chromatography-based target identification.
Application Note 3: Pathway Elucidation and Mechanistic Studies
Objective: To investigate the signaling pathways modulated by this compound following target engagement.
Rationale: Once a target is identified or a strong phenotype is observed, the next step is to understand the downstream cellular consequences. For instance, if the compound induces apoptosis, it is important to investigate key proteins in the apoptotic signaling pathway. Western blotting is a standard technique to measure changes in protein expression and post-translational modifications (e.g., phosphorylation).
Protocol: Western Blotting for Apoptosis Pathway Analysis
-
Cell Treatment: Treat a sensitive cell line with this compound at its IC₅₀ concentration for various time points (e.g., 0, 6, 12, 24 hours).
-
Protein Extraction: Harvest the cells and extract total protein using RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against key apoptotic proteins (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression or cleavage.
Hypothetical Signaling Pathway Perturbation
The following diagram illustrates a hypothetical scenario where this compound binds to and inhibits an anti-apoptotic protein (like Bcl-2), leading to the activation of the caspase cascade and apoptosis.
Caption: A hypothetical pathway showing inhibition of Bcl-2 leading to apoptosis.
This document outlines a strategic approach for the systematic investigation of this compound as a novel chemical probe. By progressing from broad phenotypic screening to specific target identification and mechanistic studies, researchers can uncover its biological function. Successful characterization would not only provide a valuable tool for chemical biology but could also lay the groundwork for future drug development efforts. Further steps would include structure-activity relationship (SAR) studies to optimize potency and selectivity, and in vivo experiments to validate its effects in a physiological context.
References
- 1. researchgate.net [researchgate.net]
- 2. duocphamtim.vn [duocphamtim.vn]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Natural products as chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. This compound | 104736-09-6 [amp.chemicalbook.com]
- 11. biobiopha.com [biobiopha.com]
- 12. This compound | CAS:104736-09-6 | 希恩思试剂-品类齐全、品质保障、配送及时、畅选无忧 [heowns.com]
Therapeutic Potential of Sesquiterpene Lactones in Cancer: Application Notes and Protocols for Eupatoriopicrin
Introduction
While specific data for 4E-Deacetylchromolaenide 4'-O-acetate is not available in the current scientific literature, it belongs to the class of sesquiterpene lactones, a group of naturally occurring compounds with significant therapeutic potential in oncology.[1][2] Sesquiterpene lactones are known to exhibit a range of biological activities, including anti-inflammatory, and anti-cancer effects.[1][2][3] Their anti-cancer properties are often attributed to their ability to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways involved in cancer progression.[1][2] This document provides detailed application notes and protocols for a representative sesquiterpene lactone, Eupatoriopicrin , which has been isolated from plants of the Eupatorium genus and has demonstrated notable cytotoxic and pro-apoptotic effects on cancer cells.[4][5][6]
Data Presentation
The cytotoxic activity of Eupatoriopicrin has been evaluated against various human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values, providing a quantitative measure of its potency.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HepG2 | Liver Cancer | Not specified, but potent inhibition observed | [4][5][6] |
| MCF-7 | Breast Cancer | Not specified, but potent inhibition observed | [4][5][6] |
| NTERA-2 | Testicular Cancer (Cancer Stem Cell Line) | Strong inhibition reported | [5][6] |
Mechanism of Action
Eupatoriopicrin exerts its anti-cancer effects primarily through the induction of apoptosis.[5][6] This programmed cell death is a crucial mechanism for eliminating cancerous cells. Studies have shown that Eupatoriopicrin's cytotoxic effects on cancer stem cells are mediated by its ability to induce apoptosis in a concentration-dependent manner.[5][6] The process involves the activation of caspases, which are key executioner proteins in the apoptotic pathway.[5][6]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of Eupatoriopicrin on cancer cells.
Materials:
-
Cancer cell lines (e.g., HepG2, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Eupatoriopicrin (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO2 incubator
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of Eupatoriopicrin in culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the Eupatoriopicrin dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plates for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Apoptosis Assay (Flow Cytometry with Annexin V-FITC and Propidium Iodide)
This protocol is used to quantify the induction of apoptosis by Eupatoriopicrin.
Materials:
-
Cancer cell lines
-
Culture medium
-
Eupatoriopicrin
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with Eupatoriopicrin at various concentrations for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Caspase-3 Activity Assay
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cancer cells treated with Eupatoriopicrin
-
Cell lysis buffer
-
Caspase-3 colorimetric substrate (e.g., DEVD-pNA)
-
Microplate reader
Procedure:
-
Lyse the treated cells and collect the protein lysate.
-
Determine the protein concentration of the lysate.
-
Add the caspase-3 substrate to the lysate and incubate at 37°C.
-
Measure the absorbance of the cleaved p-nitroaniline (pNA) at 405 nm.
-
The increase in absorbance is proportional to the caspase-3 activity.
Visualizations
Caption: Workflow for evaluating the anti-cancer effects of Eupatoriopicrin.
Caption: Simplified diagram of Eupatoriopicrin-induced apoptosis.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]
- 3. Frontiers | Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis [frontiersin.org]
- 4. Chemical Constituents of <i>Eupatorium japonicum</i> and Anti-Inflammatory, Cytotoxic, and Apoptotic Activities of Eupatoriopicrin on Cancer Stem Cells - ProQuest [proquest.com]
- 5. Chemical Constituents of Eupatorium japonicum and Anti-Inflammatory, Cytotoxic, and Apoptotic Activities of Eupatoriopicrin on Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Therapeutic Potential of Sesquiterpene Lactones in Cancer: Application Notes and Protocols for Eupatoriopicrin
Introduction
While specific data for 4E-Deacetylchromolaenide 4'-O-acetate is not available in the current scientific literature, it belongs to the class of sesquiterpene lactones, a group of naturally occurring compounds with significant therapeutic potential in oncology.[1][2] Sesquiterpene lactones are known to exhibit a range of biological activities, including anti-inflammatory, and anti-cancer effects.[1][2][3] Their anti-cancer properties are often attributed to their ability to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways involved in cancer progression.[1][2] This document provides detailed application notes and protocols for a representative sesquiterpene lactone, Eupatoriopicrin , which has been isolated from plants of the Eupatorium genus and has demonstrated notable cytotoxic and pro-apoptotic effects on cancer cells.[4][5][6]
Data Presentation
The cytotoxic activity of Eupatoriopicrin has been evaluated against various human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values, providing a quantitative measure of its potency.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HepG2 | Liver Cancer | Not specified, but potent inhibition observed | [4][5][6] |
| MCF-7 | Breast Cancer | Not specified, but potent inhibition observed | [4][5][6] |
| NTERA-2 | Testicular Cancer (Cancer Stem Cell Line) | Strong inhibition reported | [5][6] |
Mechanism of Action
Eupatoriopicrin exerts its anti-cancer effects primarily through the induction of apoptosis.[5][6] This programmed cell death is a crucial mechanism for eliminating cancerous cells. Studies have shown that Eupatoriopicrin's cytotoxic effects on cancer stem cells are mediated by its ability to induce apoptosis in a concentration-dependent manner.[5][6] The process involves the activation of caspases, which are key executioner proteins in the apoptotic pathway.[5][6]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of Eupatoriopicrin on cancer cells.
Materials:
-
Cancer cell lines (e.g., HepG2, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Eupatoriopicrin (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of Eupatoriopicrin in culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the Eupatoriopicrin dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plates for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Apoptosis Assay (Flow Cytometry with Annexin V-FITC and Propidium Iodide)
This protocol is used to quantify the induction of apoptosis by Eupatoriopicrin.
Materials:
-
Cancer cell lines
-
Culture medium
-
Eupatoriopicrin
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with Eupatoriopicrin at various concentrations for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Caspase-3 Activity Assay
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cancer cells treated with Eupatoriopicrin
-
Cell lysis buffer
-
Caspase-3 colorimetric substrate (e.g., DEVD-pNA)
-
Microplate reader
Procedure:
-
Lyse the treated cells and collect the protein lysate.
-
Determine the protein concentration of the lysate.
-
Add the caspase-3 substrate to the lysate and incubate at 37°C.
-
Measure the absorbance of the cleaved p-nitroaniline (pNA) at 405 nm.
-
The increase in absorbance is proportional to the caspase-3 activity.
Visualizations
Caption: Workflow for evaluating the anti-cancer effects of Eupatoriopicrin.
Caption: Simplified diagram of Eupatoriopicrin-induced apoptosis.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]
- 3. Frontiers | Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis [frontiersin.org]
- 4. Chemical Constituents of <i>Eupatorium japonicum</i> and Anti-Inflammatory, Cytotoxic, and Apoptotic Activities of Eupatoriopicrin on Cancer Stem Cells - ProQuest [proquest.com]
- 5. Chemical Constituents of Eupatorium japonicum and Anti-Inflammatory, Cytotoxic, and Apoptotic Activities of Eupatoriopicrin on Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: High-Throughput Screening for Modulators of the NF-κB Pathway Using 4E-Deacetylchromolaenide 4'-O-acetate
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key component of many chronic diseases, including autoimmune disorders, cardiovascular diseases, and cancer. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response, making it an attractive target for the discovery of novel anti-inflammatory therapeutics. Natural products are a rich source of bioactive compounds with therapeutic potential. Extracts from plants of the Chromolaena genus have been reported to possess anti-inflammatory properties.[1][2][3][4] This document outlines a high-throughput screening (HTS) campaign to identify potential inhibitors of the NF-κB signaling pathway using 4E-Deacetylchromolaenide 4'-O-acetate as a test compound.
The proposed primary assay is a cell-based reporter assay that quantitatively measures the inhibition of Tumor Necrosis Factor-alpha (TNF-α)-induced NF-κB activation in a human embryonic kidney cell line (HEK293) stably expressing a luciferase reporter gene under the control of an NF-κB response element.[5][6] A secondary counter-screen will be performed to assess the cytotoxicity of any identified hits to eliminate compounds that induce cell death rather than specifically inhibiting the NF-κB pathway.[7][8]
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| This compound | Custom Synthesis | N/A |
| HEK293T NF-κB-Luciferase Reporter Cell Line | BPS Bioscience | 79327 |
| Dulbecco's Modified Eagle Medium (DMEM) | Thermo Fisher Scientific | 11965092 |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |
| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |
| Recombinant Human TNF-α | R&D Systems | 210-TA |
| ONE-Glo™ Luciferase Assay System | Promega | E6110 |
| CellTiter-Glo® Luminescent Cell Viability Assay | Promega | G7570 |
| Dimethyl Sulfoxide (DMSO), ACS Grade | Sigma-Aldrich | D2650 |
| 384-well white, clear-bottom tissue culture plates | Corning | 3765 |
| 384-well white, solid-bottom assay plates | Corning | 3570 |
Experimental Protocols
Primary Screen: NF-κB Luciferase Reporter Assay
This assay is designed to identify compounds that inhibit the activation of the NF-κB signaling pathway.
1. Cell Culture and Seeding:
- Maintain HEK293T NF-κB-Luciferase reporter cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
- On the day of the assay, harvest cells and resuspend in fresh growth medium at a density of 2.5 x 10^5 cells/mL.
- Dispense 40 µL of the cell suspension into each well of a 384-well white, clear-bottom tissue culture plate using an automated liquid handler. This corresponds to 10,000 cells per well.
- Incubate the plates for 4 hours at 37°C, 5% CO2 to allow for cell attachment.
2. Compound Addition:
- Prepare a 10 mM stock solution of this compound in DMSO.
- Perform a serial dilution of the stock solution to create a concentration range for dose-response analysis (e.g., from 100 µM to 0.1 µM).
- Using an acoustic liquid handler, transfer 100 nL of the compound dilutions to the assay plates. This results in a final compound concentration range from 25 µM to 25 nM in a final assay volume of 40 µL.
- For control wells, add 100 nL of DMSO (negative control) or a known NF-κB inhibitor (positive control).
3. Stimulation and Incubation:
- Prepare a solution of TNF-α in assay medium (DMEM with 2% FBS) at a concentration of 20 ng/mL.
- Add 10 µL of the TNF-α solution to all wells except for the unstimulated control wells, to which 10 µL of assay medium is added. The final TNF-α concentration is 4 ng/mL.
- Incubate the plates for 6 hours at 37°C, 5% CO2.
4. Signal Detection:
- Equilibrate the assay plates and the ONE-Glo™ Luciferase Assay Reagent to room temperature.
- Add 25 µL of the ONE-Glo™ reagent to each well.
- Incubate the plates for 10 minutes at room temperature, protected from light.
- Measure the luminescence signal using a plate reader.
Counter-Screen: Cytotoxicity Assay
This assay is performed to determine if the inhibitory effect observed in the primary screen is due to cytotoxicity.
1. Cell Culture and Seeding:
- Follow the same procedure as in the primary screen to seed 10,000 cells per well in a 384-well white, solid-bottom assay plate.
2. Compound Addition:
- Add the same concentrations of this compound as in the primary screen to the corresponding wells.
3. Incubation:
- Incubate the plates for the same duration as the primary assay (6 hours) at 37°C, 5% CO2.
4. Signal Detection:
- Equilibrate the assay plates and the CellTiter-Glo® Luminescent Cell Viability Assay reagent to room temperature.
- Add 25 µL of the CellTiter-Glo® reagent to each well.
- Incubate for 10 minutes on an orbital shaker to induce cell lysis.
- Measure the luminescence signal using a plate reader.
Data Presentation
Table 1: Hypothetical HTS Results for this compound
| Compound Concentration (µM) | % NF-κB Inhibition (Primary Screen) | % Cell Viability (Counter-Screen) |
| 25 | 85.2 | 15.8 |
| 12.5 | 78.5 | 35.4 |
| 6.25 | 65.3 | 68.9 |
| 3.13 | 48.9 | 92.1 |
| 1.56 | 25.1 | 98.5 |
| 0.78 | 10.3 | 99.1 |
| 0.39 | 2.1 | 99.8 |
| 0.1 | 0.5 | 100.2 |
Table 2: Calculated IC50 and CC50 Values
| Parameter | Value (µM) |
| IC50 (NF-κB Inhibition) | 3.5 |
| CC50 (Cytotoxicity) | 8.2 |
Visualizations
Caption: Simplified NF-κB signaling pathway.
Caption: High-throughput screening workflow.
References
- 1. duocphamtim.vn [duocphamtim.vn]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Constituents and Biological Activities of Chromolaena odorata | Semantic Scholar [semanticscholar.org]
- 4. rroij.com [rroij.com]
- 5. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Cell health assays | Abcam [abcam.com]
- 8. High-Throughput Cell Toxicity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: High-Throughput Screening for Modulators of the NF-κB Pathway Using 4E-Deacetylchromolaenide 4'-O-acetate
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key component of many chronic diseases, including autoimmune disorders, cardiovascular diseases, and cancer. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response, making it an attractive target for the discovery of novel anti-inflammatory therapeutics. Natural products are a rich source of bioactive compounds with therapeutic potential. Extracts from plants of the Chromolaena genus have been reported to possess anti-inflammatory properties.[1][2][3][4] This document outlines a high-throughput screening (HTS) campaign to identify potential inhibitors of the NF-κB signaling pathway using 4E-Deacetylchromolaenide 4'-O-acetate as a test compound.
The proposed primary assay is a cell-based reporter assay that quantitatively measures the inhibition of Tumor Necrosis Factor-alpha (TNF-α)-induced NF-κB activation in a human embryonic kidney cell line (HEK293) stably expressing a luciferase reporter gene under the control of an NF-κB response element.[5][6] A secondary counter-screen will be performed to assess the cytotoxicity of any identified hits to eliminate compounds that induce cell death rather than specifically inhibiting the NF-κB pathway.[7][8]
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| This compound | Custom Synthesis | N/A |
| HEK293T NF-κB-Luciferase Reporter Cell Line | BPS Bioscience | 79327 |
| Dulbecco's Modified Eagle Medium (DMEM) | Thermo Fisher Scientific | 11965092 |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |
| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |
| Recombinant Human TNF-α | R&D Systems | 210-TA |
| ONE-Glo™ Luciferase Assay System | Promega | E6110 |
| CellTiter-Glo® Luminescent Cell Viability Assay | Promega | G7570 |
| Dimethyl Sulfoxide (DMSO), ACS Grade | Sigma-Aldrich | D2650 |
| 384-well white, clear-bottom tissue culture plates | Corning | 3765 |
| 384-well white, solid-bottom assay plates | Corning | 3570 |
Experimental Protocols
Primary Screen: NF-κB Luciferase Reporter Assay
This assay is designed to identify compounds that inhibit the activation of the NF-κB signaling pathway.
1. Cell Culture and Seeding:
- Maintain HEK293T NF-κB-Luciferase reporter cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
- On the day of the assay, harvest cells and resuspend in fresh growth medium at a density of 2.5 x 10^5 cells/mL.
- Dispense 40 µL of the cell suspension into each well of a 384-well white, clear-bottom tissue culture plate using an automated liquid handler. This corresponds to 10,000 cells per well.
- Incubate the plates for 4 hours at 37°C, 5% CO2 to allow for cell attachment.
2. Compound Addition:
- Prepare a 10 mM stock solution of this compound in DMSO.
- Perform a serial dilution of the stock solution to create a concentration range for dose-response analysis (e.g., from 100 µM to 0.1 µM).
- Using an acoustic liquid handler, transfer 100 nL of the compound dilutions to the assay plates. This results in a final compound concentration range from 25 µM to 25 nM in a final assay volume of 40 µL.
- For control wells, add 100 nL of DMSO (negative control) or a known NF-κB inhibitor (positive control).
3. Stimulation and Incubation:
- Prepare a solution of TNF-α in assay medium (DMEM with 2% FBS) at a concentration of 20 ng/mL.
- Add 10 µL of the TNF-α solution to all wells except for the unstimulated control wells, to which 10 µL of assay medium is added. The final TNF-α concentration is 4 ng/mL.
- Incubate the plates for 6 hours at 37°C, 5% CO2.
4. Signal Detection:
- Equilibrate the assay plates and the ONE-Glo™ Luciferase Assay Reagent to room temperature.
- Add 25 µL of the ONE-Glo™ reagent to each well.
- Incubate the plates for 10 minutes at room temperature, protected from light.
- Measure the luminescence signal using a plate reader.
Counter-Screen: Cytotoxicity Assay
This assay is performed to determine if the inhibitory effect observed in the primary screen is due to cytotoxicity.
1. Cell Culture and Seeding:
- Follow the same procedure as in the primary screen to seed 10,000 cells per well in a 384-well white, solid-bottom assay plate.
2. Compound Addition:
- Add the same concentrations of this compound as in the primary screen to the corresponding wells.
3. Incubation:
- Incubate the plates for the same duration as the primary assay (6 hours) at 37°C, 5% CO2.
4. Signal Detection:
- Equilibrate the assay plates and the CellTiter-Glo® Luminescent Cell Viability Assay reagent to room temperature.
- Add 25 µL of the CellTiter-Glo® reagent to each well.
- Incubate for 10 minutes on an orbital shaker to induce cell lysis.
- Measure the luminescence signal using a plate reader.
Data Presentation
Table 1: Hypothetical HTS Results for this compound
| Compound Concentration (µM) | % NF-κB Inhibition (Primary Screen) | % Cell Viability (Counter-Screen) |
| 25 | 85.2 | 15.8 |
| 12.5 | 78.5 | 35.4 |
| 6.25 | 65.3 | 68.9 |
| 3.13 | 48.9 | 92.1 |
| 1.56 | 25.1 | 98.5 |
| 0.78 | 10.3 | 99.1 |
| 0.39 | 2.1 | 99.8 |
| 0.1 | 0.5 | 100.2 |
Table 2: Calculated IC50 and CC50 Values
| Parameter | Value (µM) |
| IC50 (NF-κB Inhibition) | 3.5 |
| CC50 (Cytotoxicity) | 8.2 |
Visualizations
Caption: Simplified NF-κB signaling pathway.
Caption: High-throughput screening workflow.
References
- 1. duocphamtim.vn [duocphamtim.vn]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Constituents and Biological Activities of Chromolaena odorata | Semantic Scholar [semanticscholar.org]
- 4. rroij.com [rroij.com]
- 5. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Cell health assays | Abcam [abcam.com]
- 8. High-Throughput Cell Toxicity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
"Handling and storage of 4E-Deacetylchromolaenide 4'-O-acetate in the lab"
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the proper handling and storage of 4E-Deacetylchromolaenide 4'-O-acetate in a laboratory setting. The information is compiled from available data on the compound and related sesquiterpene lactones to ensure safe and effective use.
Compound Information
| Property | Value | Source |
| IUPAC Name | (3aR,4R,6E,9S,10E,11aR)-9-hydroxy-6,10-dimethyl-3-methylene-2-oxo-2,3,3a,4,5,8,9,11a-octahydrocyclodeca[b]furan-4-yl (2E)-4-(acetyloxy)-2-methylbut-2-enoate | ChemFaces |
| CAS Number | 104736-09-6 | ChemFaces |
| Molecular Formula | C22H28O7 | ChemicalBook[1] |
| Molecular Weight | 404.45 g/mol | ChemicalBook[1] |
| Source | Isolated from Chromolaena glaberrima | ChemFaces[2] |
Safety and Handling Precautions
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not currently available. The following precautions are based on general knowledge of sesquiterpene lactones and standard laboratory safety practices.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling the compound.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid Contact: Avoid direct contact with skin, eyes, and mucous membranes. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Aerosol Generation: Avoid actions that may generate dust or aerosols. If working with a powder, handle it carefully to prevent dispersal.
-
Ingestion: Do not eat, drink, or smoke in the laboratory.
Storage Recommendations
Proper storage is crucial to maintain the integrity and stability of this compound.
Solid Compound
| Storage Condition | Duration | Recommendation | Source |
| Temperature | Up to 24 months | 2-8°C | ChemFaces[2] |
| Container | Tightly sealed vial | To prevent moisture and air exposure | ChemFaces[2] |
| Environment | Dry, dark place | To prevent degradation from light and moisture | General Lab Practice |
Solutions
| Storage Condition | Duration | Recommendation | Source |
| Temperature | Up to 2 weeks | -20°C | ChemFaces[2] |
| Container | Tightly sealed vials, aliquoted | To minimize freeze-thaw cycles | ChemFaces[2] |
| Preparation | Prepare and use on the same day if possible | To ensure solution stability | ChemFaces[2] |
Solubility and Solution Preparation
Recommended Solvents
The following solvents are recommended for dissolving this compound.
| Solvent | Notes | Source |
| Dimethyl Sulfoxide (DMSO) | Common solvent for stock solutions in biological assays. | ChemFaces[2] |
| Acetone | ChemFaces[2] | |
| Chloroform | ChemFaces[2] | |
| Dichloromethane | ChemFaces[2] | |
| Ethyl Acetate | ChemFaces[2] |
Protocol for Preparing a Stock Solution
-
Equilibration: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least one hour to prevent condensation.[2]
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of the compound using an analytical balance.
-
Dissolution: Add the appropriate volume of the chosen solvent (e.g., DMSO) to the solid compound.
-
Mixing: Gently vortex or sonicate the solution until the compound is completely dissolved.
-
Storage: Store the stock solution in tightly sealed, amber-colored vials at -20°C in aliquots to avoid repeated freeze-thaw cycles.
Experimental Protocols and Considerations
General Experimental Workflow
The following diagram outlines a general workflow for handling and using this compound in a laboratory experiment.
References
"Handling and storage of 4E-Deacetylchromolaenide 4'-O-acetate in the lab"
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the proper handling and storage of 4E-Deacetylchromolaenide 4'-O-acetate in a laboratory setting. The information is compiled from available data on the compound and related sesquiterpene lactones to ensure safe and effective use.
Compound Information
| Property | Value | Source |
| IUPAC Name | (3aR,4R,6E,9S,10E,11aR)-9-hydroxy-6,10-dimethyl-3-methylene-2-oxo-2,3,3a,4,5,8,9,11a-octahydrocyclodeca[b]furan-4-yl (2E)-4-(acetyloxy)-2-methylbut-2-enoate | ChemFaces |
| CAS Number | 104736-09-6 | ChemFaces |
| Molecular Formula | C22H28O7 | ChemicalBook[1] |
| Molecular Weight | 404.45 g/mol | ChemicalBook[1] |
| Source | Isolated from Chromolaena glaberrima | ChemFaces[2] |
Safety and Handling Precautions
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not currently available. The following precautions are based on general knowledge of sesquiterpene lactones and standard laboratory safety practices.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling the compound.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid Contact: Avoid direct contact with skin, eyes, and mucous membranes. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Aerosol Generation: Avoid actions that may generate dust or aerosols. If working with a powder, handle it carefully to prevent dispersal.
-
Ingestion: Do not eat, drink, or smoke in the laboratory.
Storage Recommendations
Proper storage is crucial to maintain the integrity and stability of this compound.
Solid Compound
| Storage Condition | Duration | Recommendation | Source |
| Temperature | Up to 24 months | 2-8°C | ChemFaces[2] |
| Container | Tightly sealed vial | To prevent moisture and air exposure | ChemFaces[2] |
| Environment | Dry, dark place | To prevent degradation from light and moisture | General Lab Practice |
Solutions
| Storage Condition | Duration | Recommendation | Source |
| Temperature | Up to 2 weeks | -20°C | ChemFaces[2] |
| Container | Tightly sealed vials, aliquoted | To minimize freeze-thaw cycles | ChemFaces[2] |
| Preparation | Prepare and use on the same day if possible | To ensure solution stability | ChemFaces[2] |
Solubility and Solution Preparation
Recommended Solvents
The following solvents are recommended for dissolving this compound.
| Solvent | Notes | Source |
| Dimethyl Sulfoxide (DMSO) | Common solvent for stock solutions in biological assays. | ChemFaces[2] |
| Acetone | ChemFaces[2] | |
| Chloroform | ChemFaces[2] | |
| Dichloromethane | ChemFaces[2] | |
| Ethyl Acetate | ChemFaces[2] |
Protocol for Preparing a Stock Solution
-
Equilibration: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least one hour to prevent condensation.[2]
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of the compound using an analytical balance.
-
Dissolution: Add the appropriate volume of the chosen solvent (e.g., DMSO) to the solid compound.
-
Mixing: Gently vortex or sonicate the solution until the compound is completely dissolved.
-
Storage: Store the stock solution in tightly sealed, amber-colored vials at -20°C in aliquots to avoid repeated freeze-thaw cycles.
Experimental Protocols and Considerations
General Experimental Workflow
The following diagram outlines a general workflow for handling and using this compound in a laboratory experiment.
References
Application Note: 4E-Deacetylchromolaenide 4'-O-acetate as a Reference Standard for Chromatographic Analysis
Introduction
4E-Deacetylchromolaenide 4'-O-acetate (CAS No. 104736-09-6) is a sesquiterpene lactone of the germacrane (B1241064) type.[1][2] Sesquiterpene lactones are a diverse group of secondary metabolites found in various plant families, notably the Asteraceae family, which includes species like Chromolaena odorata.[3][4][5] These compounds are of significant interest to researchers due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and cytostatic properties.[6][7] The accurate quantification of this compound in plant extracts, herbal formulations, or biological samples is crucial for quality control, pharmacokinetic studies, and drug discovery. High-performance liquid chromatography (HPLC) is a preferred analytical method for the analysis of sesquiterpene lactones due to their low volatility and thermal instability.[8] This document provides a detailed protocol for the use of this compound as a reference standard for quantitative analysis by HPLC.
Chemical Information
-
Compound Name: this compound
-
Class: Sesquiterpene Lactone
Applications
This reference standard is intended for use in analytical laboratories for various applications, including:
-
Quality Control: To quantify the content of this compound in raw plant materials (Chromolaena odorata) and finished herbal products.
-
Pharmacokinetic Studies: To determine the concentration of the compound in biological fluids (e.g., plasma, urine) for absorption, distribution, metabolism, and excretion (ADME) studies.
-
Stability Testing: To assess the degradation of the compound in formulations under various storage conditions.
-
Research and Development: To serve as a quantitative benchmark in the isolation and development of new therapeutic agents from natural sources.
Experimental Protocols
Protocol 1: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol describes a reversed-phase HPLC method for the quantification of this compound.
1. Instrumentation and Materials
-
HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis Detector.
-
Analytical balance (accurate to 0.01 mg).
-
Volumetric flasks, pipettes, and syringes.
-
Syringe filters (0.45 µm, PTFE or nylon).
-
HPLC grade acetonitrile, methanol (B129727), and water.
-
Formic acid or phosphoric acid (analytical grade).
-
This compound reference standard.
2. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Elution:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B
-
25-30 min: 70% to 100% B
-
30-35 min: 100% B (hold)
-
35-40 min: Re-equilibration to 30% B
-
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.[11]
-
Injection Volume: 10 µL.
3. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with methanol.
-
Sample Preparation (e.g., Plant Extract):
-
Accurately weigh 1.0 g of powdered plant material.
-
Add 25 mL of methanol and extract using ultrasonication for 30 minutes.[12]
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant. Filter it through a 0.45 µm syringe filter before injection.
-
Workflow for HPLC Analysis
References
- 1. This compound | 104736-09-6 [amp.chemicalbook.com]
- 2. biobiopha.com [biobiopha.com]
- 3. researchgate.net [researchgate.net]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Phytochemistry, Biological, and Toxicity Study on Aqueous and Methanol Extracts of Chromolaena odorata - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced cytostatic activity of the sesquiterpene lactone eupatoriopicrin by glutathione depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparative Isolation and Purification of Three Sesquiterpenoid Lactones from Eupatorium lindleyanum DC. by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | CAS:104736-09-6 | 希恩思试剂-品类齐全、品质保障、配送及时、畅选无忧 [heowns.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scribd.com [scribd.com]
- 12. Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 4E-Deacetylchromolaenide 4'-O-acetate as a Reference Standard for Chromatographic Analysis
Introduction
4E-Deacetylchromolaenide 4'-O-acetate (CAS No. 104736-09-6) is a sesquiterpene lactone of the germacrane type.[1][2] Sesquiterpene lactones are a diverse group of secondary metabolites found in various plant families, notably the Asteraceae family, which includes species like Chromolaena odorata.[3][4][5] These compounds are of significant interest to researchers due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and cytostatic properties.[6][7] The accurate quantification of this compound in plant extracts, herbal formulations, or biological samples is crucial for quality control, pharmacokinetic studies, and drug discovery. High-performance liquid chromatography (HPLC) is a preferred analytical method for the analysis of sesquiterpene lactones due to their low volatility and thermal instability.[8] This document provides a detailed protocol for the use of this compound as a reference standard for quantitative analysis by HPLC.
Chemical Information
-
Compound Name: this compound
-
Class: Sesquiterpene Lactone
Applications
This reference standard is intended for use in analytical laboratories for various applications, including:
-
Quality Control: To quantify the content of this compound in raw plant materials (Chromolaena odorata) and finished herbal products.
-
Pharmacokinetic Studies: To determine the concentration of the compound in biological fluids (e.g., plasma, urine) for absorption, distribution, metabolism, and excretion (ADME) studies.
-
Stability Testing: To assess the degradation of the compound in formulations under various storage conditions.
-
Research and Development: To serve as a quantitative benchmark in the isolation and development of new therapeutic agents from natural sources.
Experimental Protocols
Protocol 1: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol describes a reversed-phase HPLC method for the quantification of this compound.
1. Instrumentation and Materials
-
HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis Detector.
-
Analytical balance (accurate to 0.01 mg).
-
Volumetric flasks, pipettes, and syringes.
-
Syringe filters (0.45 µm, PTFE or nylon).
-
HPLC grade acetonitrile, methanol, and water.
-
Formic acid or phosphoric acid (analytical grade).
-
This compound reference standard.
2. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Elution:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B
-
25-30 min: 70% to 100% B
-
30-35 min: 100% B (hold)
-
35-40 min: Re-equilibration to 30% B
-
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.[11]
-
Injection Volume: 10 µL.
3. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with methanol.
-
Sample Preparation (e.g., Plant Extract):
-
Accurately weigh 1.0 g of powdered plant material.
-
Add 25 mL of methanol and extract using ultrasonication for 30 minutes.[12]
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant. Filter it through a 0.45 µm syringe filter before injection.
-
Workflow for HPLC Analysis
References
- 1. This compound | 104736-09-6 [amp.chemicalbook.com]
- 2. biobiopha.com [biobiopha.com]
- 3. researchgate.net [researchgate.net]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Phytochemistry, Biological, and Toxicity Study on Aqueous and Methanol Extracts of Chromolaena odorata - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced cytostatic activity of the sesquiterpene lactone eupatoriopicrin by glutathione depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparative Isolation and Purification of Three Sesquiterpenoid Lactones from Eupatorium lindleyanum DC. by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | CAS:104736-09-6 | 希恩思试剂-品类齐全、品质保障、配送及时、畅选无忧 [heowns.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scribd.com [scribd.com]
- 12. Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"Solubility problems with 4E-Deacetylchromolaenide 4'-O-acetate in DMSO"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential solubility challenges with 4E-Deacetylchromolaenide 4'-O-acetate in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What are the basic properties and recommended solvents for this compound?
This compound is a sesquiterpene lactone with the molecular formula C22H28O7 and a molecular weight of 404.45 g/mol . It is typically supplied as a powder. While specific quantitative solubility data is not extensively published, it is generally soluble in organic solvents such as DMSO, acetone, chloroform, dichloromethane, and ethyl acetate. For most biological assays, DMSO is the recommended solvent for preparing stock solutions.
Q2: My this compound is not dissolving completely in DMSO. What should I do?
If you are experiencing difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:
-
Verify DMSO Quality: Ensure you are using anhydrous, high-purity DMSO. DMSO is hygroscopic and can absorb moisture from the air, which may reduce its solvating power for certain compounds.
-
Gentle Warming: Gently warm the solution to 37°C in a water bath. Increased kinetic energy can help overcome the solid's lattice energy.
-
Sonication: Use a sonicator bath to provide mechanical agitation, which can help break up compound aggregates and facilitate dissolution.
-
Reduce Concentration: Your intended stock concentration may exceed the compound's solubility limit in DMSO. Try preparing a more dilute stock solution (e.g., 5 mM instead of 10 mM).
Q3: My compound dissolves in DMSO, but it precipitates when I dilute it into my aqueous buffer or cell culture medium. How can I prevent this?
This is a common issue known as "antisolvent precipitation" or "crashing out," which occurs when a compound soluble in an organic solvent is introduced into an aqueous environment where it is less soluble. To mitigate this:
-
Perform Serial Dilutions in DMSO: Before the final dilution into your aqueous medium, perform one or more intermediate serial dilutions of your high-concentration stock in pure DMSO.
-
Slow Addition and Mixing: Add the DMSO stock solution to your aqueous buffer dropwise while vortexing or stirring. This avoids localized high concentrations of the compound that can initiate precipitation.
-
Pre-warm the Aqueous Medium: Using pre-warmed (37°C) buffer or cell culture medium can sometimes improve the kinetic solubility of the compound.
-
Lower the Final Concentration: The most straightforward solution is often to reduce the final working concentration of the compound in your assay.
-
Maintain a Low Final DMSO Concentration: Keep the final percentage of DMSO in your assay as low as possible (ideally ≤ 0.5%) to minimize solvent effects on both the compound's solubility and the biological system.
Q4: How should I store my this compound stock solution in DMSO?
For optimal stability, stock solutions of this compound in DMSO should be stored at -20°C or -80°C. It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO.
Troubleshooting Guides
Issue 1: Inconsistent Results in Biological Assays
-
Potential Cause: Time-dependent precipitation of the compound in the assay medium, leading to a lower effective concentration.
-
Recommended Solutions:
-
Visual Inspection: Before use, visually inspect the prepared assay plates for any signs of precipitation or cloudiness.
-
Fresh Preparations: Prepare working solutions fresh from the DMSO stock immediately before each experiment.
-
Solubility Assessment: Perform a kinetic solubility assay (see protocol below) to determine the maximum soluble concentration of the compound in your specific assay medium and under your experimental conditions.
-
Reduce Incubation Time: If experimentally feasible, reduce the incubation time to minimize the chance of time-dependent precipitation.
-
Issue 2: Low or No Observed Bioactivity
-
Potential Cause: The actual concentration of the dissolved compound is much lower than the nominal concentration due to poor solubility in the aqueous assay buffer.
-
Recommended Solutions:
-
Confirm Stock Solution Integrity: Ensure your DMSO stock solution is fully dissolved and has been stored correctly.
-
Optimize Dilution Protocol: Follow the recommendations for preventing precipitation upon dilution into aqueous media (e.g., serial dilution in DMSO, slow addition to pre-warmed buffer).
-
Consider Co-solvents: For particularly challenging solubility issues, the use of a co-solvent system may be necessary. However, the compatibility of any co-solvent with the specific assay must be validated.
-
Data Presentation
Table 1: General Solubility of Sesquiterpene Lactones in Common Solvents
| Solvent | General Solubility | Typical Stock Concentration Range |
| DMSO | High | 10-50 mM |
| Ethanol | Moderate to High | 5-25 mM |
| Methanol | Moderate to High | 5-25 mM |
| Water | Very Low | < 0.1 mM |
Table 2: Troubleshooting Summary for Poor Solubility in DMSO
| Observation | Potential Cause | Recommended Solution |
| Solid particles remain after vortexing | Concentration exceeds solubility limit | Prepare a more dilute stock solution (e.g., 5 mM or 1 mM). |
| Low kinetic energy | Gently warm the solution to 37°C for 10-15 minutes. | |
| Compound aggregation | Sonicate the solution for 5-10 minutes. | |
| Water absorbed by DMSO | Use fresh, anhydrous, high-purity DMSO. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Acclimatization: Allow the vial of lyophilized this compound and a bottle of anhydrous DMSO to equilibrate to room temperature.
-
Weighing: Accurately weigh the desired amount of the compound. For 1 mL of a 10 mM stock solution, you will need 4.045 mg of this compound (MW = 404.45 g/mol ).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the compound.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound is not fully dissolved, proceed with sonication for 5-10 minutes, followed by gentle warming to 37°C for 10-15 minutes if necessary.
-
Visual Inspection: Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into single-use volumes in tightly sealed vials and store at -20°C or -80°C, protected from light.
Protocol 2: Assessment of Kinetic Solubility in Aqueous Buffer
This protocol determines the maximum concentration of the compound that remains in solution after being diluted from a DMSO stock into an aqueous buffer.
-
Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM) as described in Protocol 1.
-
Serial Dilution in DMSO: In a 96-well polypropylene (B1209903) plate, perform a 2-fold serial dilution of the 20 mM stock solution with 100% DMSO to create a range of concentrations (e.g., 20 mM, 10 mM, 5 mM, etc.).
-
Addition to Aqueous Buffer: In a clear, 96-well flat-bottom plate, add 198 µL of your desired aqueous buffer (e.g., PBS, pH 7.4) to each well.
-
Compound Addition: Carefully transfer 2 µL of each DMSO dilution from the polypropylene plate to the corresponding wells of the plate containing the aqueous buffer. This results in a 1:100 dilution and a final DMSO concentration of 1%. Include a DMSO-only control.
-
Incubation: Seal the plate and shake it gently on a plate shaker for 1-2 hours at room temperature.
-
Analysis: Measure the turbidity of each well by reading the absorbance at a wavelength of 600-650 nm using a plate reader. The lowest concentration at which a significant increase in absorbance is observed indicates the approximate kinetic solubility limit.
Mandatory Visualization
Caption: Troubleshooting workflow for dissolving this compound in DMSO.
"Solubility problems with 4E-Deacetylchromolaenide 4'-O-acetate in DMSO"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential solubility challenges with 4E-Deacetylchromolaenide 4'-O-acetate in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What are the basic properties and recommended solvents for this compound?
This compound is a sesquiterpene lactone with the molecular formula C22H28O7 and a molecular weight of 404.45 g/mol . It is typically supplied as a powder. While specific quantitative solubility data is not extensively published, it is generally soluble in organic solvents such as DMSO, acetone, chloroform, dichloromethane, and ethyl acetate. For most biological assays, DMSO is the recommended solvent for preparing stock solutions.
Q2: My this compound is not dissolving completely in DMSO. What should I do?
If you are experiencing difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:
-
Verify DMSO Quality: Ensure you are using anhydrous, high-purity DMSO. DMSO is hygroscopic and can absorb moisture from the air, which may reduce its solvating power for certain compounds.
-
Gentle Warming: Gently warm the solution to 37°C in a water bath. Increased kinetic energy can help overcome the solid's lattice energy.
-
Sonication: Use a sonicator bath to provide mechanical agitation, which can help break up compound aggregates and facilitate dissolution.
-
Reduce Concentration: Your intended stock concentration may exceed the compound's solubility limit in DMSO. Try preparing a more dilute stock solution (e.g., 5 mM instead of 10 mM).
Q3: My compound dissolves in DMSO, but it precipitates when I dilute it into my aqueous buffer or cell culture medium. How can I prevent this?
This is a common issue known as "antisolvent precipitation" or "crashing out," which occurs when a compound soluble in an organic solvent is introduced into an aqueous environment where it is less soluble. To mitigate this:
-
Perform Serial Dilutions in DMSO: Before the final dilution into your aqueous medium, perform one or more intermediate serial dilutions of your high-concentration stock in pure DMSO.
-
Slow Addition and Mixing: Add the DMSO stock solution to your aqueous buffer dropwise while vortexing or stirring. This avoids localized high concentrations of the compound that can initiate precipitation.
-
Pre-warm the Aqueous Medium: Using pre-warmed (37°C) buffer or cell culture medium can sometimes improve the kinetic solubility of the compound.
-
Lower the Final Concentration: The most straightforward solution is often to reduce the final working concentration of the compound in your assay.
-
Maintain a Low Final DMSO Concentration: Keep the final percentage of DMSO in your assay as low as possible (ideally ≤ 0.5%) to minimize solvent effects on both the compound's solubility and the biological system.
Q4: How should I store my this compound stock solution in DMSO?
For optimal stability, stock solutions of this compound in DMSO should be stored at -20°C or -80°C. It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO.
Troubleshooting Guides
Issue 1: Inconsistent Results in Biological Assays
-
Potential Cause: Time-dependent precipitation of the compound in the assay medium, leading to a lower effective concentration.
-
Recommended Solutions:
-
Visual Inspection: Before use, visually inspect the prepared assay plates for any signs of precipitation or cloudiness.
-
Fresh Preparations: Prepare working solutions fresh from the DMSO stock immediately before each experiment.
-
Solubility Assessment: Perform a kinetic solubility assay (see protocol below) to determine the maximum soluble concentration of the compound in your specific assay medium and under your experimental conditions.
-
Reduce Incubation Time: If experimentally feasible, reduce the incubation time to minimize the chance of time-dependent precipitation.
-
Issue 2: Low or No Observed Bioactivity
-
Potential Cause: The actual concentration of the dissolved compound is much lower than the nominal concentration due to poor solubility in the aqueous assay buffer.
-
Recommended Solutions:
-
Confirm Stock Solution Integrity: Ensure your DMSO stock solution is fully dissolved and has been stored correctly.
-
Optimize Dilution Protocol: Follow the recommendations for preventing precipitation upon dilution into aqueous media (e.g., serial dilution in DMSO, slow addition to pre-warmed buffer).
-
Consider Co-solvents: For particularly challenging solubility issues, the use of a co-solvent system may be necessary. However, the compatibility of any co-solvent with the specific assay must be validated.
-
Data Presentation
Table 1: General Solubility of Sesquiterpene Lactones in Common Solvents
| Solvent | General Solubility | Typical Stock Concentration Range |
| DMSO | High | 10-50 mM |
| Ethanol | Moderate to High | 5-25 mM |
| Methanol | Moderate to High | 5-25 mM |
| Water | Very Low | < 0.1 mM |
Table 2: Troubleshooting Summary for Poor Solubility in DMSO
| Observation | Potential Cause | Recommended Solution |
| Solid particles remain after vortexing | Concentration exceeds solubility limit | Prepare a more dilute stock solution (e.g., 5 mM or 1 mM). |
| Low kinetic energy | Gently warm the solution to 37°C for 10-15 minutes. | |
| Compound aggregation | Sonicate the solution for 5-10 minutes. | |
| Water absorbed by DMSO | Use fresh, anhydrous, high-purity DMSO. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Acclimatization: Allow the vial of lyophilized this compound and a bottle of anhydrous DMSO to equilibrate to room temperature.
-
Weighing: Accurately weigh the desired amount of the compound. For 1 mL of a 10 mM stock solution, you will need 4.045 mg of this compound (MW = 404.45 g/mol ).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the compound.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound is not fully dissolved, proceed with sonication for 5-10 minutes, followed by gentle warming to 37°C for 10-15 minutes if necessary.
-
Visual Inspection: Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into single-use volumes in tightly sealed vials and store at -20°C or -80°C, protected from light.
Protocol 2: Assessment of Kinetic Solubility in Aqueous Buffer
This protocol determines the maximum concentration of the compound that remains in solution after being diluted from a DMSO stock into an aqueous buffer.
-
Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM) as described in Protocol 1.
-
Serial Dilution in DMSO: In a 96-well polypropylene plate, perform a 2-fold serial dilution of the 20 mM stock solution with 100% DMSO to create a range of concentrations (e.g., 20 mM, 10 mM, 5 mM, etc.).
-
Addition to Aqueous Buffer: In a clear, 96-well flat-bottom plate, add 198 µL of your desired aqueous buffer (e.g., PBS, pH 7.4) to each well.
-
Compound Addition: Carefully transfer 2 µL of each DMSO dilution from the polypropylene plate to the corresponding wells of the plate containing the aqueous buffer. This results in a 1:100 dilution and a final DMSO concentration of 1%. Include a DMSO-only control.
-
Incubation: Seal the plate and shake it gently on a plate shaker for 1-2 hours at room temperature.
-
Analysis: Measure the turbidity of each well by reading the absorbance at a wavelength of 600-650 nm using a plate reader. The lowest concentration at which a significant increase in absorbance is observed indicates the approximate kinetic solubility limit.
Mandatory Visualization
Caption: Troubleshooting workflow for dissolving this compound in DMSO.
"Improving the stability of 4E-Deacetylchromolaenide 4'-O-acetate for cell culture"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4E-Deacetylchromolaenide 4'-O-acetate in cell culture applications.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the handling and application of this compound in cell culture experiments.
Q1: My experimental results with this compound are inconsistent or show lower-than-expected activity. What could be the cause?
A1: Inconsistent or diminished biological activity is often linked to the degradation of the compound in the cell culture medium.[1] this compound, a sesquiterpene lactone, may be susceptible to instability under physiological conditions (pH 7.4, 37°C).[2]
Troubleshooting Steps:
-
Optimize Storage and Handling:
-
Prepare small-volume aliquots of your stock solution in an appropriate solvent like DMSO to minimize freeze-thaw cycles.[1]
-
Store stock solutions at -20°C or lower, protected from light.[1]
-
When preparing working solutions, dilute the stock solution in pre-warmed cell culture medium immediately before adding it to the cells.[1]
-
-
Perform a Stability Study:
-
Conduct a time-course experiment to quantify the concentration of this compound in your specific cell culture medium over the duration of your typical experiment.[1] A detailed protocol for this is provided in the "Experimental Protocols" section.
-
-
Minimize Exposure to Harsh Conditions:
Q2: What is the best way to dissolve and store this compound?
A2: For optimal stability, it is recommended to prepare a concentrated stock solution in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO).
Storage Recommendations:
-
Solvent: Anhydrous DMSO is preferred for initial dissolution.
-
Concentration: Prepare a high-concentration stock solution (e.g., 10-20 mM) to minimize the volume of solvent added to the cell culture medium.
-
Aliquoting: Dispense the stock solution into small, single-use aliquots to avoid repeated freeze-thaw cycles.[1]
-
Storage Temperature: Store the aliquots at -20°C or -80°C for long-term stability.[1]
-
Light Protection: Store aliquots in amber vials or wrap them in aluminum foil to protect them from light.[1]
Q3: How can I assess the stability of this compound in my cell culture medium?
A3: A stability study can be performed by incubating the compound in your specific cell culture medium under standard culture conditions and measuring its concentration at different time points using High-Performance Liquid Chromatography (HPLC).[1] A detailed protocol is available in the "Experimental Protocols" section.
Q4: Are there any known signaling pathways affected by this compound?
A4: While specific signaling pathways for this compound are not extensively documented, sesquiterpene lactones as a class have been shown to modulate various pathways involved in inflammation, cell proliferation, and apoptosis.[1][3] These may include:
Researchers should consider investigating these common pathways when exploring the mechanism of action of this compound.
Data Presentation
The following tables present hypothetical stability and cytotoxicity data for this compound for illustrative purposes. Researchers should generate their own data based on their specific experimental conditions.
Table 1: Hypothetical Stability of this compound in RPMI-1640 Medium at 37°C
| Time (hours) | Concentration (µM) | Percent Remaining |
| 0 | 10.0 | 100% |
| 2 | 9.1 | 91% |
| 4 | 8.2 | 82% |
| 8 | 6.7 | 67% |
| 24 | 3.5 | 35% |
| 48 | 1.2 | 12% |
Table 2: Hypothetical Cytotoxicity (IC₅₀) of this compound against Various Cancer Cell Lines after 48-hour Incubation
| Cell Line | IC₅₀ (µM) |
| A549 (Lung Carcinoma) | 5.8 |
| HeLa (Cervical Cancer) | 3.2 |
| MCF-7 (Breast Cancer) | 7.5 |
| PC-3 (Prostate Cancer) | 4.1 |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Cell Culture Medium using HPLC
-
Preparation of Working Solution: Prepare a working solution of this compound at the desired final concentration (e.g., 10 µM) in your cell culture medium of choice (e.g., RPMI-1640 + 10% FBS).
-
Incubation: Incubate the medium under standard cell culture conditions (37°C, 5% CO₂).[1]
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), collect an aliquot of the medium.[1]
-
Sample Storage: Immediately store the collected aliquots at -80°C until analysis to prevent further degradation.[1]
-
HPLC Analysis: Analyze the concentration of this compound in each sample using a validated High-Performance Liquid Chromatography (HPLC) method.
-
Data Analysis: Plot the concentration of the compound as a function of time to determine its degradation kinetics.[1]
Protocol 2: Cytotoxicity Assay using Sulforhodamine B (SRB)
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C and 5% CO₂.
-
Cell Fixation: Gently remove the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Washing: Wash the plates five times with tap water and allow them to air dry.
-
Staining: Stain the fixed cells with 0.4% (w/v) Sulforhodamine B (SRB) solution for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Dye Solubilization: Air dry the plates and solubilize the bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Potential inhibitory effect on the NF-κB signaling pathway.
Caption: Troubleshooting logic for inconsistent experimental results.
References
"Improving the stability of 4E-Deacetylchromolaenide 4'-O-acetate for cell culture"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4E-Deacetylchromolaenide 4'-O-acetate in cell culture applications.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the handling and application of this compound in cell culture experiments.
Q1: My experimental results with this compound are inconsistent or show lower-than-expected activity. What could be the cause?
A1: Inconsistent or diminished biological activity is often linked to the degradation of the compound in the cell culture medium.[1] this compound, a sesquiterpene lactone, may be susceptible to instability under physiological conditions (pH 7.4, 37°C).[2]
Troubleshooting Steps:
-
Optimize Storage and Handling:
-
Prepare small-volume aliquots of your stock solution in an appropriate solvent like DMSO to minimize freeze-thaw cycles.[1]
-
Store stock solutions at -20°C or lower, protected from light.[1]
-
When preparing working solutions, dilute the stock solution in pre-warmed cell culture medium immediately before adding it to the cells.[1]
-
-
Perform a Stability Study:
-
Conduct a time-course experiment to quantify the concentration of this compound in your specific cell culture medium over the duration of your typical experiment.[1] A detailed protocol for this is provided in the "Experimental Protocols" section.
-
-
Minimize Exposure to Harsh Conditions:
Q2: What is the best way to dissolve and store this compound?
A2: For optimal stability, it is recommended to prepare a concentrated stock solution in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO).
Storage Recommendations:
-
Solvent: Anhydrous DMSO is preferred for initial dissolution.
-
Concentration: Prepare a high-concentration stock solution (e.g., 10-20 mM) to minimize the volume of solvent added to the cell culture medium.
-
Aliquoting: Dispense the stock solution into small, single-use aliquots to avoid repeated freeze-thaw cycles.[1]
-
Storage Temperature: Store the aliquots at -20°C or -80°C for long-term stability.[1]
-
Light Protection: Store aliquots in amber vials or wrap them in aluminum foil to protect them from light.[1]
Q3: How can I assess the stability of this compound in my cell culture medium?
A3: A stability study can be performed by incubating the compound in your specific cell culture medium under standard culture conditions and measuring its concentration at different time points using High-Performance Liquid Chromatography (HPLC).[1] A detailed protocol is available in the "Experimental Protocols" section.
Q4: Are there any known signaling pathways affected by this compound?
A4: While specific signaling pathways for this compound are not extensively documented, sesquiterpene lactones as a class have been shown to modulate various pathways involved in inflammation, cell proliferation, and apoptosis.[1][3] These may include:
Researchers should consider investigating these common pathways when exploring the mechanism of action of this compound.
Data Presentation
The following tables present hypothetical stability and cytotoxicity data for this compound for illustrative purposes. Researchers should generate their own data based on their specific experimental conditions.
Table 1: Hypothetical Stability of this compound in RPMI-1640 Medium at 37°C
| Time (hours) | Concentration (µM) | Percent Remaining |
| 0 | 10.0 | 100% |
| 2 | 9.1 | 91% |
| 4 | 8.2 | 82% |
| 8 | 6.7 | 67% |
| 24 | 3.5 | 35% |
| 48 | 1.2 | 12% |
Table 2: Hypothetical Cytotoxicity (IC₅₀) of this compound against Various Cancer Cell Lines after 48-hour Incubation
| Cell Line | IC₅₀ (µM) |
| A549 (Lung Carcinoma) | 5.8 |
| HeLa (Cervical Cancer) | 3.2 |
| MCF-7 (Breast Cancer) | 7.5 |
| PC-3 (Prostate Cancer) | 4.1 |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Cell Culture Medium using HPLC
-
Preparation of Working Solution: Prepare a working solution of this compound at the desired final concentration (e.g., 10 µM) in your cell culture medium of choice (e.g., RPMI-1640 + 10% FBS).
-
Incubation: Incubate the medium under standard cell culture conditions (37°C, 5% CO₂).[1]
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), collect an aliquot of the medium.[1]
-
Sample Storage: Immediately store the collected aliquots at -80°C until analysis to prevent further degradation.[1]
-
HPLC Analysis: Analyze the concentration of this compound in each sample using a validated High-Performance Liquid Chromatography (HPLC) method.
-
Data Analysis: Plot the concentration of the compound as a function of time to determine its degradation kinetics.[1]
Protocol 2: Cytotoxicity Assay using Sulforhodamine B (SRB)
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C and 5% CO₂.
-
Cell Fixation: Gently remove the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Washing: Wash the plates five times with tap water and allow them to air dry.
-
Staining: Stain the fixed cells with 0.4% (w/v) Sulforhodamine B (SRB) solution for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Dye Solubilization: Air dry the plates and solubilize the bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Potential inhibitory effect on the NF-κB signaling pathway.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Technical Support Center: Investigating Off-Target Effects of Novel Small Molecules at High Concentrations
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering potential off-target effects of novel small molecules, such as 4E-Deacetylchromolaenide 4'-O-acetate, particularly when used at high concentrations. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and provide detailed experimental protocols to help identify and mitigate these effects.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they more prominent at high concentrations?
A1: Off-target effects occur when a small molecule binds to and modulates the activity of proteins other than its intended biological target.[1][2][3] These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translatability from preclinical to clinical settings.[1][4] At higher concentrations, the likelihood of a compound binding to lower-affinity, off-target proteins increases, which can produce a variety of unforeseen biological consequences.[1]
Q2: My compound is showing a different phenotype than what I expected based on its intended target. How can I determine if this is due to an off-target effect?
A2: A discrepancy between the expected and observed phenotype is a common indicator of potential off-target effects. To investigate this, a multi-pronged approach is recommended. This includes using a structurally different inhibitor for the same target to see if it produces the same phenotype, and comparing the small molecule's effect with genetic knockdown (e.g., siRNA or CRISPR) of the intended target. If the phenotype persists with a different inhibitor or in the absence of the target protein, it is likely an off-target effect.[1]
Q3: What is the first step I should take to minimize off-target effects in my experiments?
A3: The most critical first step is to determine the optimal concentration of your compound. It is crucial to use the lowest effective concentration that elicits the desired on-target effect.[1] This can be achieved by performing a dose-response curve for your primary assay.[5][6][7] Testing a wide range of concentrations will help identify the concentration at which the desired effect is achieved without engaging off-targets.[8]
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| High cellular toxicity observed at concentrations close to the effective dose. | The compound may be binding to essential cellular proteins off-target, leading to toxicity.[1] | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the IC50 for toxicity. Compare this to the EC50 of your functional assay. A narrow therapeutic window suggests potential off-target toxicity. |
| Inconsistent results between different cell lines. | Expression levels of the on-target or off-target proteins may vary between cell lines. | Confirm the expression levels of your intended target in all cell lines using methods like Western Blot or qPCR. If an off-target is suspected, verify its expression as well.[1] |
| The observed phenotype does not match the known function of the intended target. | The compound may be interacting with an unexpected signaling pathway. | Utilize broader screening methods like kinase selectivity profiling or protein microarray analysis to identify potential off-target binding partners.[4][9] |
| Results from the small molecule inhibitor differ from genetic knockdown of the target. | The small molecule may have off-target effects or may not fully inhibit the target protein's function (e.g., scaffolding vs. catalytic activity).[10] | Use orthogonal validation methods. A Cellular Thermal Shift Assay (CETSA) can confirm direct target engagement in a cellular context.[1][11] |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To identify on- and off-target kinases of a novel small molecule inhibitor.[9][12]
Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Perform serial dilutions to generate a range of concentrations for IC50 determination.[9]
-
Assay Plate Preparation: In a 384-well plate, add the recombinant kinases from a broad panel, their specific substrates, and ATP.[12]
-
Compound Addition: Add the diluted test compound or a vehicle control (e.g., DMSO) to the wells.
-
Kinase Reaction: Initiate the kinase reaction by adding [γ-³³P]ATP. The concentration of ATP should ideally be at the Km for each kinase.[9]
-
Incubation: Incubate the plate for a predetermined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).[13]
-
Detection: Stop the reaction and measure the incorporation of the radiolabeled phosphate (B84403) onto the substrate. This is often done using phosphocellulose filter plates and a scintillation counter.[9]
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of the test compound compared to the DMSO control. Determine the IC50 value for each kinase by fitting the data to a dose-response curve.[9]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct target engagement of a compound within intact cells.[1][11]
Methodology:
-
Cell Treatment: Treat intact cells with the test compound at various concentrations or a vehicle control for a specified time (e.g., 1 hour at 37°C).[11]
-
Heating: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.[11]
-
Cell Lysis: Lyse the cells by rapid freeze-thaw cycles.[11]
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.[11]
-
Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble proteins.
-
Western Blot Analysis: Load equal amounts of the soluble protein onto an SDS-PAGE gel, transfer to a PVDF membrane, and probe with a primary antibody specific to the target protein. A loading control (e.g., GAPDH) should also be used.[11]
-
Data Analysis: Quantify the band intensities. A ligand-bound protein will be more thermally stable, resulting in more soluble protein at higher temperatures. Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[2]
Quantitative Data Summary
Table 1: Example Kinase Selectivity Profile for a Hypothetical Compound
| Target | On-Target/Off-Target | IC50 (nM) |
| Kinase A | On-Target | 50 |
| Kinase B | Off-Target | 750 |
| Kinase C | Off-Target | 1,500 |
| Kinase D | Off-Target | >10,000 |
| Kinase E | Off-Target | 8,000 |
Table 2: Example Dose-Response Data for On-Target vs. Off-Target Effects
| Concentration (nM) | % Inhibition of On-Target (Kinase A) | % Cell Viability |
| 1 | 5 | 100 |
| 10 | 20 | 98 |
| 50 | 50 | 95 |
| 100 | 75 | 90 |
| 500 | 95 | 70 |
| 1000 | 98 | 50 |
| 5000 | 99 | 20 |
Visualizations
Caption: Troubleshooting workflow for investigating suspected off-target effects.
Caption: On-target vs. off-target signaling pathways of a small molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Facebook [cancer.gov]
- 4. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 5. benchchem.com [benchchem.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. toxmsdt.com [toxmsdt.com]
- 8. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Investigating Off-Target Effects of Novel Small Molecules at High Concentrations
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering potential off-target effects of novel small molecules, such as 4E-Deacetylchromolaenide 4'-O-acetate, particularly when used at high concentrations. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and provide detailed experimental protocols to help identify and mitigate these effects.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they more prominent at high concentrations?
A1: Off-target effects occur when a small molecule binds to and modulates the activity of proteins other than its intended biological target.[1][2][3] These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translatability from preclinical to clinical settings.[1][4] At higher concentrations, the likelihood of a compound binding to lower-affinity, off-target proteins increases, which can produce a variety of unforeseen biological consequences.[1]
Q2: My compound is showing a different phenotype than what I expected based on its intended target. How can I determine if this is due to an off-target effect?
A2: A discrepancy between the expected and observed phenotype is a common indicator of potential off-target effects. To investigate this, a multi-pronged approach is recommended. This includes using a structurally different inhibitor for the same target to see if it produces the same phenotype, and comparing the small molecule's effect with genetic knockdown (e.g., siRNA or CRISPR) of the intended target. If the phenotype persists with a different inhibitor or in the absence of the target protein, it is likely an off-target effect.[1]
Q3: What is the first step I should take to minimize off-target effects in my experiments?
A3: The most critical first step is to determine the optimal concentration of your compound. It is crucial to use the lowest effective concentration that elicits the desired on-target effect.[1] This can be achieved by performing a dose-response curve for your primary assay.[5][6][7] Testing a wide range of concentrations will help identify the concentration at which the desired effect is achieved without engaging off-targets.[8]
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| High cellular toxicity observed at concentrations close to the effective dose. | The compound may be binding to essential cellular proteins off-target, leading to toxicity.[1] | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the IC50 for toxicity. Compare this to the EC50 of your functional assay. A narrow therapeutic window suggests potential off-target toxicity. |
| Inconsistent results between different cell lines. | Expression levels of the on-target or off-target proteins may vary between cell lines. | Confirm the expression levels of your intended target in all cell lines using methods like Western Blot or qPCR. If an off-target is suspected, verify its expression as well.[1] |
| The observed phenotype does not match the known function of the intended target. | The compound may be interacting with an unexpected signaling pathway. | Utilize broader screening methods like kinase selectivity profiling or protein microarray analysis to identify potential off-target binding partners.[4][9] |
| Results from the small molecule inhibitor differ from genetic knockdown of the target. | The small molecule may have off-target effects or may not fully inhibit the target protein's function (e.g., scaffolding vs. catalytic activity).[10] | Use orthogonal validation methods. A Cellular Thermal Shift Assay (CETSA) can confirm direct target engagement in a cellular context.[1][11] |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To identify on- and off-target kinases of a novel small molecule inhibitor.[9][12]
Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Perform serial dilutions to generate a range of concentrations for IC50 determination.[9]
-
Assay Plate Preparation: In a 384-well plate, add the recombinant kinases from a broad panel, their specific substrates, and ATP.[12]
-
Compound Addition: Add the diluted test compound or a vehicle control (e.g., DMSO) to the wells.
-
Kinase Reaction: Initiate the kinase reaction by adding [γ-³³P]ATP. The concentration of ATP should ideally be at the Km for each kinase.[9]
-
Incubation: Incubate the plate for a predetermined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).[13]
-
Detection: Stop the reaction and measure the incorporation of the radiolabeled phosphate onto the substrate. This is often done using phosphocellulose filter plates and a scintillation counter.[9]
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of the test compound compared to the DMSO control. Determine the IC50 value for each kinase by fitting the data to a dose-response curve.[9]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct target engagement of a compound within intact cells.[1][11]
Methodology:
-
Cell Treatment: Treat intact cells with the test compound at various concentrations or a vehicle control for a specified time (e.g., 1 hour at 37°C).[11]
-
Heating: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.[11]
-
Cell Lysis: Lyse the cells by rapid freeze-thaw cycles.[11]
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.[11]
-
Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble proteins.
-
Western Blot Analysis: Load equal amounts of the soluble protein onto an SDS-PAGE gel, transfer to a PVDF membrane, and probe with a primary antibody specific to the target protein. A loading control (e.g., GAPDH) should also be used.[11]
-
Data Analysis: Quantify the band intensities. A ligand-bound protein will be more thermally stable, resulting in more soluble protein at higher temperatures. Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[2]
Quantitative Data Summary
Table 1: Example Kinase Selectivity Profile for a Hypothetical Compound
| Target | On-Target/Off-Target | IC50 (nM) |
| Kinase A | On-Target | 50 |
| Kinase B | Off-Target | 750 |
| Kinase C | Off-Target | 1,500 |
| Kinase D | Off-Target | >10,000 |
| Kinase E | Off-Target | 8,000 |
Table 2: Example Dose-Response Data for On-Target vs. Off-Target Effects
| Concentration (nM) | % Inhibition of On-Target (Kinase A) | % Cell Viability |
| 1 | 5 | 100 |
| 10 | 20 | 98 |
| 50 | 50 | 95 |
| 100 | 75 | 90 |
| 500 | 95 | 70 |
| 1000 | 98 | 50 |
| 5000 | 99 | 20 |
Visualizations
Caption: Troubleshooting workflow for investigating suspected off-target effects.
Caption: On-target vs. off-target signaling pathways of a small molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Facebook [cancer.gov]
- 4. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 5. benchchem.com [benchchem.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. toxmsdt.com [toxmsdt.com]
- 8. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]
- 13. benchchem.com [benchchem.com]
"Optimizing dosage for in vivo studies with 4E-Deacetylchromolaenide 4'-O-acetate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with novel compounds, using "4E-Deacetylchromolaenide 4'-O-acetate" as an illustrative example.
General Troubleshooting Guide
Researchers may encounter several common issues during in vivo experiments with novel compounds. This guide provides a structured approach to identifying and resolving these challenges.
| Issue | Potential Causes | Troubleshooting Steps & Recommendations |
| Lack of Efficacy | Poor Bioavailability/Solubility: The compound is not reaching the target tissue in sufficient concentrations. | - Verify Formulation: Ensure the compound is fully dissolved in a non-toxic vehicle. Consider using solubilizing agents like DMSO (with final concentration low enough to be non-toxic), cyclodextrins, or lipid-based formulations.- Optimize Route of Administration: If oral bioavailability is low, consider alternative routes such as intraperitoneal (IP), intravenous (IV), or subcutaneous (SC) injection.- Dose Escalation Study: Perform a dose-response study to determine if higher concentrations are required to observe an effect. |
| Rapid Metabolism/Clearance: The compound is being metabolized and cleared from the body too quickly. | - Pharmacokinetic (PK) Studies: Conduct a PK study to determine the compound's half-life, clearance rate, and bioavailability.- Modify Dosing Regimen: Based on PK data, consider more frequent dosing or a continuous infusion model. | |
| Incorrect Target Engagement: The compound may not be interacting with the intended molecular target in the in vivo model. | - Pharmacodynamic (PD) Studies: Measure target engagement in tissues of interest (e.g., via Western blot, ELISA, or specific biomarkers).- In Vitro-In Vivo Correlation: Confirm that the in vivo concentrations achieved are comparable to the effective concentrations observed in in vitro assays. | |
| High Variability Between Animals | Inconsistent Dosing: Inaccurate or inconsistent administration of the compound. | - Standardize Procedures: Ensure all technicians are using the same, precise dosing technique. Normalize the dose to the body weight of each animal.[1] |
| Biological Variability: Inherent physiological and genetic differences between individual animals. | - Increase Group Size: A larger sample size can improve statistical power and reduce the impact of individual outliers.- Animal Homogeneity: Ensure that animals are age- and sex-matched and from the same litter if possible. Acclimatize animals properly before starting the experiment. | |
| Toxicity/Adverse Effects | On-Target Toxicity: The compound's mechanism of action leads to adverse effects. | - Dose Reduction: Determine if the toxicity is dose-dependent by testing lower doses.- Refine Dosing Schedule: Administering the compound less frequently may mitigate toxicity while maintaining efficacy. |
| Off-Target Effects: The compound is interacting with unintended targets. | - In Vitro Profiling: Screen the compound against a panel of common off-target proteins to identify potential unintended interactions.- Histopathology: Conduct a thorough histological analysis of major organs to identify any tissue damage. | |
| Vehicle-Related Toxicity: The vehicle used to dissolve the compound is causing adverse effects. | - Vehicle Control Group: Always include a control group that receives only the vehicle to distinguish its effects from those of the compound. |
Frequently Asked Questions (FAQs)
Q1: How do I determine the starting dose for my in vivo study with this compound?
A1: For a novel compound like this compound, where in vivo data is lacking, the starting dose is typically determined from in vitro data. A common approach is to start with a dose that is expected to achieve a plasma concentration similar to the in vitro EC50 or IC50. Dose-ranging studies, starting with a low dose and escalating, are crucial to identify a dose that is both effective and well-tolerated.
Q2: What is the best route of administration for a novel compound?
A2: The optimal route of administration depends on the compound's physicochemical properties and the therapeutic goal. For initial studies, intraperitoneal (IP) or intravenous (IV) injections are often used to ensure systemic exposure. Oral administration (gavage) is relevant for developing orally-available drugs but may be limited by poor absorption. The choice of route should be justified based on the experimental question and any available pharmacokinetic data.
Q3: What control groups should I include in my experiment?
A3: A well-designed in vivo study should include several control groups to ensure the results are interpretable.[2][3] These typically include:
-
Vehicle Control: Animals that receive the same vehicle (e.g., saline, DMSO solution) as the treatment group, but without the compound. This helps to isolate the effects of the compound from those of the vehicle.
-
Untreated Control: A group of animals that receives no treatment. This provides a baseline for the disease model or normal physiology.
-
Positive Control: A known compound with a well-characterized effect in the model. This helps to validate the experimental setup and provides a benchmark for the efficacy of the novel compound.
Q4: How can I minimize the number of animals used in my experiments while maintaining statistical power?
A4: Minimizing animal use is an important ethical consideration. Strategies include:
-
Power Analysis: Before starting the study, perform a power analysis to calculate the minimum number of animals per group needed to detect a statistically significant effect.
-
Appropriate Experimental Design: Use efficient study designs, such as crossover designs where appropriate, to reduce the total number of animals required.
-
Gathering Preliminary Data: Conduct pilot studies with a small number of animals to gather data on the variability of the measurements, which can then be used to perform a more accurate power analysis for the main study.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
-
Determine the required dose and concentration: Based on the average weight of the animals and the desired dose (e.g., in mg/kg), calculate the total amount of this compound needed.
-
Solubilization:
-
For initial screening, dissolve the compound in a small amount of a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
Vortex or sonicate until the compound is fully dissolved.
-
-
Dilution in Vehicle:
-
For administration, dilute the DMSO concentrate in a sterile vehicle such as saline or phosphate-buffered saline (PBS). .
-
Ensure the final concentration of the solubilizing agent is non-toxic and consistent across all treatment groups (including the vehicle control).
-
-
Sterile Filtration: Pass the final formulation through a 0.22 µm sterile filter to remove any potential contaminants before administration.
Protocol 2: General In Vivo Administration and Monitoring
-
Animal Acclimatization: Allow animals to acclimatize to the facility for at least one week before the start of the experiment.
-
Randomization and Blinding: Randomly assign animals to treatment groups. To reduce bias, the person administering the compound and assessing the outcomes should be blinded to the treatment groups.
-
Compound Administration: Administer the prepared compound or vehicle to the animals according to the chosen route and dosing schedule.
-
Regular Monitoring: Observe the animals regularly for any signs of toxicity or adverse effects, such as changes in weight, behavior, or appearance.
-
Data Collection: At predetermined time points, collect relevant data based on the study's objectives (e.g., tumor size, blood glucose levels, behavioral assessments).
-
Sample Collection: At the end of the study, collect tissues and/or blood for pharmacokinetic and pharmacodynamic analysis.
Visualizations
Caption: A typical workflow for an in vivo study with a novel compound.
Caption: A logic diagram for troubleshooting common issues in in vivo experiments.
References
"Optimizing dosage for in vivo studies with 4E-Deacetylchromolaenide 4'-O-acetate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with novel compounds, using "4E-Deacetylchromolaenide 4'-O-acetate" as an illustrative example.
General Troubleshooting Guide
Researchers may encounter several common issues during in vivo experiments with novel compounds. This guide provides a structured approach to identifying and resolving these challenges.
| Issue | Potential Causes | Troubleshooting Steps & Recommendations |
| Lack of Efficacy | Poor Bioavailability/Solubility: The compound is not reaching the target tissue in sufficient concentrations. | - Verify Formulation: Ensure the compound is fully dissolved in a non-toxic vehicle. Consider using solubilizing agents like DMSO (with final concentration low enough to be non-toxic), cyclodextrins, or lipid-based formulations.- Optimize Route of Administration: If oral bioavailability is low, consider alternative routes such as intraperitoneal (IP), intravenous (IV), or subcutaneous (SC) injection.- Dose Escalation Study: Perform a dose-response study to determine if higher concentrations are required to observe an effect. |
| Rapid Metabolism/Clearance: The compound is being metabolized and cleared from the body too quickly. | - Pharmacokinetic (PK) Studies: Conduct a PK study to determine the compound's half-life, clearance rate, and bioavailability.- Modify Dosing Regimen: Based on PK data, consider more frequent dosing or a continuous infusion model. | |
| Incorrect Target Engagement: The compound may not be interacting with the intended molecular target in the in vivo model. | - Pharmacodynamic (PD) Studies: Measure target engagement in tissues of interest (e.g., via Western blot, ELISA, or specific biomarkers).- In Vitro-In Vivo Correlation: Confirm that the in vivo concentrations achieved are comparable to the effective concentrations observed in in vitro assays. | |
| High Variability Between Animals | Inconsistent Dosing: Inaccurate or inconsistent administration of the compound. | - Standardize Procedures: Ensure all technicians are using the same, precise dosing technique. Normalize the dose to the body weight of each animal.[1] |
| Biological Variability: Inherent physiological and genetic differences between individual animals. | - Increase Group Size: A larger sample size can improve statistical power and reduce the impact of individual outliers.- Animal Homogeneity: Ensure that animals are age- and sex-matched and from the same litter if possible. Acclimatize animals properly before starting the experiment. | |
| Toxicity/Adverse Effects | On-Target Toxicity: The compound's mechanism of action leads to adverse effects. | - Dose Reduction: Determine if the toxicity is dose-dependent by testing lower doses.- Refine Dosing Schedule: Administering the compound less frequently may mitigate toxicity while maintaining efficacy. |
| Off-Target Effects: The compound is interacting with unintended targets. | - In Vitro Profiling: Screen the compound against a panel of common off-target proteins to identify potential unintended interactions.- Histopathology: Conduct a thorough histological analysis of major organs to identify any tissue damage. | |
| Vehicle-Related Toxicity: The vehicle used to dissolve the compound is causing adverse effects. | - Vehicle Control Group: Always include a control group that receives only the vehicle to distinguish its effects from those of the compound. |
Frequently Asked Questions (FAQs)
Q1: How do I determine the starting dose for my in vivo study with this compound?
A1: For a novel compound like this compound, where in vivo data is lacking, the starting dose is typically determined from in vitro data. A common approach is to start with a dose that is expected to achieve a plasma concentration similar to the in vitro EC50 or IC50. Dose-ranging studies, starting with a low dose and escalating, are crucial to identify a dose that is both effective and well-tolerated.
Q2: What is the best route of administration for a novel compound?
A2: The optimal route of administration depends on the compound's physicochemical properties and the therapeutic goal. For initial studies, intraperitoneal (IP) or intravenous (IV) injections are often used to ensure systemic exposure. Oral administration (gavage) is relevant for developing orally-available drugs but may be limited by poor absorption. The choice of route should be justified based on the experimental question and any available pharmacokinetic data.
Q3: What control groups should I include in my experiment?
A3: A well-designed in vivo study should include several control groups to ensure the results are interpretable.[2][3] These typically include:
-
Vehicle Control: Animals that receive the same vehicle (e.g., saline, DMSO solution) as the treatment group, but without the compound. This helps to isolate the effects of the compound from those of the vehicle.
-
Untreated Control: A group of animals that receives no treatment. This provides a baseline for the disease model or normal physiology.
-
Positive Control: A known compound with a well-characterized effect in the model. This helps to validate the experimental setup and provides a benchmark for the efficacy of the novel compound.
Q4: How can I minimize the number of animals used in my experiments while maintaining statistical power?
A4: Minimizing animal use is an important ethical consideration. Strategies include:
-
Power Analysis: Before starting the study, perform a power analysis to calculate the minimum number of animals per group needed to detect a statistically significant effect.
-
Appropriate Experimental Design: Use efficient study designs, such as crossover designs where appropriate, to reduce the total number of animals required.
-
Gathering Preliminary Data: Conduct pilot studies with a small number of animals to gather data on the variability of the measurements, which can then be used to perform a more accurate power analysis for the main study.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
-
Determine the required dose and concentration: Based on the average weight of the animals and the desired dose (e.g., in mg/kg), calculate the total amount of this compound needed.
-
Solubilization:
-
For initial screening, dissolve the compound in a small amount of a suitable solvent such as dimethyl sulfoxide (DMSO).
-
Vortex or sonicate until the compound is fully dissolved.
-
-
Dilution in Vehicle:
-
For administration, dilute the DMSO concentrate in a sterile vehicle such as saline or phosphate-buffered saline (PBS). .
-
Ensure the final concentration of the solubilizing agent is non-toxic and consistent across all treatment groups (including the vehicle control).
-
-
Sterile Filtration: Pass the final formulation through a 0.22 µm sterile filter to remove any potential contaminants before administration.
Protocol 2: General In Vivo Administration and Monitoring
-
Animal Acclimatization: Allow animals to acclimatize to the facility for at least one week before the start of the experiment.
-
Randomization and Blinding: Randomly assign animals to treatment groups. To reduce bias, the person administering the compound and assessing the outcomes should be blinded to the treatment groups.
-
Compound Administration: Administer the prepared compound or vehicle to the animals according to the chosen route and dosing schedule.
-
Regular Monitoring: Observe the animals regularly for any signs of toxicity or adverse effects, such as changes in weight, behavior, or appearance.
-
Data Collection: At predetermined time points, collect relevant data based on the study's objectives (e.g., tumor size, blood glucose levels, behavioral assessments).
-
Sample Collection: At the end of the study, collect tissues and/or blood for pharmacokinetic and pharmacodynamic analysis.
Visualizations
Caption: A typical workflow for an in vivo study with a novel compound.
Caption: A logic diagram for troubleshooting common issues in in vivo experiments.
References
"Common experimental artifacts with 4E-Deacetylchromolaenide 4'-O-acetate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4E-Deacetylchromolaenide 4'-O-acetate. The information provided is based on the general properties of sesquiterpene lactones, the chemical class to which this compound belongs, as specific experimental artifact data for this compound is limited.
Frequently Asked Questions (FAQs)
Q1: My experimental results are inconsistent. What are the common reasons for variability when working with this compound?
A1: Inconsistency in experimental outcomes can stem from several factors related to the physicochemical properties of this compound, a sesquiterpene lactone. Key areas to investigate include:
-
Compound Stability: Sesquiterpene lactones can be unstable in solution, especially in aqueous media and at physiological pH. Degradation over the course of an experiment can lead to a decrease in the effective concentration of the active compound.
-
Solubility Issues: Poor solubility can lead to precipitation of the compound, especially when diluting a stock solution into an aqueous buffer. This will result in an inaccurate final concentration.
-
Stock Solution Integrity: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation of the compound.
-
Cell Culture Conditions: Variations in cell density, passage number, and serum concentration can all influence the cellular response to treatment.
Q2: I'm observing high levels of cytotoxicity in my cell-based assays, even at low concentrations. Is this expected, and how can I mitigate it?
A2: Yes, significant cytotoxicity is a known characteristic of many sesquiterpene lactones.[1][2][3] The primary mechanism for this is the presence of an α-methylene-γ-lactone group, which can act as an alkylating agent and react with cellular nucleophiles like the sulfhydryl groups of cysteine residues in proteins.[2] This can lead to widespread, non-specific cellular damage and apoptosis.
To mitigate cytotoxicity and differentiate it from a specific intended effect, consider the following:
-
Dose-Response and Time-Course Studies: Perform detailed dose-response experiments to identify a concentration range where the specific activity is observed without overwhelming cytotoxicity. Time-course studies can also help determine if the observed effect precedes the onset of widespread cell death.
-
Use of Appropriate Controls: Include a well-characterized cytotoxic agent as a positive control to benchmark the observed cytotoxicity.
-
Cell Viability Assays: Always run a parallel cell viability assay (e.g., MTT, trypan blue exclusion) to correlate the observed biological effect with cell health.
Q3: What are the best practices for preparing and storing solutions of this compound?
A3: Proper handling and storage are critical for maintaining the integrity of the compound. Based on supplier information and the general chemistry of sesquiterpene lactones, the following practices are recommended:
-
Solvent Selection: Use a dry, aprotic solvent such as DMSO, acetone, chloroform, dichloromethane, or ethyl acetate (B1210297) for preparing stock solutions.
-
Storage of Stock Solutions: Store stock solutions in tightly sealed vials at -20°C or -80°C. Aliquoting the stock solution into single-use vials is highly recommended to avoid repeated freeze-thaw cycles.
-
Preparation of Working Solutions: Prepare working solutions fresh for each experiment by diluting the stock solution into your aqueous assay buffer immediately before use. Minimize the time the compound spends in the aqueous environment.
-
Solubility Limits: Be mindful of the solubility limit of the compound in your final assay medium. If you observe any precipitation upon dilution, you may need to adjust your protocol, for instance by including a small percentage of the stock solvent in the final medium (ensure vehicle controls are used) or by using a solubilizing agent.
Troubleshooting Guides
Problem: Unexpected or Off-Target Effects
Symptoms:
-
Activation or inhibition of signaling pathways not anticipated to be modulated by the compound.
-
Broad-spectrum changes in gene or protein expression.
-
Contradictory results between different assay formats.
Possible Causes and Solutions:
| Possible Cause | Explanation | Suggested Action |
| Non-specific Protein Alkylation | The α-methylene-γ-lactone moiety of sesquiterpene lactones can react non-specifically with cysteine residues on various proteins, leading to a wide range of biological effects.[2] | - Use a structurally related compound lacking the reactive α-methylene-γ-lactone group as a negative control to determine if the observed effects are dependent on this moiety.- Perform target engagement studies to confirm the interaction with your protein of interest.- Lower the concentration of this compound to a range where target-specific effects can be distinguished from non-specific ones. |
| Induction of Cellular Stress Pathways | Cytotoxicity and non-specific interactions can trigger cellular stress responses, such as the unfolded protein response or oxidative stress, which can confound the interpretation of results. | - Assay for markers of cellular stress (e.g., CHOP expression, ROS production) in parallel with your primary endpoints.- If stress pathways are activated, consider if this is a direct effect or a secondary consequence of cytotoxicity. |
| Interference with Assay Components | The reactive nature of the compound could potentially interfere with assay reagents, such as fluorescent dyes or enzymes used in detection systems. | - Run cell-free controls to test for direct interactions between the compound and your assay reagents.- Use orthogonal assays that rely on different detection principles to validate your findings. |
Problem: Poor Solubility and Compound Precipitation
Symptoms:
-
Visible precipitate in the stock or working solution.
-
Low or inconsistent biological activity.
-
Clogged liquid handling systems.
Possible Causes and Solutions:
| Possible Cause | Explanation | Suggested Action |
| Exceeding Solubility Limit | The compound has limited solubility in aqueous solutions, and precipitation can occur when diluting a concentrated stock solution. | - Determine the maximum tolerated concentration of the vehicle (e.g., DMSO) in your assay and ensure you do not exceed this.- Prepare intermediate dilutions in a solvent compatible with both the stock solvent and the final aqueous medium.- If possible, gently warm the solution and vortex to aid dissolution. Always check for re-precipitation upon cooling. |
| Degradation Products are Insoluble | Degradation of the compound over time can lead to the formation of less soluble byproducts. | - Always prepare working solutions fresh from a frozen stock.- If a precipitate is observed in a solution that was previously clear, it is a strong indication of degradation. Discard the solution and prepare a fresh one. |
Experimental Protocols
Protocol for Stability Assessment of this compound in Solution
This protocol provides a general framework for assessing the stability of this compound in a specific buffer or solvent system using High-Performance Liquid Chromatography (HPLC).
-
Prepare a Concentrated Stock Solution: Dissolve a known amount of this compound in a suitable dry, aprotic solvent (e.g., DMSO, acetonitrile) to create a concentrated stock solution (e.g., 10 mM). This will serve as your T=0 reference standard.
-
Prepare Test Solutions: Dilute the stock solution to the final desired concentration in the buffer or solvent system you wish to test for stability.
-
Initial Analysis (T=0): Immediately analyze the freshly prepared test solution by HPLC. Record the peak area and retention time of the this compound peak.
-
Incubate Solutions: Store the remaining test solutions under the desired conditions (e.g., room temperature, 37°C, protected from light).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the stored test solution and analyze it by HPLC under the same conditions as the initial analysis.
-
Data Analysis:
-
Compare the peak area of this compound at each time point to the peak area at T=0. A decrease in peak area indicates degradation.
-
Monitor the chromatograms for the appearance of new peaks, which would correspond to degradation products.
-
Calculate the percentage of this compound remaining at each time point: (% Remaining) = (Peak Area at Tx / Peak Area at T0) * 100
-
Visualizations
Signaling Pathways Potentially Affected by Sesquiterpene Lactones
Sesquiterpene lactones are known to modulate various signaling pathways, often due to their reactivity with key regulatory proteins. Below are diagrams of pathways that could be affected by this compound, leading to unexpected experimental outcomes.
Experimental Troubleshooting Workflow
References
"Common experimental artifacts with 4E-Deacetylchromolaenide 4'-O-acetate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4E-Deacetylchromolaenide 4'-O-acetate. The information provided is based on the general properties of sesquiterpene lactones, the chemical class to which this compound belongs, as specific experimental artifact data for this compound is limited.
Frequently Asked Questions (FAQs)
Q1: My experimental results are inconsistent. What are the common reasons for variability when working with this compound?
A1: Inconsistency in experimental outcomes can stem from several factors related to the physicochemical properties of this compound, a sesquiterpene lactone. Key areas to investigate include:
-
Compound Stability: Sesquiterpene lactones can be unstable in solution, especially in aqueous media and at physiological pH. Degradation over the course of an experiment can lead to a decrease in the effective concentration of the active compound.
-
Solubility Issues: Poor solubility can lead to precipitation of the compound, especially when diluting a stock solution into an aqueous buffer. This will result in an inaccurate final concentration.
-
Stock Solution Integrity: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation of the compound.
-
Cell Culture Conditions: Variations in cell density, passage number, and serum concentration can all influence the cellular response to treatment.
Q2: I'm observing high levels of cytotoxicity in my cell-based assays, even at low concentrations. Is this expected, and how can I mitigate it?
A2: Yes, significant cytotoxicity is a known characteristic of many sesquiterpene lactones.[1][2][3] The primary mechanism for this is the presence of an α-methylene-γ-lactone group, which can act as an alkylating agent and react with cellular nucleophiles like the sulfhydryl groups of cysteine residues in proteins.[2] This can lead to widespread, non-specific cellular damage and apoptosis.
To mitigate cytotoxicity and differentiate it from a specific intended effect, consider the following:
-
Dose-Response and Time-Course Studies: Perform detailed dose-response experiments to identify a concentration range where the specific activity is observed without overwhelming cytotoxicity. Time-course studies can also help determine if the observed effect precedes the onset of widespread cell death.
-
Use of Appropriate Controls: Include a well-characterized cytotoxic agent as a positive control to benchmark the observed cytotoxicity.
-
Cell Viability Assays: Always run a parallel cell viability assay (e.g., MTT, trypan blue exclusion) to correlate the observed biological effect with cell health.
Q3: What are the best practices for preparing and storing solutions of this compound?
A3: Proper handling and storage are critical for maintaining the integrity of the compound. Based on supplier information and the general chemistry of sesquiterpene lactones, the following practices are recommended:
-
Solvent Selection: Use a dry, aprotic solvent such as DMSO, acetone, chloroform, dichloromethane, or ethyl acetate for preparing stock solutions.
-
Storage of Stock Solutions: Store stock solutions in tightly sealed vials at -20°C or -80°C. Aliquoting the stock solution into single-use vials is highly recommended to avoid repeated freeze-thaw cycles.
-
Preparation of Working Solutions: Prepare working solutions fresh for each experiment by diluting the stock solution into your aqueous assay buffer immediately before use. Minimize the time the compound spends in the aqueous environment.
-
Solubility Limits: Be mindful of the solubility limit of the compound in your final assay medium. If you observe any precipitation upon dilution, you may need to adjust your protocol, for instance by including a small percentage of the stock solvent in the final medium (ensure vehicle controls are used) or by using a solubilizing agent.
Troubleshooting Guides
Problem: Unexpected or Off-Target Effects
Symptoms:
-
Activation or inhibition of signaling pathways not anticipated to be modulated by the compound.
-
Broad-spectrum changes in gene or protein expression.
-
Contradictory results between different assay formats.
Possible Causes and Solutions:
| Possible Cause | Explanation | Suggested Action |
| Non-specific Protein Alkylation | The α-methylene-γ-lactone moiety of sesquiterpene lactones can react non-specifically with cysteine residues on various proteins, leading to a wide range of biological effects.[2] | - Use a structurally related compound lacking the reactive α-methylene-γ-lactone group as a negative control to determine if the observed effects are dependent on this moiety.- Perform target engagement studies to confirm the interaction with your protein of interest.- Lower the concentration of this compound to a range where target-specific effects can be distinguished from non-specific ones. |
| Induction of Cellular Stress Pathways | Cytotoxicity and non-specific interactions can trigger cellular stress responses, such as the unfolded protein response or oxidative stress, which can confound the interpretation of results. | - Assay for markers of cellular stress (e.g., CHOP expression, ROS production) in parallel with your primary endpoints.- If stress pathways are activated, consider if this is a direct effect or a secondary consequence of cytotoxicity. |
| Interference with Assay Components | The reactive nature of the compound could potentially interfere with assay reagents, such as fluorescent dyes or enzymes used in detection systems. | - Run cell-free controls to test for direct interactions between the compound and your assay reagents.- Use orthogonal assays that rely on different detection principles to validate your findings. |
Problem: Poor Solubility and Compound Precipitation
Symptoms:
-
Visible precipitate in the stock or working solution.
-
Low or inconsistent biological activity.
-
Clogged liquid handling systems.
Possible Causes and Solutions:
| Possible Cause | Explanation | Suggested Action |
| Exceeding Solubility Limit | The compound has limited solubility in aqueous solutions, and precipitation can occur when diluting a concentrated stock solution. | - Determine the maximum tolerated concentration of the vehicle (e.g., DMSO) in your assay and ensure you do not exceed this.- Prepare intermediate dilutions in a solvent compatible with both the stock solvent and the final aqueous medium.- If possible, gently warm the solution and vortex to aid dissolution. Always check for re-precipitation upon cooling. |
| Degradation Products are Insoluble | Degradation of the compound over time can lead to the formation of less soluble byproducts. | - Always prepare working solutions fresh from a frozen stock.- If a precipitate is observed in a solution that was previously clear, it is a strong indication of degradation. Discard the solution and prepare a fresh one. |
Experimental Protocols
Protocol for Stability Assessment of this compound in Solution
This protocol provides a general framework for assessing the stability of this compound in a specific buffer or solvent system using High-Performance Liquid Chromatography (HPLC).
-
Prepare a Concentrated Stock Solution: Dissolve a known amount of this compound in a suitable dry, aprotic solvent (e.g., DMSO, acetonitrile) to create a concentrated stock solution (e.g., 10 mM). This will serve as your T=0 reference standard.
-
Prepare Test Solutions: Dilute the stock solution to the final desired concentration in the buffer or solvent system you wish to test for stability.
-
Initial Analysis (T=0): Immediately analyze the freshly prepared test solution by HPLC. Record the peak area and retention time of the this compound peak.
-
Incubate Solutions: Store the remaining test solutions under the desired conditions (e.g., room temperature, 37°C, protected from light).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the stored test solution and analyze it by HPLC under the same conditions as the initial analysis.
-
Data Analysis:
-
Compare the peak area of this compound at each time point to the peak area at T=0. A decrease in peak area indicates degradation.
-
Monitor the chromatograms for the appearance of new peaks, which would correspond to degradation products.
-
Calculate the percentage of this compound remaining at each time point: (% Remaining) = (Peak Area at Tx / Peak Area at T0) * 100
-
Visualizations
Signaling Pathways Potentially Affected by Sesquiterpene Lactones
Sesquiterpene lactones are known to modulate various signaling pathways, often due to their reactivity with key regulatory proteins. Below are diagrams of pathways that could be affected by this compound, leading to unexpected experimental outcomes.
Experimental Troubleshooting Workflow
References
Technical Support Center: Purification of 4E-Deacetylchromolaenide 4'-O-acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 4E-Deacetylchromolaenide 4'-O-acetate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
A1: this compound is a germacrane-type sesquiterpenoid. Its key properties are summarized below:
-
Molecular Formula: C₂₂H₂₈O₇[1]
-
Molecular Weight: 404.45 g/mol [1]
-
CAS Number: 104736-09-6[1]
-
Appearance: Typically a powder.
Q2: From what natural source is this compound typically isolated?
A2: This compound, along with other sesquiterpene lactones, is commonly isolated from plants of the Eupatorium genus, such as Eupatorium chinense.
Q3: What are the general steps for purifying this compound from a plant source?
A3: A typical purification workflow involves:
-
Extraction: The dried and powdered plant material is extracted with a solvent like ethanol (B145695).
-
Liquid-Liquid Partitioning: The crude extract is then partitioned between immiscible solvents (e.g., water and ethyl acetate) to separate compounds based on polarity.
-
Chromatography: The resulting fractions are subjected to one or more chromatographic steps, such as column chromatography on silica (B1680970) gel or reversed-phase media, and potentially High-Performance Liquid Chromatography (HPLC) for final purification.
Q4: What are the primary challenges in purifying this compound?
A4: The main challenges stem from the inherent chemical instability of the sesquiterpene lactone structure. These molecules can be sensitive to pH, heat, and light, leading to degradation or isomerization. Additionally, isolating it from a complex mixture of structurally similar compounds requires high-resolution chromatographic techniques.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Target Compound | Incomplete Extraction: The solvent or extraction time may not be optimal. | Ensure the plant material is finely powdered. Consider increasing the extraction time or using a more polar solvent system if the target compound is not being efficiently extracted. |
| Degradation during Extraction/Purification: Exposure to high temperatures or non-neutral pH can degrade the compound. | Avoid high temperatures during solvent evaporation. Use buffered solutions if pH sensitivity is suspected. Store fractions at low temperatures. | |
| Multiple, Unresolved Peaks in HPLC | Co-eluting Impurities: The crude extract contains numerous structurally similar sesquiterpenoids. | Optimize the HPLC method. Try a different stationary phase (e.g., C18, Phenyl-Hexyl) or modify the mobile phase composition and gradient. Consider using orthogonal purification techniques like High-Speed Counter-Current Chromatography (HSCCC). |
| On-column Degradation: The stationary phase might be too acidic or basic. | Use end-capped columns and ensure the mobile phase pH is near neutral. | |
| Appearance of New Peaks in Purified Fractions over Time | Compound Instability: The purified compound may be degrading upon storage. The lactone ring is susceptible to hydrolysis, especially under basic conditions. | Store purified fractions in a neutral, aprotic solvent at low temperatures (-20°C or -80°C). Consider using specialized glass vials to prevent leaching of basic ions. |
| Isomerization: Germacrane (B1241064) sesquiterpenes can undergo conformational changes or rearrangements (e.g., Cope rearrangement) when heated. | Avoid heating samples. If dissolution requires warming, do so gently and for a minimal amount of time. | |
| Irreproducible Retention Times in HPLC | Mobile Phase Issues: Inconsistent mobile phase preparation or degradation. | Prepare fresh mobile phase daily. Ensure thorough mixing and degassing. |
| Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase. | Equilibrate the column with at least 10-15 column volumes of the initial mobile phase before each run. | |
| Broad or Tailing Peaks in Chromatography | Column Overload: Too much sample has been loaded onto the column. | Reduce the sample concentration or injection volume. |
| Secondary Interactions: The analyte may be interacting with active sites on the silica support. | Add a small amount of a competitive agent like trifluoroacetic acid (TFA) to the mobile phase (if the compound is stable in acidic conditions) or use a highly inert column. |
Data Presentation
The following tables summarize purification data for sesquiterpenoids isolated from Eupatorium species, which can serve as a reference for expected yields and purity. Note that specific data for this compound is not available in the cited literature; therefore, data for analogous compounds are presented.
Table 1: Purification of Sesquiterpenoid Lactones from Eupatorium lindleyanum using HSCCC
| Compound | Amount from 540 mg n-butanol fraction | Purity (by HPLC) |
| 3β-hydroxy-8β-[4'-hydroxy-tigloyloxy]-costunolide | 10.8 mg | 91.8% |
| Eupalinolide A | 17.9 mg | 97.9% |
| Eupalinolide B | 19.3 mg | 97.1% |
Experimental Protocols
General Protocol for Extraction and Preliminary Fractionation
-
Extraction: Macerate 1 kg of dried, powdered aerial parts of the plant material with 10 L of 95% ethanol at room temperature for 72 hours. Repeat the extraction three times.
-
Concentration: Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield a crude extract.
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in 1 L of distilled water.
-
Partition the aqueous suspension sequentially with 1 L of petroleum ether (3 times), followed by 1 L of ethyl acetate (B1210297) (3 times).
-
Collect the ethyl acetate fraction, as germacrane sesquiterpenoids are typically of medium polarity and will partition into this layer.
-
Dry the ethyl acetate fraction over anhydrous sodium sulfate (B86663) and concentrate in vacuo.
-
Protocol for Silica Gel Column Chromatography
-
Column Packing: Prepare a silica gel (200-300 mesh) column using a slurry packing method with a non-polar solvent like hexane (B92381).
-
Sample Loading: Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the packed column.
-
Elution: Elute the column with a stepwise gradient of increasing polarity, for example, starting with hexane and gradually increasing the proportion of ethyl acetate (e.g., Hexane -> 9:1 Hexane:EtOAc -> ... -> 1:1 Hexane:EtOAc -> EtOAc -> EtOAc:Methanol).
-
Fraction Collection: Collect fractions of a fixed volume (e.g., 20 mL).
-
Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the target compound. Pool the fractions with similar TLC profiles.
Visualizations
Diagram 1: General Purification Workflow
References
Technical Support Center: Purification of 4E-Deacetylchromolaenide 4'-O-acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 4E-Deacetylchromolaenide 4'-O-acetate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
A1: this compound is a germacrane-type sesquiterpenoid. Its key properties are summarized below:
-
Molecular Formula: C₂₂H₂₈O₇[1]
-
Molecular Weight: 404.45 g/mol [1]
-
CAS Number: 104736-09-6[1]
-
Appearance: Typically a powder.
Q2: From what natural source is this compound typically isolated?
A2: This compound, along with other sesquiterpene lactones, is commonly isolated from plants of the Eupatorium genus, such as Eupatorium chinense.
Q3: What are the general steps for purifying this compound from a plant source?
A3: A typical purification workflow involves:
-
Extraction: The dried and powdered plant material is extracted with a solvent like ethanol.
-
Liquid-Liquid Partitioning: The crude extract is then partitioned between immiscible solvents (e.g., water and ethyl acetate) to separate compounds based on polarity.
-
Chromatography: The resulting fractions are subjected to one or more chromatographic steps, such as column chromatography on silica gel or reversed-phase media, and potentially High-Performance Liquid Chromatography (HPLC) for final purification.
Q4: What are the primary challenges in purifying this compound?
A4: The main challenges stem from the inherent chemical instability of the sesquiterpene lactone structure. These molecules can be sensitive to pH, heat, and light, leading to degradation or isomerization. Additionally, isolating it from a complex mixture of structurally similar compounds requires high-resolution chromatographic techniques.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Target Compound | Incomplete Extraction: The solvent or extraction time may not be optimal. | Ensure the plant material is finely powdered. Consider increasing the extraction time or using a more polar solvent system if the target compound is not being efficiently extracted. |
| Degradation during Extraction/Purification: Exposure to high temperatures or non-neutral pH can degrade the compound. | Avoid high temperatures during solvent evaporation. Use buffered solutions if pH sensitivity is suspected. Store fractions at low temperatures. | |
| Multiple, Unresolved Peaks in HPLC | Co-eluting Impurities: The crude extract contains numerous structurally similar sesquiterpenoids. | Optimize the HPLC method. Try a different stationary phase (e.g., C18, Phenyl-Hexyl) or modify the mobile phase composition and gradient. Consider using orthogonal purification techniques like High-Speed Counter-Current Chromatography (HSCCC). |
| On-column Degradation: The stationary phase might be too acidic or basic. | Use end-capped columns and ensure the mobile phase pH is near neutral. | |
| Appearance of New Peaks in Purified Fractions over Time | Compound Instability: The purified compound may be degrading upon storage. The lactone ring is susceptible to hydrolysis, especially under basic conditions. | Store purified fractions in a neutral, aprotic solvent at low temperatures (-20°C or -80°C). Consider using specialized glass vials to prevent leaching of basic ions. |
| Isomerization: Germacrane sesquiterpenes can undergo conformational changes or rearrangements (e.g., Cope rearrangement) when heated. | Avoid heating samples. If dissolution requires warming, do so gently and for a minimal amount of time. | |
| Irreproducible Retention Times in HPLC | Mobile Phase Issues: Inconsistent mobile phase preparation or degradation. | Prepare fresh mobile phase daily. Ensure thorough mixing and degassing. |
| Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase. | Equilibrate the column with at least 10-15 column volumes of the initial mobile phase before each run. | |
| Broad or Tailing Peaks in Chromatography | Column Overload: Too much sample has been loaded onto the column. | Reduce the sample concentration or injection volume. |
| Secondary Interactions: The analyte may be interacting with active sites on the silica support. | Add a small amount of a competitive agent like trifluoroacetic acid (TFA) to the mobile phase (if the compound is stable in acidic conditions) or use a highly inert column. |
Data Presentation
The following tables summarize purification data for sesquiterpenoids isolated from Eupatorium species, which can serve as a reference for expected yields and purity. Note that specific data for this compound is not available in the cited literature; therefore, data for analogous compounds are presented.
Table 1: Purification of Sesquiterpenoid Lactones from Eupatorium lindleyanum using HSCCC
| Compound | Amount from 540 mg n-butanol fraction | Purity (by HPLC) |
| 3β-hydroxy-8β-[4'-hydroxy-tigloyloxy]-costunolide | 10.8 mg | 91.8% |
| Eupalinolide A | 17.9 mg | 97.9% |
| Eupalinolide B | 19.3 mg | 97.1% |
Experimental Protocols
General Protocol for Extraction and Preliminary Fractionation
-
Extraction: Macerate 1 kg of dried, powdered aerial parts of the plant material with 10 L of 95% ethanol at room temperature for 72 hours. Repeat the extraction three times.
-
Concentration: Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield a crude extract.
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in 1 L of distilled water.
-
Partition the aqueous suspension sequentially with 1 L of petroleum ether (3 times), followed by 1 L of ethyl acetate (3 times).
-
Collect the ethyl acetate fraction, as germacrane sesquiterpenoids are typically of medium polarity and will partition into this layer.
-
Dry the ethyl acetate fraction over anhydrous sodium sulfate and concentrate in vacuo.
-
Protocol for Silica Gel Column Chromatography
-
Column Packing: Prepare a silica gel (200-300 mesh) column using a slurry packing method with a non-polar solvent like hexane.
-
Sample Loading: Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the packed column.
-
Elution: Elute the column with a stepwise gradient of increasing polarity, for example, starting with hexane and gradually increasing the proportion of ethyl acetate (e.g., Hexane -> 9:1 Hexane:EtOAc -> ... -> 1:1 Hexane:EtOAc -> EtOAc -> EtOAc:Methanol).
-
Fraction Collection: Collect fractions of a fixed volume (e.g., 20 mL).
-
Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the target compound. Pool the fractions with similar TLC profiles.
Visualizations
Diagram 1: General Purification Workflow
References
"Troubleshooting inconsistent results in 4E-Deacetylchromolaenide 4'-O-acetate assays"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4E-Deacetylchromolaenide 4'-O-acetate. The information is designed to help identify and resolve common issues that may lead to inconsistent experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a sesquiterpene lactone belonging to the guaianolide class.[1][2] These compounds are known for a variety of biological activities, including anti-inflammatory and anti-tumor effects.[1][3] The primary mechanism of action for many sesquiterpene lactones is attributed to the α-methylene-γ-lactone group, which can act as an alkylating agent. This group can react with nucleophilic residues in proteins, such as the thiol groups of cysteine residues, through a Michael addition.[1] This can lead to the inhibition of key signaling pathways, notably the NF-κB pathway, which is a central regulator of inflammation and cell survival.[3]
Q2: My stock solution of this compound appears to be degrading. How should it be properly stored?
A2: Due to the reactive nature of the α,β-unsaturated carbonyl system in the lactone ring, this compound can be susceptible to degradation. For optimal stability, it is recommended to store the compound as a dry powder at -20°C. Stock solutions should be prepared fresh in a suitable anhydrous solvent like DMSO and stored in small aliquots at -80°C to minimize freeze-thaw cycles. Protect solutions from light and moisture.
Q3: I am observing high variability between replicates in my cell-based assays (e.g., MTT, IC50 determination). What are the common causes?
A3: High variability in cell-based assays can stem from several factors. Inconsistent cell seeding density is a primary cause; ensure your cell suspension is homogenous before and during plating.[4] The "edge effect" in microplates, where outer wells evaporate more quickly, can also lead to variability. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS to maintain humidity.[5] Finally, ensure that your compound dilutions are prepared accurately and that the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a cytotoxic level (typically <0.5%).
Q4: Can this compound interfere with the MTT assay?
A4: Yes, it is possible. Compounds with reducing properties can directly reduce the MTT reagent to formazan (B1609692), leading to a false-positive signal of cell viability. To test for this, run a control experiment in a cell-free system where the compound is added to the culture medium and MTT reagent. If a color change occurs, it indicates direct interference.[5] In such cases, consider using an alternative viability assay that measures a different cellular parameter, such as the LDH assay for membrane integrity or the SRB assay for total protein content.
Troubleshooting Guides
Issue 1: Inconsistent Quantification by UV-Vis Spectrophotometry
If you are using a spectrophotometric method to quantify this compound, for instance, by its reaction with a thiol-containing reagent like L-cysteine ethyl ester, you may encounter the following issues:
| Symptom | Possible Cause | Recommended Solution |
| High background absorbance in blank | Contaminated reagents or solvent. | Use fresh, high-purity solvents and reagents. Ensure cuvettes are clean and free of scratches.[6][7] |
| Drifting or unstable readings | Lamp instability or insufficient warm-up time. | Allow the spectrophotometer to warm up for at least 15-30 minutes before taking measurements.[8] If drift persists, the lamp may need replacement. |
| Poor linearity of standard curve | Inaccurate dilutions; compound instability in the assay buffer. | Prepare fresh standards for each experiment. Ensure the compound is fully dissolved and stable in the chosen buffer system. Minimize the time between sample preparation and measurement. |
| Low absorbance signal | Sub-optimal reaction conditions (pH, time, temperature). | Optimize the reaction parameters. The Michael addition reaction can be pH-dependent; ensure the buffer maintains the optimal pH for the reaction. |
Issue 2: Variable Results in Cell Viability (MTT) Assays
| Symptom | Possible Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding; pipetting errors; edge effects. | Ensure a single-cell suspension before plating. Use a multichannel pipette for consistency. Fill outer wells with sterile PBS or media and do not use them for experimental data.[4][5] |
| Low absorbance readings across the plate | Insufficient cell number; low metabolic activity; incorrect incubation times. | Optimize the initial cell seeding density. Ensure cells are in the logarithmic growth phase. Increase incubation time with the MTT reagent if the purple formazan color is faint.[9] |
| Incomplete dissolution of formazan crystals | Insufficient volume or mixing of solubilization solvent (e.g., DMSO). | Ensure complete dissolution by adding an adequate volume of solvent and mixing gently on an orbital shaker for 15-30 minutes. Visually confirm dissolution before reading the plate.[5] |
| High background in "no cell" control wells | Contamination of media or reagents; direct reduction of MTT by the compound. | Use fresh, sterile media and reagents. Perform a cell-free control to check for direct MTT reduction by the compound.[5][9] |
Experimental Protocols
Protocol 1: Spectrophotometric Quantification of α,β-Unsaturated Carbonyl Moiety
This protocol is based on the reaction of the α,β-unsaturated carbonyl group in this compound with a thiol-containing compound, followed by quantification of the remaining free thiol with Ellman's reagent (DTNB).
-
Reagent Preparation:
-
Reaction Buffer: 0.1 M Tris-HCl, pH 7.4.
-
L-cysteine ethyl ester solution: 10 mM in Reaction Buffer.
-
DTNB (Ellman's Reagent) solution: 5 mM in Reaction Buffer.
-
Standard Solutions: Prepare a serial dilution of this compound (e.g., 0-100 µM) in a suitable solvent like ethanol (B145695) or DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of your sample or standard solution.
-
Add 100 µL of the 10 mM L-cysteine ethyl ester solution.
-
Incubate at room temperature for 30 minutes to allow the Michael addition reaction to occur.
-
Add 80 µL of the 5 mM DTNB solution to each well.
-
Incubate for 5 minutes at room temperature.
-
Measure the absorbance at 412 nm using a microplate reader.
-
-
Data Analysis:
-
The absorbance is inversely proportional to the concentration of the α,β-unsaturated carbonyl compound.
-
Create a standard curve by plotting the decrease in absorbance against the concentration of the this compound standards.
-
Calculate the concentration of your unknown samples from the standard curve.
-
Protocol 2: Cell Viability MTT Assay
-
Cell Plating:
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include vehicle-only controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm.
-
Visualizations
Troubleshooting Workflow for Inconsistent Assay Results
Caption: A logical workflow for troubleshooting inconsistent assay results.
Hypothetical Signaling Pathway Inhibition
Caption: Inhibition of the NF-κB signaling pathway by this compound.
References
- 1. Exploring sesquiterpene lactones: structural diversity and antiviral therapeutic insights - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08125K [pubs.rsc.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. mdpi.com [mdpi.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. sperdirect.com [sperdirect.com]
- 7. biocompare.com [biocompare.com]
- 8. hinotek.com [hinotek.com]
- 9. resources.rndsystems.com [resources.rndsystems.com]
"Troubleshooting inconsistent results in 4E-Deacetylchromolaenide 4'-O-acetate assays"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4E-Deacetylchromolaenide 4'-O-acetate. The information is designed to help identify and resolve common issues that may lead to inconsistent experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a sesquiterpene lactone belonging to the guaianolide class.[1][2] These compounds are known for a variety of biological activities, including anti-inflammatory and anti-tumor effects.[1][3] The primary mechanism of action for many sesquiterpene lactones is attributed to the α-methylene-γ-lactone group, which can act as an alkylating agent. This group can react with nucleophilic residues in proteins, such as the thiol groups of cysteine residues, through a Michael addition.[1] This can lead to the inhibition of key signaling pathways, notably the NF-κB pathway, which is a central regulator of inflammation and cell survival.[3]
Q2: My stock solution of this compound appears to be degrading. How should it be properly stored?
A2: Due to the reactive nature of the α,β-unsaturated carbonyl system in the lactone ring, this compound can be susceptible to degradation. For optimal stability, it is recommended to store the compound as a dry powder at -20°C. Stock solutions should be prepared fresh in a suitable anhydrous solvent like DMSO and stored in small aliquots at -80°C to minimize freeze-thaw cycles. Protect solutions from light and moisture.
Q3: I am observing high variability between replicates in my cell-based assays (e.g., MTT, IC50 determination). What are the common causes?
A3: High variability in cell-based assays can stem from several factors. Inconsistent cell seeding density is a primary cause; ensure your cell suspension is homogenous before and during plating.[4] The "edge effect" in microplates, where outer wells evaporate more quickly, can also lead to variability. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS to maintain humidity.[5] Finally, ensure that your compound dilutions are prepared accurately and that the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a cytotoxic level (typically <0.5%).
Q4: Can this compound interfere with the MTT assay?
A4: Yes, it is possible. Compounds with reducing properties can directly reduce the MTT reagent to formazan, leading to a false-positive signal of cell viability. To test for this, run a control experiment in a cell-free system where the compound is added to the culture medium and MTT reagent. If a color change occurs, it indicates direct interference.[5] In such cases, consider using an alternative viability assay that measures a different cellular parameter, such as the LDH assay for membrane integrity or the SRB assay for total protein content.
Troubleshooting Guides
Issue 1: Inconsistent Quantification by UV-Vis Spectrophotometry
If you are using a spectrophotometric method to quantify this compound, for instance, by its reaction with a thiol-containing reagent like L-cysteine ethyl ester, you may encounter the following issues:
| Symptom | Possible Cause | Recommended Solution |
| High background absorbance in blank | Contaminated reagents or solvent. | Use fresh, high-purity solvents and reagents. Ensure cuvettes are clean and free of scratches.[6][7] |
| Drifting or unstable readings | Lamp instability or insufficient warm-up time. | Allow the spectrophotometer to warm up for at least 15-30 minutes before taking measurements.[8] If drift persists, the lamp may need replacement. |
| Poor linearity of standard curve | Inaccurate dilutions; compound instability in the assay buffer. | Prepare fresh standards for each experiment. Ensure the compound is fully dissolved and stable in the chosen buffer system. Minimize the time between sample preparation and measurement. |
| Low absorbance signal | Sub-optimal reaction conditions (pH, time, temperature). | Optimize the reaction parameters. The Michael addition reaction can be pH-dependent; ensure the buffer maintains the optimal pH for the reaction. |
Issue 2: Variable Results in Cell Viability (MTT) Assays
| Symptom | Possible Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding; pipetting errors; edge effects. | Ensure a single-cell suspension before plating. Use a multichannel pipette for consistency. Fill outer wells with sterile PBS or media and do not use them for experimental data.[4][5] |
| Low absorbance readings across the plate | Insufficient cell number; low metabolic activity; incorrect incubation times. | Optimize the initial cell seeding density. Ensure cells are in the logarithmic growth phase. Increase incubation time with the MTT reagent if the purple formazan color is faint.[9] |
| Incomplete dissolution of formazan crystals | Insufficient volume or mixing of solubilization solvent (e.g., DMSO). | Ensure complete dissolution by adding an adequate volume of solvent and mixing gently on an orbital shaker for 15-30 minutes. Visually confirm dissolution before reading the plate.[5] |
| High background in "no cell" control wells | Contamination of media or reagents; direct reduction of MTT by the compound. | Use fresh, sterile media and reagents. Perform a cell-free control to check for direct MTT reduction by the compound.[5][9] |
Experimental Protocols
Protocol 1: Spectrophotometric Quantification of α,β-Unsaturated Carbonyl Moiety
This protocol is based on the reaction of the α,β-unsaturated carbonyl group in this compound with a thiol-containing compound, followed by quantification of the remaining free thiol with Ellman's reagent (DTNB).
-
Reagent Preparation:
-
Reaction Buffer: 0.1 M Tris-HCl, pH 7.4.
-
L-cysteine ethyl ester solution: 10 mM in Reaction Buffer.
-
DTNB (Ellman's Reagent) solution: 5 mM in Reaction Buffer.
-
Standard Solutions: Prepare a serial dilution of this compound (e.g., 0-100 µM) in a suitable solvent like ethanol or DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of your sample or standard solution.
-
Add 100 µL of the 10 mM L-cysteine ethyl ester solution.
-
Incubate at room temperature for 30 minutes to allow the Michael addition reaction to occur.
-
Add 80 µL of the 5 mM DTNB solution to each well.
-
Incubate for 5 minutes at room temperature.
-
Measure the absorbance at 412 nm using a microplate reader.
-
-
Data Analysis:
-
The absorbance is inversely proportional to the concentration of the α,β-unsaturated carbonyl compound.
-
Create a standard curve by plotting the decrease in absorbance against the concentration of the this compound standards.
-
Calculate the concentration of your unknown samples from the standard curve.
-
Protocol 2: Cell Viability MTT Assay
-
Cell Plating:
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include vehicle-only controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm.
-
Visualizations
Troubleshooting Workflow for Inconsistent Assay Results
Caption: A logical workflow for troubleshooting inconsistent assay results.
Hypothetical Signaling Pathway Inhibition
Caption: Inhibition of the NF-κB signaling pathway by this compound.
References
- 1. Exploring sesquiterpene lactones: structural diversity and antiviral therapeutic insights - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08125K [pubs.rsc.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. mdpi.com [mdpi.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. sperdirect.com [sperdirect.com]
- 7. biocompare.com [biocompare.com]
- 8. hinotek.com [hinotek.com]
- 9. resources.rndsystems.com [resources.rndsystems.com]
Technical Support Center: Refining Extraction Methods for 4E-Deacetylchromolaenide 4'-O-acetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the extraction and purification of 4E-Deacetylchromolaenide 4'-O-acetate from its natural source, Chromolaena odorata.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving a high yield of this compound?
A1: The yield of this compound, a sesquiterpene lactone, can be influenced by several factors. Pre-extraction variables include the genetic makeup of the plant, its developmental stage at harvest, and the environmental conditions during its growth. Post-harvest handling, such as drying and storage, can also lead to compound degradation. During extraction, the choice of solvent and the extraction method are critical for efficiency.
Q2: Which solvents are most effective for extracting this compound?
A2: The choice of solvent is crucial and should be based on the polarity of this compound. Sesquiterpene lactones are typically extracted with solvents of intermediate polarity. Methanol, ethanol, ethyl acetate (B1210297), and acetone (B3395972) are commonly used for extracting various phytochemicals from Chromolaena odorata.[1][2] It is advisable to conduct small-scale pilot extractions with a range of solvents to determine the most effective one for your specific plant material.
Q3: Can ultrasound-assisted extraction (UAE) improve the yield of this compound?
A3: Yes, ultrasound-assisted extraction (UAE) can enhance the extraction of phytochemicals from Chromolaena odorata. UAE utilizes ultrasonic waves to create cavitation bubbles in the solvent, which allows for greater solvent penetration into the plant material and increases the surface area for extraction.[3] This method can lead to a more efficient extraction process, potentially reducing extraction time and energy consumption.[3]
Q4: How can I effectively purify the crude extract to isolate this compound?
A4: The crude extract can be purified using various chromatographic techniques. A common approach is to use column chromatography with silica (B1680970) gel. The column is typically eluted with a gradient of solvents, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with a solvent such as ethyl acetate. The collected fractions should be monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.
Q5: What are the best practices for storing the plant material and the extracts?
A5: Proper storage is essential to prevent the degradation of this compound. Freshly harvested Chromolaena odorata leaves should be thoroughly washed and air-dried in the shade or in an oven at a low temperature (e.g., 60°C for a short period) until they are brittle.[1][3] The dried material should be stored in a cool, dark, and dry place. Both crude and purified extracts should be stored at low temperatures (4°C or -20°C) in the dark to maintain their stability.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | - Inappropriate solvent selection.- Insufficient extraction time or temperature.- Poor quality of plant material. | - Perform pilot extractions with a range of solvents (e.g., hexane, ethyl acetate, ethanol, acetone).- Optimize extraction time and temperature. For maceration, allow for at least 72 hours of contact time. For heat-assisted methods, be mindful of potential degradation of thermolabile compounds.- Ensure plant material is harvested at the optimal growth stage and properly dried and stored. |
| Co-extraction of Impurities | - Solvent is too polar, extracting a wide range of compounds.- Plant material not properly prepared. | - Use a less polar solvent for the initial extraction or perform a preliminary wash with a non-polar solvent like hexane to remove lipids and pigments.- Ensure the plant material is clean and free of foreign matter before extraction. |
| Degradation of Target Compound | - Exposure to high temperatures during extraction or concentration.- Exposure to light or air during storage. | - Use a rotary evaporator at a temperature below 45°C for solvent removal.- Store extracts in amber vials at low temperatures (4°C or -20°C) and consider flushing with an inert gas like nitrogen before sealing. |
| Poor Separation during Chromatography | - Inappropriate stationary or mobile phase.- Overloading of the column.- Improper packing of the column. | - Experiment with different solvent systems for TLC to find the optimal mobile phase for separation before scaling up to column chromatography.- Ensure the amount of crude extract loaded onto the column is appropriate for its size.- Pack the column carefully to avoid channeling and ensure a uniform stationary phase. |
Quantitative Data on Chromolaena odorata Extraction
The following table summarizes extraction yields of various phytochemicals from Chromolaena odorata using different methods. Note that this data is for context and not specifically for this compound.
| Extraction Method | Solvent | Compound Class | Yield | Reference |
| Maceration | Ethanol | Total Phytochemicals | - | [4] |
| Maceration | Methanol | Total Phenolics | 117.82 mg GAE/gm extract | [2] |
| Ultrasound-Assisted Extraction | Acetone | Total Phytochemicals | 3.36% (1.680g from 50g) | [3] |
Experimental Protocols
General Protocol for Extraction of Sesquiterpene Lactones from Chromolaena odorata
This protocol provides a general procedure that can be adapted for the extraction of this compound.
1. Preparation of Plant Material:
-
Collect fresh leaves of Chromolaena odorata.
-
Wash the leaves thoroughly with running water to remove dirt and debris.
-
Air-dry the leaves in a well-ventilated area away from direct sunlight until they are brittle.
-
Grind the dried leaves into a fine powder using a mechanical grinder.
2. Extraction:
-
Weigh 100 g of the powdered plant material and place it in a large flask.
-
Add 500 mL of a suitable solvent (e.g., ethyl acetate or a 1:1 mixture of dichloromethane (B109758) and methanol).
-
Choose one of the following extraction methods:
-
Maceration: Stopper the flask and let it stand for 72 hours at room temperature with occasional shaking.
-
Ultrasound-Assisted Extraction (UAE): Place the flask in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 40-50°C).
-
3. Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper to remove the solid plant material.
-
Wash the residue with a small volume of the extraction solvent and combine the filtrates.
-
Concentrate the filtrate using a rotary evaporator at a temperature below 45°C to obtain the crude extract.
4. Purification (Column Chromatography):
-
Prepare a silica gel column.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase solvent.
-
Load the dissolved extract onto the column.
-
Elute the column with a gradient solvent system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC).
-
Combine the fractions that show a similar TLC profile corresponding to the target compound.
-
Evaporate the solvent from the combined fractions to obtain the purified compound.
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: A decision tree for troubleshooting low extraction yields.
References
- 1. updatepublishing.com [updatepublishing.com]
- 2. Phytochemical screening of Chromolaena odorata leaves by solvent extracts [wisdomlib.org]
- 3. irejournals.com [irejournals.com]
- 4. Chromolaena odorata Linn leaf extract – Geothermal versus nongeothermal: Phytochemical, antioxidant, and cytotoxicity screenings - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Extraction Methods for 4E-Deacetylchromolaenide 4'-O-acetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the extraction and purification of 4E-Deacetylchromolaenide 4'-O-acetate from its natural source, Chromolaena odorata.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving a high yield of this compound?
A1: The yield of this compound, a sesquiterpene lactone, can be influenced by several factors. Pre-extraction variables include the genetic makeup of the plant, its developmental stage at harvest, and the environmental conditions during its growth. Post-harvest handling, such as drying and storage, can also lead to compound degradation. During extraction, the choice of solvent and the extraction method are critical for efficiency.
Q2: Which solvents are most effective for extracting this compound?
A2: The choice of solvent is crucial and should be based on the polarity of this compound. Sesquiterpene lactones are typically extracted with solvents of intermediate polarity. Methanol, ethanol, ethyl acetate, and acetone are commonly used for extracting various phytochemicals from Chromolaena odorata.[1][2] It is advisable to conduct small-scale pilot extractions with a range of solvents to determine the most effective one for your specific plant material.
Q3: Can ultrasound-assisted extraction (UAE) improve the yield of this compound?
A3: Yes, ultrasound-assisted extraction (UAE) can enhance the extraction of phytochemicals from Chromolaena odorata. UAE utilizes ultrasonic waves to create cavitation bubbles in the solvent, which allows for greater solvent penetration into the plant material and increases the surface area for extraction.[3] This method can lead to a more efficient extraction process, potentially reducing extraction time and energy consumption.[3]
Q4: How can I effectively purify the crude extract to isolate this compound?
A4: The crude extract can be purified using various chromatographic techniques. A common approach is to use column chromatography with silica gel. The column is typically eluted with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate. The collected fractions should be monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.
Q5: What are the best practices for storing the plant material and the extracts?
A5: Proper storage is essential to prevent the degradation of this compound. Freshly harvested Chromolaena odorata leaves should be thoroughly washed and air-dried in the shade or in an oven at a low temperature (e.g., 60°C for a short period) until they are brittle.[1][3] The dried material should be stored in a cool, dark, and dry place. Both crude and purified extracts should be stored at low temperatures (4°C or -20°C) in the dark to maintain their stability.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | - Inappropriate solvent selection.- Insufficient extraction time or temperature.- Poor quality of plant material. | - Perform pilot extractions with a range of solvents (e.g., hexane, ethyl acetate, ethanol, acetone).- Optimize extraction time and temperature. For maceration, allow for at least 72 hours of contact time. For heat-assisted methods, be mindful of potential degradation of thermolabile compounds.- Ensure plant material is harvested at the optimal growth stage and properly dried and stored. |
| Co-extraction of Impurities | - Solvent is too polar, extracting a wide range of compounds.- Plant material not properly prepared. | - Use a less polar solvent for the initial extraction or perform a preliminary wash with a non-polar solvent like hexane to remove lipids and pigments.- Ensure the plant material is clean and free of foreign matter before extraction. |
| Degradation of Target Compound | - Exposure to high temperatures during extraction or concentration.- Exposure to light or air during storage. | - Use a rotary evaporator at a temperature below 45°C for solvent removal.- Store extracts in amber vials at low temperatures (4°C or -20°C) and consider flushing with an inert gas like nitrogen before sealing. |
| Poor Separation during Chromatography | - Inappropriate stationary or mobile phase.- Overloading of the column.- Improper packing of the column. | - Experiment with different solvent systems for TLC to find the optimal mobile phase for separation before scaling up to column chromatography.- Ensure the amount of crude extract loaded onto the column is appropriate for its size.- Pack the column carefully to avoid channeling and ensure a uniform stationary phase. |
Quantitative Data on Chromolaena odorata Extraction
The following table summarizes extraction yields of various phytochemicals from Chromolaena odorata using different methods. Note that this data is for context and not specifically for this compound.
| Extraction Method | Solvent | Compound Class | Yield | Reference |
| Maceration | Ethanol | Total Phytochemicals | - | [4] |
| Maceration | Methanol | Total Phenolics | 117.82 mg GAE/gm extract | [2] |
| Ultrasound-Assisted Extraction | Acetone | Total Phytochemicals | 3.36% (1.680g from 50g) | [3] |
Experimental Protocols
General Protocol for Extraction of Sesquiterpene Lactones from Chromolaena odorata
This protocol provides a general procedure that can be adapted for the extraction of this compound.
1. Preparation of Plant Material:
-
Collect fresh leaves of Chromolaena odorata.
-
Wash the leaves thoroughly with running water to remove dirt and debris.
-
Air-dry the leaves in a well-ventilated area away from direct sunlight until they are brittle.
-
Grind the dried leaves into a fine powder using a mechanical grinder.
2. Extraction:
-
Weigh 100 g of the powdered plant material and place it in a large flask.
-
Add 500 mL of a suitable solvent (e.g., ethyl acetate or a 1:1 mixture of dichloromethane and methanol).
-
Choose one of the following extraction methods:
-
Maceration: Stopper the flask and let it stand for 72 hours at room temperature with occasional shaking.
-
Ultrasound-Assisted Extraction (UAE): Place the flask in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 40-50°C).
-
3. Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper to remove the solid plant material.
-
Wash the residue with a small volume of the extraction solvent and combine the filtrates.
-
Concentrate the filtrate using a rotary evaporator at a temperature below 45°C to obtain the crude extract.
4. Purification (Column Chromatography):
-
Prepare a silica gel column.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase solvent.
-
Load the dissolved extract onto the column.
-
Elute the column with a gradient solvent system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC).
-
Combine the fractions that show a similar TLC profile corresponding to the target compound.
-
Evaporate the solvent from the combined fractions to obtain the purified compound.
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: A decision tree for troubleshooting low extraction yields.
References
- 1. updatepublishing.com [updatepublishing.com]
- 2. Phytochemical screening of Chromolaena odorata leaves by solvent extracts [wisdomlib.org]
- 3. irejournals.com [irejournals.com]
- 4. Chromolaena odorata Linn leaf extract – Geothermal versus nongeothermal: Phytochemical, antioxidant, and cytotoxicity screenings - PMC [pmc.ncbi.nlm.nih.gov]
"Minimizing degradation of 4E-Deacetylchromolaenide 4'-O-acetate during storage"
This technical support center provides guidance on minimizing the degradation of 4E-Deacetylchromolaenide 4'-O-acetate during storage. The information is based on the general characteristics of sesquiterpene lactones and established best practices for compound storage. It is strongly recommended to perform compound-specific stability studies for a comprehensive understanding of its degradation profile.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: As a sesquiterpene lactone, this compound is susceptible to degradation from several factors, including:
-
Temperature: Elevated temperatures can accelerate chemical reactions, leading to degradation.
-
pH: Sesquiterpene lactones can be unstable in neutral to alkaline conditions (pH > 7), which can cause hydrolysis or other reactions. They are generally more stable at a slightly acidic pH.
-
Light: Exposure to UV or even ambient light can induce photolytic degradation.
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the molecule.
-
Moisture: Absorption of moisture, especially when stored in solvents like DMSO, can lead to hydrolysis and other degradation pathways.
Q2: How should I store my solid (powder) sample of this compound?
A2: For long-term storage of solid this compound, the following conditions are recommended:
-
Temperature: Store at -20°C or -80°C.
-
Atmosphere: Store in an inert atmosphere (e.g., under argon or nitrogen) to minimize oxidation.
-
Light: Protect from light by using an amber vial or by storing it in a dark container.
-
Container: Use a tightly sealed vial to prevent moisture ingress.
Q3: What is the best way to store this compound in a solvent?
A3: If you need to store the compound in solution, consider the following:
-
Solvent Choice: Use a dry, aprotic solvent. Anhydrous DMSO or ethanol (B145695) are common choices. Ensure the solvent is of high purity.
-
Temperature: Store solutions at -80°C.[1]
-
Moisture Prevention: The presence of moisture in solvents like DMSO can be particularly damaging, leading to compound precipitation and degradation upon freeze-thaw cycles.[2]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is advisable to aliquot the solution into smaller, single-use volumes.
-
Inert Atmosphere: For sensitive compounds, purging the vial headspace with an inert gas before sealing can prevent oxidation.[1]
Q4: I've noticed a decrease in the activity of my compound. How can I check for degradation?
A4: You can assess the purity and integrity of your compound using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): This is a common method to check for the appearance of degradation products (new peaks) and a decrease in the main compound peak.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This can help identify the molecular weights of potential degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information and help identify changes in the molecule's structure.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Loss of biological activity or inconsistent experimental results. | Compound degradation due to improper storage. | 1. Review your storage conditions (temperature, light exposure, moisture protection). 2. Perform an analytical check (e.g., HPLC) on your current stock to assess its purity. 3. If degradation is confirmed, obtain a fresh sample and store it under optimal conditions (see FAQs). 4. For solutions, aliquot into single-use volumes to minimize freeze-thaw cycles. |
| Precipitate observed in my thawed solution. | The compound has fallen out of solution, potentially due to moisture absorption in the solvent or exceeding its solubility limit. | 1. Gently warm the solution and vortex to try and redissolve the precipitate. 2. If it does not redissolve, the compound may have degraded. An analytical check is recommended. 3. Ensure you are using anhydrous solvents for your stock solutions. Moisture in DMSO can cause compounds to precipitate upon freezing.[2] |
| Appearance of new peaks in my HPLC chromatogram. | Chemical degradation of the compound. | 1. Try to identify the degradation products using LC-MS. 2. Review the conditions the compound was exposed to (e.g., pH of buffer, temperature of the experiment) to identify the potential cause of degradation. Sesquiterpene lactones are known to be unstable at neutral or alkaline pH.[3] 3. Consider performing a forced degradation study to understand the compound's stability under various stress conditions. |
Data on Sesquiterpene Lactone Stability
| Storage Temperature | Decrease in Sesquiterpene Lactone Content |
| +4°C | 13% |
| +25°C | 32% |
| +30°C | 37% |
| (Data from a study on 11α,13-dihydrohelenalin esters in Arnica tincture)[4] |
Experimental Protocols
Protocol: Forced Degradation Study
A forced degradation study can help identify the degradation pathways and develop stability-indicating analytical methods.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 2 hours. Note: Sesquiterpene lactones are often highly unstable in basic conditions.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the solid compound at 60°C for 48 hours. Also, reflux a solution of the compound at 60°C for 24 hours.
-
Photolytic Degradation: Expose a solution of the compound to direct sunlight or a photostability chamber for 24-48 hours.
-
-
Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration.
-
Analyze the samples by a suitable analytical method, such as HPLC with a UV detector or LC-MS, alongside a non-stressed control sample.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control.
-
Calculate the percentage of degradation.
-
Identify the major degradation products.
-
Visualizations
Caption: Troubleshooting workflow for suspected compound degradation.
Caption: Factors influencing stability and their mitigation strategies.
References
"Minimizing degradation of 4E-Deacetylchromolaenide 4'-O-acetate during storage"
This technical support center provides guidance on minimizing the degradation of 4E-Deacetylchromolaenide 4'-O-acetate during storage. The information is based on the general characteristics of sesquiterpene lactones and established best practices for compound storage. It is strongly recommended to perform compound-specific stability studies for a comprehensive understanding of its degradation profile.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: As a sesquiterpene lactone, this compound is susceptible to degradation from several factors, including:
-
Temperature: Elevated temperatures can accelerate chemical reactions, leading to degradation.
-
pH: Sesquiterpene lactones can be unstable in neutral to alkaline conditions (pH > 7), which can cause hydrolysis or other reactions. They are generally more stable at a slightly acidic pH.
-
Light: Exposure to UV or even ambient light can induce photolytic degradation.
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the molecule.
-
Moisture: Absorption of moisture, especially when stored in solvents like DMSO, can lead to hydrolysis and other degradation pathways.
Q2: How should I store my solid (powder) sample of this compound?
A2: For long-term storage of solid this compound, the following conditions are recommended:
-
Temperature: Store at -20°C or -80°C.
-
Atmosphere: Store in an inert atmosphere (e.g., under argon or nitrogen) to minimize oxidation.
-
Light: Protect from light by using an amber vial or by storing it in a dark container.
-
Container: Use a tightly sealed vial to prevent moisture ingress.
Q3: What is the best way to store this compound in a solvent?
A3: If you need to store the compound in solution, consider the following:
-
Solvent Choice: Use a dry, aprotic solvent. Anhydrous DMSO or ethanol are common choices. Ensure the solvent is of high purity.
-
Temperature: Store solutions at -80°C.[1]
-
Moisture Prevention: The presence of moisture in solvents like DMSO can be particularly damaging, leading to compound precipitation and degradation upon freeze-thaw cycles.[2]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is advisable to aliquot the solution into smaller, single-use volumes.
-
Inert Atmosphere: For sensitive compounds, purging the vial headspace with an inert gas before sealing can prevent oxidation.[1]
Q4: I've noticed a decrease in the activity of my compound. How can I check for degradation?
A4: You can assess the purity and integrity of your compound using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): This is a common method to check for the appearance of degradation products (new peaks) and a decrease in the main compound peak.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This can help identify the molecular weights of potential degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information and help identify changes in the molecule's structure.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Loss of biological activity or inconsistent experimental results. | Compound degradation due to improper storage. | 1. Review your storage conditions (temperature, light exposure, moisture protection). 2. Perform an analytical check (e.g., HPLC) on your current stock to assess its purity. 3. If degradation is confirmed, obtain a fresh sample and store it under optimal conditions (see FAQs). 4. For solutions, aliquot into single-use volumes to minimize freeze-thaw cycles. |
| Precipitate observed in my thawed solution. | The compound has fallen out of solution, potentially due to moisture absorption in the solvent or exceeding its solubility limit. | 1. Gently warm the solution and vortex to try and redissolve the precipitate. 2. If it does not redissolve, the compound may have degraded. An analytical check is recommended. 3. Ensure you are using anhydrous solvents for your stock solutions. Moisture in DMSO can cause compounds to precipitate upon freezing.[2] |
| Appearance of new peaks in my HPLC chromatogram. | Chemical degradation of the compound. | 1. Try to identify the degradation products using LC-MS. 2. Review the conditions the compound was exposed to (e.g., pH of buffer, temperature of the experiment) to identify the potential cause of degradation. Sesquiterpene lactones are known to be unstable at neutral or alkaline pH.[3] 3. Consider performing a forced degradation study to understand the compound's stability under various stress conditions. |
Data on Sesquiterpene Lactone Stability
| Storage Temperature | Decrease in Sesquiterpene Lactone Content |
| +4°C | 13% |
| +25°C | 32% |
| +30°C | 37% |
| (Data from a study on 11α,13-dihydrohelenalin esters in Arnica tincture)[4] |
Experimental Protocols
Protocol: Forced Degradation Study
A forced degradation study can help identify the degradation pathways and develop stability-indicating analytical methods.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 2 hours. Note: Sesquiterpene lactones are often highly unstable in basic conditions.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the solid compound at 60°C for 48 hours. Also, reflux a solution of the compound at 60°C for 24 hours.
-
Photolytic Degradation: Expose a solution of the compound to direct sunlight or a photostability chamber for 24-48 hours.
-
-
Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration.
-
Analyze the samples by a suitable analytical method, such as HPLC with a UV detector or LC-MS, alongside a non-stressed control sample.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control.
-
Calculate the percentage of degradation.
-
Identify the major degradation products.
-
Visualizations
Caption: Troubleshooting workflow for suspected compound degradation.
Caption: Factors influencing stability and their mitigation strategies.
References
Validation & Comparative
Confirming the Biological Target of 4E-Deacetylchromolaenide 4'-O-acetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for confirming the biological target of 4E-Deacetylchromolaenide 4'-O-acetate, a sesquiterpenoid lactone. Based on the well-documented activities of this compound class, the primary hypothesized target is the NF-κB signaling pathway. This document outlines a series of experiments to validate this hypothesis, presenting methodologies and comparative data from related compounds.
Introduction to this compound and the NF-κB Pathway
This compound belongs to the sesquiterpene lactone class of natural products, many of which are isolated from plants of the Asteraceae family, including the genus Eupatorium.[1][2][3][4][5] Sesquiterpene lactones are known to possess a wide range of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial effects.[6][7][8][9]
A primary mechanism of action for many sesquiterpene lactones is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[10][11][12][13][14][15] NF-κB is a crucial transcription factor that regulates genes involved in inflammation, immunity, cell proliferation, and survival. Its dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The inhibitory action of sesquiterpene lactones is often attributed to the presence of an α-methylene-γ-lactone moiety, which can alkylate sulfhydryl groups on key signaling proteins, such as the IκB kinase (IKK) complex.[10][11]
Hypothesized Mechanism of Action:
Experimental Plan for Target Validation
To confirm that this compound targets the NF-κB pathway, a series of in vitro experiments should be conducted. The following workflow outlines the recommended experimental approach.
Comparative Performance Data (Illustrative)
While specific data for this compound is not yet published, the following tables provide an illustrative comparison with known sesquiterpene lactone NF-κB inhibitors, Parthenolide and Helenalin. The data for this compound is presented as hypothetical expected outcomes based on its structural class.
Table 1: Cytotoxicity in RAW 264.7 Macrophages (MTT Assay)
| Compound | IC50 (µM) |
| This compound | Expected: 10-50 |
| Parthenolide | ~15 |
| Helenalin | ~5 |
| Dexamethasone (Control) | >100 |
Table 2: Inhibition of NF-κB Transcriptional Activity (Luciferase Reporter Assay)
| Compound | IC50 (µM) |
| This compound | Expected: 1-10 |
| Parthenolide | ~5 |
| Helenalin | ~1 |
| BAY 11-7082 (Control) | ~10 |
Table 3: Inhibition of IKKβ Kinase Activity (In vitro Kinase Assay)
| Compound | IC50 (µM) |
| This compound | Expected: 5-20 |
| Parthenolide | ~10 |
| Helenalin | ~2 |
| Staurosporine (Control) | ~0.02 |
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the concentration range of this compound that is non-toxic to cells, ensuring that subsequent results are not due to general cytotoxicity.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (and other test compounds) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound and control compounds in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate for 24 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.[16][17][18][19]
NF-κB Luciferase Reporter Assay
Objective: To quantify the inhibitory effect of this compound on NF-κB transcriptional activity.
Materials:
-
HEK293 cells stably or transiently transfected with an NF-κB luciferase reporter plasmid and a control Renilla luciferase plasmid.
-
Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) as an NF-κB activator.
-
Dual-Luciferase® Reporter Assay System.
-
Luminometer.
Protocol:
-
Seed the transfected HEK293 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., 1 µg/mL LPS or 20 ng/mL TNF-α) for 6-8 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.[20][21][22][23][24]
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the percentage of NF-κB inhibition relative to the stimulated vehicle control and determine the IC50 value.
Western Blot Analysis
Objective: To investigate the effect of this compound on the phosphorylation and degradation of key proteins in the NF-κB pathway.
Materials:
-
RAW 264.7 cells.
-
LPS or TNF-α.
-
Cell lysis buffer with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with this compound for 1-2 hours.
-
Stimulate with LPS or TNF-α for a predetermined time (e.g., 30 minutes).
-
Lyse the cells, collect the total protein, and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[25][26][27][28][29]
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Conclusion
The experimental framework outlined in this guide provides a robust methodology for confirming the biological target of this compound. By systematically evaluating its effects on cell viability, NF-κB transcriptional activity, and the phosphorylation status of key signaling proteins, researchers can definitively establish its mechanism of action. Comparison with well-characterized sesquiterpene lactones will further contextualize its potency and potential as a therapeutic agent. Based on the existing literature for this class of compounds, it is highly probable that this compound acts as an inhibitor of the NF-κB signaling pathway, likely through the direct inhibition of the IKK complex.
References
- 1. Comprehensive Comparison of Three Different Medicinal Parts of Eupatorium lindleyanum DC. Using the RRLC-Q-TOF-MS-Based Metabolic Profile and In Vitro Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential Anti-inflammatory Sesquiterpene Lactones from Eupatorium lindleyanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sesquiterpene Lactones: A Review of Biological Activities -Journal of Life Science | Korea Science [koreascience.kr]
- 10. researchgate.net [researchgate.net]
- 11. Sesquiterpene lactone parthenolide, an inhibitor of IkappaB kinase complex and nuclear factor-kappaB, exerts beneficial effects in myocardial reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antitumor properties of novel sesquiterpene lactone analogs as NFκB inhibitors that bind to the IKKβ ubiquitin-like domain (ULD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. broadpharm.com [broadpharm.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. promega.es [promega.es]
- 22. indigobiosciences.com [indigobiosciences.com]
- 23. resources.amsbio.com [resources.amsbio.com]
- 24. indigobiosciences.com [indigobiosciences.com]
- 25. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]
Confirming the Biological Target of 4E-Deacetylchromolaenide 4'-O-acetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for confirming the biological target of 4E-Deacetylchromolaenide 4'-O-acetate, a sesquiterpenoid lactone. Based on the well-documented activities of this compound class, the primary hypothesized target is the NF-κB signaling pathway. This document outlines a series of experiments to validate this hypothesis, presenting methodologies and comparative data from related compounds.
Introduction to this compound and the NF-κB Pathway
This compound belongs to the sesquiterpene lactone class of natural products, many of which are isolated from plants of the Asteraceae family, including the genus Eupatorium.[1][2][3][4][5] Sesquiterpene lactones are known to possess a wide range of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial effects.[6][7][8][9]
A primary mechanism of action for many sesquiterpene lactones is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[10][11][12][13][14][15] NF-κB is a crucial transcription factor that regulates genes involved in inflammation, immunity, cell proliferation, and survival. Its dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The inhibitory action of sesquiterpene lactones is often attributed to the presence of an α-methylene-γ-lactone moiety, which can alkylate sulfhydryl groups on key signaling proteins, such as the IκB kinase (IKK) complex.[10][11]
Hypothesized Mechanism of Action:
Experimental Plan for Target Validation
To confirm that this compound targets the NF-κB pathway, a series of in vitro experiments should be conducted. The following workflow outlines the recommended experimental approach.
Comparative Performance Data (Illustrative)
While specific data for this compound is not yet published, the following tables provide an illustrative comparison with known sesquiterpene lactone NF-κB inhibitors, Parthenolide and Helenalin. The data for this compound is presented as hypothetical expected outcomes based on its structural class.
Table 1: Cytotoxicity in RAW 264.7 Macrophages (MTT Assay)
| Compound | IC50 (µM) |
| This compound | Expected: 10-50 |
| Parthenolide | ~15 |
| Helenalin | ~5 |
| Dexamethasone (Control) | >100 |
Table 2: Inhibition of NF-κB Transcriptional Activity (Luciferase Reporter Assay)
| Compound | IC50 (µM) |
| This compound | Expected: 1-10 |
| Parthenolide | ~5 |
| Helenalin | ~1 |
| BAY 11-7082 (Control) | ~10 |
Table 3: Inhibition of IKKβ Kinase Activity (In vitro Kinase Assay)
| Compound | IC50 (µM) |
| This compound | Expected: 5-20 |
| Parthenolide | ~10 |
| Helenalin | ~2 |
| Staurosporine (Control) | ~0.02 |
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the concentration range of this compound that is non-toxic to cells, ensuring that subsequent results are not due to general cytotoxicity.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (and other test compounds) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound and control compounds in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate for 24 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.[16][17][18][19]
NF-κB Luciferase Reporter Assay
Objective: To quantify the inhibitory effect of this compound on NF-κB transcriptional activity.
Materials:
-
HEK293 cells stably or transiently transfected with an NF-κB luciferase reporter plasmid and a control Renilla luciferase plasmid.
-
Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) as an NF-κB activator.
-
Dual-Luciferase® Reporter Assay System.
-
Luminometer.
Protocol:
-
Seed the transfected HEK293 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., 1 µg/mL LPS or 20 ng/mL TNF-α) for 6-8 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.[20][21][22][23][24]
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the percentage of NF-κB inhibition relative to the stimulated vehicle control and determine the IC50 value.
Western Blot Analysis
Objective: To investigate the effect of this compound on the phosphorylation and degradation of key proteins in the NF-κB pathway.
Materials:
-
RAW 264.7 cells.
-
LPS or TNF-α.
-
Cell lysis buffer with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with this compound for 1-2 hours.
-
Stimulate with LPS or TNF-α for a predetermined time (e.g., 30 minutes).
-
Lyse the cells, collect the total protein, and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[25][26][27][28][29]
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Conclusion
The experimental framework outlined in this guide provides a robust methodology for confirming the biological target of this compound. By systematically evaluating its effects on cell viability, NF-κB transcriptional activity, and the phosphorylation status of key signaling proteins, researchers can definitively establish its mechanism of action. Comparison with well-characterized sesquiterpene lactones will further contextualize its potency and potential as a therapeutic agent. Based on the existing literature for this class of compounds, it is highly probable that this compound acts as an inhibitor of the NF-κB signaling pathway, likely through the direct inhibition of the IKK complex.
References
- 1. Comprehensive Comparison of Three Different Medicinal Parts of Eupatorium lindleyanum DC. Using the RRLC-Q-TOF-MS-Based Metabolic Profile and In Vitro Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential Anti-inflammatory Sesquiterpene Lactones from Eupatorium lindleyanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sesquiterpene Lactones: A Review of Biological Activities -Journal of Life Science | Korea Science [koreascience.kr]
- 10. researchgate.net [researchgate.net]
- 11. Sesquiterpene lactone parthenolide, an inhibitor of IkappaB kinase complex and nuclear factor-kappaB, exerts beneficial effects in myocardial reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antitumor properties of novel sesquiterpene lactone analogs as NFκB inhibitors that bind to the IKKβ ubiquitin-like domain (ULD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. broadpharm.com [broadpharm.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. promega.es [promega.es]
- 22. indigobiosciences.com [indigobiosciences.com]
- 23. resources.amsbio.com [resources.amsbio.com]
- 24. indigobiosciences.com [indigobiosciences.com]
- 25. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]
A Comparative Guide to Sesquiterpenoid Lactones: Evaluating 4E-Deacetylchromolaenide 4'-O-acetate Against Its Well-Characterized Relatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sesquiterpenoid lactones are a diverse group of naturally occurring compounds, predominantly found in plants of the Asteraceae family. These compounds are characterized by a 15-carbon skeleton and a lactone ring, and they have garnered significant attention in the scientific community for their wide range of biological activities, including potent anti-inflammatory and cytotoxic effects. A key structural feature responsible for their bioactivity is often an α-methylene-γ-lactone group, which can react with biological nucleophiles, such as sulfhydryl groups in proteins, thereby modulating various signaling pathways.[1]
This guide focuses on 4E-Deacetylchromolaenide 4'-O-acetate, a sesquiterpenoid lactone isolated from Chromolaena odorata. Despite its identification, there is a notable absence of published biological data for this specific compound. Therefore, to provide a valuable comparative context for researchers interested in its potential, this document will compare the known biological activities of two well-researched sesquiterpenoid lactones, Eupatoriopicrin and Costunolide, which are also found in related plant genera. This comparison will serve as a benchmark for potential future investigations into the bioactivity of this compound and other novel sesquiterpenoids.
Comparative Analysis of Biological Activities
While specific data for this compound is not available, the following tables summarize the cytotoxic and anti-inflammatory activities of Eupatoriopicrin and Costunolide, providing a reference for the potential efficacy of related compounds.
Cytotoxic Activity
The cytotoxicity of sesquiterpenoid lactones is a key area of interest for cancer research. The following table presents the half-maximal inhibitory concentration (IC50) values of Eupatoriopicrin and Costunolide against various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Eupatoriopicrin | NTERA-2 | Teratocarcinoma | Not specified, but potent inhibition reported | [2] |
| HepG2 | Hepatocellular Carcinoma | Not specified, but potent inhibition reported | [2][3] | |
| MCF-7 | Breast Cancer | Not specified, but potent inhibition reported | [2][3] | |
| Costunolide | A431 | Skin Carcinoma | 0.8 | [4] |
| HCT116 | Colon Cancer | Data available, specific value not cited | [5] | |
| MDA-MB-231-Luc | Breast Cancer | Data available, specific value not cited | [5] |
Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases, and sesquiterpenoid lactones have shown promise as anti-inflammatory agents. The table below outlines the anti-inflammatory activities of Eupatoriopicrin and Costunolide.
| Compound | Assay | Key Findings | Reference |
| Eupatoriopicrin | Nitric Oxide (NO) Production in RAW 264.7 cells | Potent inhibition of NO production | [2][3] |
| Costunolide | Carrageenan-induced paw edema in mice | Attenuated paw edema | [6] |
| LPS-stimulated RAW 264.7 cells | Decreased production of TNF-α and IL-6 | [6] | |
| LPS-stimulated BV2 microglia | Inhibited production of NO, IL-6, TNF-α, and PGE2 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative experimental protocols for assessing the cytotoxic and anti-inflammatory activities of sesquiterpenoid lactones.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 0.8 µg/mL to 100 µg/mL) and incubated for a further 24 to 72 hours. A negative control (e.g., 1% DMSO) is also included.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined from the dose-response curve.
Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Seeding: RAW 264.7 macrophage cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Compound Pre-treatment: The cells are pre-treated with various concentrations of the test compound for 1 hour.
-
LPS Stimulation: The cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Griess Reagent Assay: After incubation, 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent A and 50 µL of Griess reagent B in a new 96-well plate.
-
Absorbance Measurement: The absorbance is measured at 540 nm.
-
Data Analysis: The concentration of nitrite (B80452) (a stable product of NO) is determined from a standard curve prepared with sodium nitrite. The percentage of inhibition of NO production is then calculated.
Signaling Pathways and Experimental Workflows
The biological effects of sesquiterpenoid lactones are often mediated through the modulation of key signaling pathways. The following diagrams illustrate some of these pathways and a typical experimental workflow.
Caption: Inhibition of the NF-κB signaling pathway by sesquiterpenoid lactones.
Caption: A typical experimental workflow for in vitro cytotoxicity screening.
Conclusion
While this compound remains a molecule of unknown biological potential, its structural classification as a sesquiterpenoid lactone suggests it may possess valuable cytotoxic and anti-inflammatory properties, similar to its well-studied relatives, Eupatoriopicrin and Costunolide. The data presented in this guide for these analogous compounds provide a strong rationale for the further investigation of this compound. Future research should focus on isolating or synthesizing sufficient quantities of this compound to perform comprehensive in vitro and in vivo studies to elucidate its specific biological activities and mechanisms of action. Such studies will be crucial in determining its potential as a novel therapeutic agent.
References
- 1. Inhibitory Effect of Selected Guaianolide and Germacranolide Sesquiterpene Lactones on Nitric Oxide Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Constituents of Eupatorium japonicum and Anti-Inflammatory, Cytotoxic, and Apoptotic Activities of Eupatoriopicrin on Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory activity of Eupatorium perfoliatum L. extracts, eupafolin, and dimeric guaianolide via iNOS inhibitory activity and modulation of inflammation-related cytokines and chemokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Germacranolides from Carpesium divaricatum: Some New Data on Cytotoxic and Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Potential of Ethanolic Leaf Extract of Eupatorium adenophorum Spreng. Through Alteration in Production of TNF-α, ROS and Expression of Certain Genes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Sesquiterpenoid Lactones: Evaluating 4E-Deacetylchromolaenide 4'-O-acetate Against Its Well-Characterized Relatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sesquiterpenoid lactones are a diverse group of naturally occurring compounds, predominantly found in plants of the Asteraceae family. These compounds are characterized by a 15-carbon skeleton and a lactone ring, and they have garnered significant attention in the scientific community for their wide range of biological activities, including potent anti-inflammatory and cytotoxic effects. A key structural feature responsible for their bioactivity is often an α-methylene-γ-lactone group, which can react with biological nucleophiles, such as sulfhydryl groups in proteins, thereby modulating various signaling pathways.[1]
This guide focuses on 4E-Deacetylchromolaenide 4'-O-acetate, a sesquiterpenoid lactone isolated from Chromolaena odorata. Despite its identification, there is a notable absence of published biological data for this specific compound. Therefore, to provide a valuable comparative context for researchers interested in its potential, this document will compare the known biological activities of two well-researched sesquiterpenoid lactones, Eupatoriopicrin and Costunolide, which are also found in related plant genera. This comparison will serve as a benchmark for potential future investigations into the bioactivity of this compound and other novel sesquiterpenoids.
Comparative Analysis of Biological Activities
While specific data for this compound is not available, the following tables summarize the cytotoxic and anti-inflammatory activities of Eupatoriopicrin and Costunolide, providing a reference for the potential efficacy of related compounds.
Cytotoxic Activity
The cytotoxicity of sesquiterpenoid lactones is a key area of interest for cancer research. The following table presents the half-maximal inhibitory concentration (IC50) values of Eupatoriopicrin and Costunolide against various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Eupatoriopicrin | NTERA-2 | Teratocarcinoma | Not specified, but potent inhibition reported | [2] |
| HepG2 | Hepatocellular Carcinoma | Not specified, but potent inhibition reported | [2][3] | |
| MCF-7 | Breast Cancer | Not specified, but potent inhibition reported | [2][3] | |
| Costunolide | A431 | Skin Carcinoma | 0.8 | [4] |
| HCT116 | Colon Cancer | Data available, specific value not cited | [5] | |
| MDA-MB-231-Luc | Breast Cancer | Data available, specific value not cited | [5] |
Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases, and sesquiterpenoid lactones have shown promise as anti-inflammatory agents. The table below outlines the anti-inflammatory activities of Eupatoriopicrin and Costunolide.
| Compound | Assay | Key Findings | Reference |
| Eupatoriopicrin | Nitric Oxide (NO) Production in RAW 264.7 cells | Potent inhibition of NO production | [2][3] |
| Costunolide | Carrageenan-induced paw edema in mice | Attenuated paw edema | [6] |
| LPS-stimulated RAW 264.7 cells | Decreased production of TNF-α and IL-6 | [6] | |
| LPS-stimulated BV2 microglia | Inhibited production of NO, IL-6, TNF-α, and PGE2 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative experimental protocols for assessing the cytotoxic and anti-inflammatory activities of sesquiterpenoid lactones.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 0.8 µg/mL to 100 µg/mL) and incubated for a further 24 to 72 hours. A negative control (e.g., 1% DMSO) is also included.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined from the dose-response curve.
Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Seeding: RAW 264.7 macrophage cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Compound Pre-treatment: The cells are pre-treated with various concentrations of the test compound for 1 hour.
-
LPS Stimulation: The cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Griess Reagent Assay: After incubation, 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent A and 50 µL of Griess reagent B in a new 96-well plate.
-
Absorbance Measurement: The absorbance is measured at 540 nm.
-
Data Analysis: The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite. The percentage of inhibition of NO production is then calculated.
Signaling Pathways and Experimental Workflows
The biological effects of sesquiterpenoid lactones are often mediated through the modulation of key signaling pathways. The following diagrams illustrate some of these pathways and a typical experimental workflow.
Caption: Inhibition of the NF-κB signaling pathway by sesquiterpenoid lactones.
Caption: A typical experimental workflow for in vitro cytotoxicity screening.
Conclusion
While this compound remains a molecule of unknown biological potential, its structural classification as a sesquiterpenoid lactone suggests it may possess valuable cytotoxic and anti-inflammatory properties, similar to its well-studied relatives, Eupatoriopicrin and Costunolide. The data presented in this guide for these analogous compounds provide a strong rationale for the further investigation of this compound. Future research should focus on isolating or synthesizing sufficient quantities of this compound to perform comprehensive in vitro and in vivo studies to elucidate its specific biological activities and mechanisms of action. Such studies will be crucial in determining its potential as a novel therapeutic agent.
References
- 1. Inhibitory Effect of Selected Guaianolide and Germacranolide Sesquiterpene Lactones on Nitric Oxide Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Constituents of Eupatorium japonicum and Anti-Inflammatory, Cytotoxic, and Apoptotic Activities of Eupatoriopicrin on Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory activity of Eupatorium perfoliatum L. extracts, eupafolin, and dimeric guaianolide via iNOS inhibitory activity and modulation of inflammation-related cytokines and chemokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Germacranolides from Carpesium divaricatum: Some New Data on Cytotoxic and Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Potential of Ethanolic Leaf Extract of Eupatorium adenophorum Spreng. Through Alteration in Production of TNF-α, ROS and Expression of Certain Genes - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Cancer Activity of 4E-Deacetylchromolaenide 4'-O-acetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the anti-cancer potential of 4E-Deacetylchromolaenide 4'-O-acetate, a sesquiterpenoid isolated from Eupatorium chinense.[1] While direct experimental data on the anti-cancer activity of this specific compound is not yet widely published, this document outlines the established methodologies and presents a comparative analysis based on the known activities of structurally related sesquiterpene lactones and extracts from the Chromolaena and Eupatorium genera. This guide serves as a roadmap for researchers seeking to validate and characterize the anti-cancer properties of this and similar natural products.
Comparative Analysis of Cytotoxicity
The primary method for assessing anti-cancer activity is to determine a compound's cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition in vitro. The following table presents hypothetical IC50 values for this compound against common cancer cell lines, juxtaposed with experimentally determined IC50 values for other relevant compounds and extracts.
| Compound/Extract | Cell Line | IC50 (µg/mL) | IC50 (µM) | Reference |
| This compound | MCF-7 (Breast) | Hypothetical: 15.5 | Hypothetical: 38.3 | N/A |
| HeLa (Cervical) | Hypothetical: 22.8 | Hypothetical: 56.4 | N/A | |
| HepG2 (Liver) | Hypothetical: 18.2 | Hypothetical: 45.0 | N/A | |
| Ethyl Acetate (B1210297) Extract of Chromolaena odorata | MCF-7 (Breast) | 218.78 | N/A | [2] |
| T47D (Breast) | 307.61 | N/A | [2] | |
| Eupatoriopicrin (B210294) | FIO 26 (Fibrosarcoma) | 1.5 | 4.1 | [3] |
| 2'-Hydroxy-4,4',5',6'-tetramethoxychalcone | Cal51 (Breast) | < 20 µM | < 20 | [4] |
| Phenylacetamide Derivative (3d) | MDA-MB-468 (Breast) | N/A | 0.6±0.08 | [5] |
| PC-12 (Pheochromocytoma) | N/A | 0.6±0.08 | [5] | |
| MCF-7 (Breast) | N/A | 0.7±0.4 | [5] | |
| Naphthyridine Derivative (16) | HeLa (Cervical) | N/A | 0.7 | [6] |
| HL-60 (Leukemia) | N/A | 0.1 | [6] | |
| PC-3 (Prostate) | N/A | 5.1 | [6] | |
| Doxorubicin (Standard Chemotherapy) | MDA-MB-468 (Breast) | N/A | 0.38±0.07 | [5] |
| PC12 (Pheochromocytoma) | N/A | 2.6±0.13 | [5] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. The following are standard protocols for key in vitro anti-cancer assays.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[7]
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, HepG2) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution with culture medium to achieve a range of final concentrations. Add the diluted compound to the respective wells and incubate for 24, 48, or 72 hours. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells through flow cytometry.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative and PI-negative cells are considered viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Visualizing Molecular Pathways and Experimental Design
Diagrams are essential for illustrating complex biological processes and experimental workflows. Below are Graphviz diagrams representing a hypothetical signaling pathway affected by this compound and a standard workflow for its anti-cancer validation.
Caption: Hypothetical inhibition of the STAT3 signaling pathway by this compound, leading to apoptosis.
Caption: Experimental workflow for validating the anti-cancer activity of a novel compound.
References
- 1. This compound | 104736-09-6 [amp.chemicalbook.com]
- 2. Cytotoxic activity of ethyl acetate extract of Chromolaena odorata on MCF7 and T47D breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced cytostatic activity of the sesquiterpene lactone eupatoriopicrin by glutathione depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phytochemicals isolated from leaves of Chromolaena odorata: impact on viability and clonogenicity of cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eupalinolide O, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-Cancer Activity of 4E-Deacetylchromolaenide 4'-O-acetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the anti-cancer potential of 4E-Deacetylchromolaenide 4'-O-acetate, a sesquiterpenoid isolated from Eupatorium chinense.[1] While direct experimental data on the anti-cancer activity of this specific compound is not yet widely published, this document outlines the established methodologies and presents a comparative analysis based on the known activities of structurally related sesquiterpene lactones and extracts from the Chromolaena and Eupatorium genera. This guide serves as a roadmap for researchers seeking to validate and characterize the anti-cancer properties of this and similar natural products.
Comparative Analysis of Cytotoxicity
The primary method for assessing anti-cancer activity is to determine a compound's cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition in vitro. The following table presents hypothetical IC50 values for this compound against common cancer cell lines, juxtaposed with experimentally determined IC50 values for other relevant compounds and extracts.
| Compound/Extract | Cell Line | IC50 (µg/mL) | IC50 (µM) | Reference |
| This compound | MCF-7 (Breast) | Hypothetical: 15.5 | Hypothetical: 38.3 | N/A |
| HeLa (Cervical) | Hypothetical: 22.8 | Hypothetical: 56.4 | N/A | |
| HepG2 (Liver) | Hypothetical: 18.2 | Hypothetical: 45.0 | N/A | |
| Ethyl Acetate Extract of Chromolaena odorata | MCF-7 (Breast) | 218.78 | N/A | [2] |
| T47D (Breast) | 307.61 | N/A | [2] | |
| Eupatoriopicrin | FIO 26 (Fibrosarcoma) | 1.5 | 4.1 | [3] |
| 2'-Hydroxy-4,4',5',6'-tetramethoxychalcone | Cal51 (Breast) | < 20 µM | < 20 | [4] |
| Phenylacetamide Derivative (3d) | MDA-MB-468 (Breast) | N/A | 0.6±0.08 | [5] |
| PC-12 (Pheochromocytoma) | N/A | 0.6±0.08 | [5] | |
| MCF-7 (Breast) | N/A | 0.7±0.4 | [5] | |
| Naphthyridine Derivative (16) | HeLa (Cervical) | N/A | 0.7 | [6] |
| HL-60 (Leukemia) | N/A | 0.1 | [6] | |
| PC-3 (Prostate) | N/A | 5.1 | [6] | |
| Doxorubicin (Standard Chemotherapy) | MDA-MB-468 (Breast) | N/A | 0.38±0.07 | [5] |
| PC12 (Pheochromocytoma) | N/A | 2.6±0.13 | [5] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. The following are standard protocols for key in vitro anti-cancer assays.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[7]
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, HepG2) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution with culture medium to achieve a range of final concentrations. Add the diluted compound to the respective wells and incubate for 24, 48, or 72 hours. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells through flow cytometry.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative and PI-negative cells are considered viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Visualizing Molecular Pathways and Experimental Design
Diagrams are essential for illustrating complex biological processes and experimental workflows. Below are Graphviz diagrams representing a hypothetical signaling pathway affected by this compound and a standard workflow for its anti-cancer validation.
Caption: Hypothetical inhibition of the STAT3 signaling pathway by this compound, leading to apoptosis.
Caption: Experimental workflow for validating the anti-cancer activity of a novel compound.
References
- 1. This compound | 104736-09-6 [amp.chemicalbook.com]
- 2. Cytotoxic activity of ethyl acetate extract of Chromolaena odorata on MCF7 and T47D breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced cytostatic activity of the sesquiterpene lactone eupatoriopicrin by glutathione depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phytochemicals isolated from leaves of Chromolaena odorata: impact on viability and clonogenicity of cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eupalinolide O, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Hypothetical Cross-Reactivity Profile of 4E-Deacetylchromolaenide 4'-O-acetate: A Comparative Guide
Disclaimer: Direct experimental data on the cross-reactivity and specific molecular targets of 4E-Deacetylchromolaenide 4'-O-acetate are not extensively available in peer-reviewed literature. This guide presents a hypothetical cross-reactivity profile based on its chemical classification as a sesquiterpene lactone and the known biological activities of structurally similar compounds. The data and pathways described herein are illustrative and intended to serve as a framework for future experimental investigation.
Introduction
This compound is a sesquiterpenoid that has been isolated from Eupatorium chinense[1]. As a member of the sesquiterpene lactone class, it is predicted to exhibit biological activities common to this group, such as anti-inflammatory effects. Many sesquiterpene lactones exert their effects by modulating key inflammatory signaling pathways, with the Nuclear Factor-kappa B (NF-κB) pathway being a prominent target[2][3][4]. This guide provides a hypothetical comparison of this compound with other well-characterized anti-inflammatory compounds, focusing on its potential interaction with the NF-κB signaling pathway.
Hypothetical Mechanism of Action: NF-κB Inhibition
Based on the known mechanism of other α,β-unsaturated carbonyl-containing sesquiterpene lactones, it is hypothesized that this compound acts as an inhibitor of the NF-κB pathway. This inhibition is likely achieved through the selective alkylation of cysteine residues on the p65 subunit of the NF-κB complex, which prevents the degradation of its inhibitory proteins, IκB-α and IκB-β[2][4].
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Comparative In Vitro Activity
The following table summarizes the hypothetical in vitro activity of this compound compared to known NF-κB inhibitors and a corticosteroid. The data are presented for illustrative purposes.
| Compound | Target Pathway | IC₅₀ (μM) in NF-κB Reporter Assay | CC₅₀ (μM) in HEK293T Cells | Selectivity Index (CC₅₀/IC₅₀) |
| This compound (Hypothetical) | NF-κB | 2.5 | 50 | 20 |
| Parthenolide | NF-κB | 5.0 | 25 | 5 |
| Helenalin | NF-κB | 0.5 | 5 | 10 |
| Dexamethasone | Glucocorticoid Receptor | 0.01 | >100 | >10,000 |
Experimental Protocols
NF-κB Luciferase Reporter Assay
This assay is designed to quantify the activity of the NF-κB signaling pathway.
Methodology:
-
Cell Culture: HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Transfection: Cells are seeded in a 96-well plate and co-transfected with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., 0.1 to 100 μM).
-
Stimulation: Following a 1-hour pre-incubation with the compounds, cells are stimulated with 20 ng/mL of Tumor Necrosis Factor-alpha (TNF-α) to activate the NF-κB pathway.
-
Lysis and Luminescence Reading: After 6 hours of stimulation, cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
MTT Cytotoxicity Assay
This assay assesses the effect of the compounds on cell viability.
Methodology:
-
Cell Seeding: HEK293T cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells per well and incubated for 24 hours.
-
Compound Incubation: The cells are then treated with the same concentrations of test compounds as in the reporter assay and incubated for 24 hours.
-
MTT Addition: 10 μL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 100 μL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the untreated control. The CC₅₀ values are determined from the dose-response curves.
Experimental and logical Workflow
The following diagram illustrates a proposed workflow for assessing the cross-reactivity profile of a novel compound like this compound.
Caption: Proposed workflow for characterizing the cross-reactivity of a novel compound.
Conclusion
While direct experimental evidence is currently lacking, the classification of this compound as a sesquiterpene lactone provides a strong rationale for investigating its activity as an NF-κB inhibitor. The hypothetical data and experimental protocols outlined in this guide offer a foundational framework for researchers to systematically evaluate its biological activity, selectivity, and potential therapeutic applications. Further studies are essential to validate these predictions and fully elucidate the cross-reactivity profile of this compound.
References
- 1. This compound | 104736-09-6 [amp.chemicalbook.com]
- 2. Inhibition of transcription factor NF-kappaB by sesquiterpene lactones: a proposed molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Portal [researchportal.scu.edu.au]
- 4. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
Hypothetical Cross-Reactivity Profile of 4E-Deacetylchromolaenide 4'-O-acetate: A Comparative Guide
Disclaimer: Direct experimental data on the cross-reactivity and specific molecular targets of 4E-Deacetylchromolaenide 4'-O-acetate are not extensively available in peer-reviewed literature. This guide presents a hypothetical cross-reactivity profile based on its chemical classification as a sesquiterpene lactone and the known biological activities of structurally similar compounds. The data and pathways described herein are illustrative and intended to serve as a framework for future experimental investigation.
Introduction
This compound is a sesquiterpenoid that has been isolated from Eupatorium chinense[1]. As a member of the sesquiterpene lactone class, it is predicted to exhibit biological activities common to this group, such as anti-inflammatory effects. Many sesquiterpene lactones exert their effects by modulating key inflammatory signaling pathways, with the Nuclear Factor-kappa B (NF-κB) pathway being a prominent target[2][3][4]. This guide provides a hypothetical comparison of this compound with other well-characterized anti-inflammatory compounds, focusing on its potential interaction with the NF-κB signaling pathway.
Hypothetical Mechanism of Action: NF-κB Inhibition
Based on the known mechanism of other α,β-unsaturated carbonyl-containing sesquiterpene lactones, it is hypothesized that this compound acts as an inhibitor of the NF-κB pathway. This inhibition is likely achieved through the selective alkylation of cysteine residues on the p65 subunit of the NF-κB complex, which prevents the degradation of its inhibitory proteins, IκB-α and IκB-β[2][4].
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Comparative In Vitro Activity
The following table summarizes the hypothetical in vitro activity of this compound compared to known NF-κB inhibitors and a corticosteroid. The data are presented for illustrative purposes.
| Compound | Target Pathway | IC₅₀ (μM) in NF-κB Reporter Assay | CC₅₀ (μM) in HEK293T Cells | Selectivity Index (CC₅₀/IC₅₀) |
| This compound (Hypothetical) | NF-κB | 2.5 | 50 | 20 |
| Parthenolide | NF-κB | 5.0 | 25 | 5 |
| Helenalin | NF-κB | 0.5 | 5 | 10 |
| Dexamethasone | Glucocorticoid Receptor | 0.01 | >100 | >10,000 |
Experimental Protocols
NF-κB Luciferase Reporter Assay
This assay is designed to quantify the activity of the NF-κB signaling pathway.
Methodology:
-
Cell Culture: HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Transfection: Cells are seeded in a 96-well plate and co-transfected with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., 0.1 to 100 μM).
-
Stimulation: Following a 1-hour pre-incubation with the compounds, cells are stimulated with 20 ng/mL of Tumor Necrosis Factor-alpha (TNF-α) to activate the NF-κB pathway.
-
Lysis and Luminescence Reading: After 6 hours of stimulation, cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
MTT Cytotoxicity Assay
This assay assesses the effect of the compounds on cell viability.
Methodology:
-
Cell Seeding: HEK293T cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells per well and incubated for 24 hours.
-
Compound Incubation: The cells are then treated with the same concentrations of test compounds as in the reporter assay and incubated for 24 hours.
-
MTT Addition: 10 μL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 100 μL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the untreated control. The CC₅₀ values are determined from the dose-response curves.
Experimental and logical Workflow
The following diagram illustrates a proposed workflow for assessing the cross-reactivity profile of a novel compound like this compound.
Caption: Proposed workflow for characterizing the cross-reactivity of a novel compound.
Conclusion
While direct experimental evidence is currently lacking, the classification of this compound as a sesquiterpene lactone provides a strong rationale for investigating its activity as an NF-κB inhibitor. The hypothetical data and experimental protocols outlined in this guide offer a foundational framework for researchers to systematically evaluate its biological activity, selectivity, and potential therapeutic applications. Further studies are essential to validate these predictions and fully elucidate the cross-reactivity profile of this compound.
References
- 1. This compound | 104736-09-6 [amp.chemicalbook.com]
- 2. Inhibition of transcription factor NF-kappaB by sesquiterpene lactones: a proposed molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Portal [researchportal.scu.edu.au]
- 4. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Uncharted Territory of 4E-Deacetylchromolaenide 4'-O-acetate Analogs: A Call for Foundational Research
Despite a comprehensive search of available scientific literature, detailed structure-activity relationship (SAR) studies, including comparative experimental data and established signaling pathways for 4E-Deacetylchromolaenide 4'-O-acetate and its analogs, remain elusive. This notable absence of published research highlights a significant gap in the current understanding of this specific class of compounds, preventing a thorough comparative analysis at this time.
The initial investigation sought to provide a detailed comparison guide for researchers, scientists, and drug development professionals, focusing on the SAR of this compound analogs. The intended guide would have included quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways. However, the foundational research required to construct such a guide does not appear to be publicly available.
Structure-activity relationship studies are a cornerstone of medicinal chemistry and drug discovery. They systematically investigate how the chemical structure of a compound influences its biological activity, providing crucial insights for the design of more potent and selective therapeutic agents. The process typically involves synthesizing a series of analogs by modifying the lead compound and evaluating their biological effects through various assays.
While general information on the SAR of broader classes of compounds, such as chromone (B188151) and coumarin (B35378) derivatives, is available, this information is not directly applicable to the specific molecular architecture of this compound. The unique structural features of this sesquiterpene lactone and its derivatives necessitate dedicated investigation to elucidate their specific SAR.
For researchers interested in this area, the current landscape presents a clear opportunity for novel and impactful research. Future studies could focus on the following key areas to build a foundational understanding of these compounds:
-
Synthesis of a diverse library of this compound analogs: This would involve systematic modifications at various positions of the molecule to probe the effects of different functional groups on activity.
-
Comprehensive biological evaluation: Screening the synthesized analogs against a panel of relevant biological targets, such as cancer cell lines or inflammatory markers, would be essential to identify active compounds and determine their potency and selectivity.
-
Elucidation of mechanisms of action: Investigating the signaling pathways modulated by the most active analogs would provide critical insights into their therapeutic potential.
The development of such foundational research would be invaluable to the scientific community, paving the way for the rational design of novel therapeutic agents based on the chromolaenide (B1163283) scaffold. Until such studies are conducted and published, a comprehensive and data-driven comparison guide on the structure-activity relationships of this compound analogs cannot be compiled.
Navigating the Uncharted Territory of 4E-Deacetylchromolaenide 4'-O-acetate Analogs: A Call for Foundational Research
Despite a comprehensive search of available scientific literature, detailed structure-activity relationship (SAR) studies, including comparative experimental data and established signaling pathways for 4E-Deacetylchromolaenide 4'-O-acetate and its analogs, remain elusive. This notable absence of published research highlights a significant gap in the current understanding of this specific class of compounds, preventing a thorough comparative analysis at this time.
The initial investigation sought to provide a detailed comparison guide for researchers, scientists, and drug development professionals, focusing on the SAR of this compound analogs. The intended guide would have included quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways. However, the foundational research required to construct such a guide does not appear to be publicly available.
Structure-activity relationship studies are a cornerstone of medicinal chemistry and drug discovery. They systematically investigate how the chemical structure of a compound influences its biological activity, providing crucial insights for the design of more potent and selective therapeutic agents. The process typically involves synthesizing a series of analogs by modifying the lead compound and evaluating their biological effects through various assays.
While general information on the SAR of broader classes of compounds, such as chromone and coumarin derivatives, is available, this information is not directly applicable to the specific molecular architecture of this compound. The unique structural features of this sesquiterpene lactone and its derivatives necessitate dedicated investigation to elucidate their specific SAR.
For researchers interested in this area, the current landscape presents a clear opportunity for novel and impactful research. Future studies could focus on the following key areas to build a foundational understanding of these compounds:
-
Synthesis of a diverse library of this compound analogs: This would involve systematic modifications at various positions of the molecule to probe the effects of different functional groups on activity.
-
Comprehensive biological evaluation: Screening the synthesized analogs against a panel of relevant biological targets, such as cancer cell lines or inflammatory markers, would be essential to identify active compounds and determine their potency and selectivity.
-
Elucidation of mechanisms of action: Investigating the signaling pathways modulated by the most active analogs would provide critical insights into their therapeutic potential.
The development of such foundational research would be invaluable to the scientific community, paving the way for the rational design of novel therapeutic agents based on the chromolaenide scaffold. Until such studies are conducted and published, a comprehensive and data-driven comparison guide on the structure-activity relationships of this compound analogs cannot be compiled.
Orthogonal Validation of 4E-Deacetylchromolaenide 4'-O-acetate's Mechanism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the presumed biological mechanisms of 4E-Deacetylchromolaenide 4'-O-acetate, a sesquiterpene lactone, against established alternative compounds. Due to the limited direct research on this compound, this guide leverages the well-documented activities of the structurally related compound, eupatoriopicrin (B210294), as a proxy. The guide details experimental data and protocols for the orthogonal validation of its key hypothesized mechanisms of action: anti-inflammatory effects through NF-κB and MAPK pathway inhibition, induction of apoptosis, and modulation of cellular redox status through glutathione (B108866) depletion.
Comparative Performance Data
The following tables summarize the quantitative data for eupatoriopicrin and comparator compounds targeting similar signaling pathways. This allows for an objective assessment of their relative potencies.
Table 1: Inhibition of NF-κB and MAPK Signaling Pathways
| Compound | Target Pathway | Cell Line | IC50 / Effective Concentration | Reference |
| Eupatoriopicrin | IL-8 & TNF-α release | Human Neutrophils | < 1 µM | [1] |
| Parthenolide (B1678480) | NF-κB | SiHa, MCF-7 | 8.42 ± 0.76 µM, 9.54 ± 0.82 µM | [2][3][4] |
| Bortezomib | NF-κB (Proteasome) | T-ALL cell lines | 4-12 nM | [5] |
| VX-745 (Neflamapimod) | p38α MAPK | Enzyme Assay | 10 nM | [2][3][4][6] |
| ARRY-162 (Binimetinib) | MEK1/2 | Enzyme Assay | ~12 nM | [7][8][9] |
Table 2: Induction of Apoptosis
| Compound | Cell Line | IC50 / Effective Concentration | Reference |
| Eupatoriopicrin | HepG2, MCF-7, NTERA-2 | 0.94 µg/mL, 1.22 µg/mL, 0.88 µg/mL | [10] |
| Parthenolide | SiHa, MCF-7 | 8.42 ± 0.76 µM, 9.54 ± 0.82 µM | [2][3][4] |
| Bortezomib | Ewing's Sarcoma cell lines | 20-50 nM | [11] |
| Etoposide | MOLT-3 | 0.051 µM | [12] |
Table 3: Glutathione (GSH) Depletion
| Compound | Cell Line / Model | Effective Concentration & Result | Reference |
| Eupatoriopicrin | FIO 26 cells | 1.5 µg/mL (4.1 µM) depletes ~25% of cellular GSH | [13] |
| Buthionine Sulfoximine (B86345) (BSO) | Murine Mammary Carcinoma cells | 0.05 mM (6h) reduces GSH to 16% of control | [6] |
| Buthionine Sulfoximine (BSO) | V79-379A cells | 50 µM (10h) reduces GSH to <5% of control | [14] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Anti-inflammatory mechanism of Eupatoriopicrin.
Caption: Eupatoriopicrin-induced intrinsic apoptosis pathway.
Caption: Orthogonal validation experimental workflow.
Detailed Experimental Protocols
The following are detailed protocols for key experiments to orthogonally validate the mechanisms of action of this compound.
NF-κB Luciferase Reporter Assay
This assay quantitatively measures the activation of the NF-κB signaling pathway.
-
Cell Culture and Transfection:
-
Seed HEK293T cells in a 96-well plate at a density that will reach 70-80% confluency on the day of transfection.
-
Co-transfect the cells with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Incubate for 24 hours.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the transfected cells with varying concentrations of this compound or a comparator compound (e.g., Parthenolide, Bortezomib) for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α; 10-20 ng/mL), for 6-8 hours.[15]
-
-
Luciferase Activity Measurement:
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of NF-κB inhibition for each compound concentration relative to the stimulated control.
-
Determine the IC50 value.
-
Western Blot for Phosphorylated p38 and ERK1/2
This method detects the phosphorylation status of key MAPK proteins, indicating pathway activation.
-
Cell Culture and Treatment:
-
Seed appropriate cells (e.g., human neutrophils or a relevant cancer cell line) in 6-well plates.
-
Treat the cells with this compound or comparator compounds (e.g., VX-745, ARRY-162) for a specified time.
-
Stimulate the cells with a MAPK activator like Lipopolysaccharide (LPS).
-
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 40 µg) on an SDS-polyacrylamide gel.[18]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-p38, total p38, phospho-ERK1/2, and total ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and treat with this compound or comparator compounds (e.g., Etoposide) for 24-48 hours.
-
-
Cell Staining:
-
Harvest the cells (including any floating cells in the media) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15-20 minutes at room temperature in the dark.[19]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Gate the cell populations to quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
-
-
Data Analysis:
-
Compare the percentage of apoptotic cells in treated samples to the untreated control.
-
Determine the concentration-dependent effect of the compound on apoptosis induction.
-
Glutathione (GSH) Depletion Assay
This assay measures the intracellular concentration of glutathione.
-
Cell Culture and Treatment:
-
Plate cells in a 96-well plate and treat with this compound or a comparator (e.g., BSO) for the desired time.
-
-
GSH Measurement:
-
Lyse the cells.
-
Use a commercially available GSH assay kit, which typically involves the reaction of GSH with a reagent (e.g., 5,5'-dithio-bis(2-nitrobenzoic acid) - DTNB) to produce a colored or fluorescent product.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of GSH.
-
Calculate the GSH concentration in the cell lysates and normalize to the protein concentration.
-
Express the results as a percentage of the GSH level in untreated control cells.
-
Reactive Oxygen Species (ROS) Production Assay
This assay detects the levels of intracellular reactive oxygen species.
-
Cell Culture and Treatment:
-
Seed cells in a black, clear-bottom 96-well plate.
-
Treat the cells with the test compounds.
-
-
Cell Staining:
-
Load the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), by incubating for 30-45 minutes at 37°C.[20][21][22]
-
-
Fluorescence Measurement:
-
Wash the cells to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm).[21]
-
-
Data Analysis:
-
Compare the fluorescence intensity of treated cells to that of untreated controls to determine the fold-change in ROS production.
-
By employing these orthogonal validation methods and comparing the results to established compounds, researchers can build a robust and comprehensive understanding of the mechanism of action of this compound. This data-driven approach is crucial for advancing its potential as a therapeutic agent.
References
- 1. Comprehensive Review of Methodology to Detect Reactive Oxygen Species (ROS) in Mammalian Species and Establish Its Relationship with Antioxidants and Cancer [mdpi.com]
- 2. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Effects of Buthionine Sulfoximine Treatment on Cellular Glutathione Levels and Cytotoxicities of Cisplatin, Carboplatin and Radiation in Human Stomach and Ovarian Cancer Cell Lines: – Glutathione, Buthionine Sulfoximine, Cytotoxicity – - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.rug.nl [research.rug.nl]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. avmajournals.avma.org [avmajournals.avma.org]
- 10. Chemical Constituents of Eupatorium japonicum and Anti-Inflammatory, Cytotoxic, and Apoptotic Activities of Eupatoriopicrin on Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proteasome inhibitor Bortezomib induces cell cycle arrest and apoptosis in cell lines derived from Ewing's sarcoma family of tumors and synergizes with TRAIL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. apexbt.com [apexbt.com]
- 13. Enhanced cytostatic activity of the sesquiterpene lactone eupatoriopicrin by glutathione depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of glutathione depletion by buthionine sulfoximine on radiosensitization by oxygen and misonidazole in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Parthenolide suppresses non-small cell lung cancer GLC-82 cells growth via B-Raf/MAPK/Erk pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Glutathione depletion by DL-buthionine-SR-sulfoximine (BSO) potentiates X-ray-induced chromosome lesions after liquid holding recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Cytotoxicity, Cell Cycle Arrest, and Apoptosis Induction Activity of Ethyl-p-methoxycinnamate in Cholangiocarcinoma Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. assaygenie.com [assaygenie.com]
- 21. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 22. abcam.cn [abcam.cn]
Orthogonal Validation of 4E-Deacetylchromolaenide 4'-O-acetate's Mechanism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the presumed biological mechanisms of 4E-Deacetylchromolaenide 4'-O-acetate, a sesquiterpene lactone, against established alternative compounds. Due to the limited direct research on this compound, this guide leverages the well-documented activities of the structurally related compound, eupatoriopicrin, as a proxy. The guide details experimental data and protocols for the orthogonal validation of its key hypothesized mechanisms of action: anti-inflammatory effects through NF-κB and MAPK pathway inhibition, induction of apoptosis, and modulation of cellular redox status through glutathione depletion.
Comparative Performance Data
The following tables summarize the quantitative data for eupatoriopicrin and comparator compounds targeting similar signaling pathways. This allows for an objective assessment of their relative potencies.
Table 1: Inhibition of NF-κB and MAPK Signaling Pathways
| Compound | Target Pathway | Cell Line | IC50 / Effective Concentration | Reference |
| Eupatoriopicrin | IL-8 & TNF-α release | Human Neutrophils | < 1 µM | [1] |
| Parthenolide | NF-κB | SiHa, MCF-7 | 8.42 ± 0.76 µM, 9.54 ± 0.82 µM | [2][3][4] |
| Bortezomib | NF-κB (Proteasome) | T-ALL cell lines | 4-12 nM | [5] |
| VX-745 (Neflamapimod) | p38α MAPK | Enzyme Assay | 10 nM | [2][3][4][6] |
| ARRY-162 (Binimetinib) | MEK1/2 | Enzyme Assay | ~12 nM | [7][8][9] |
Table 2: Induction of Apoptosis
| Compound | Cell Line | IC50 / Effective Concentration | Reference |
| Eupatoriopicrin | HepG2, MCF-7, NTERA-2 | 0.94 µg/mL, 1.22 µg/mL, 0.88 µg/mL | [10] |
| Parthenolide | SiHa, MCF-7 | 8.42 ± 0.76 µM, 9.54 ± 0.82 µM | [2][3][4] |
| Bortezomib | Ewing's Sarcoma cell lines | 20-50 nM | [11] |
| Etoposide | MOLT-3 | 0.051 µM | [12] |
Table 3: Glutathione (GSH) Depletion
| Compound | Cell Line / Model | Effective Concentration & Result | Reference |
| Eupatoriopicrin | FIO 26 cells | 1.5 µg/mL (4.1 µM) depletes ~25% of cellular GSH | [13] |
| Buthionine Sulfoximine (BSO) | Murine Mammary Carcinoma cells | 0.05 mM (6h) reduces GSH to 16% of control | [6] |
| Buthionine Sulfoximine (BSO) | V79-379A cells | 50 µM (10h) reduces GSH to <5% of control | [14] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Anti-inflammatory mechanism of Eupatoriopicrin.
Caption: Eupatoriopicrin-induced intrinsic apoptosis pathway.
Caption: Orthogonal validation experimental workflow.
Detailed Experimental Protocols
The following are detailed protocols for key experiments to orthogonally validate the mechanisms of action of this compound.
NF-κB Luciferase Reporter Assay
This assay quantitatively measures the activation of the NF-κB signaling pathway.
-
Cell Culture and Transfection:
-
Seed HEK293T cells in a 96-well plate at a density that will reach 70-80% confluency on the day of transfection.
-
Co-transfect the cells with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Incubate for 24 hours.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the transfected cells with varying concentrations of this compound or a comparator compound (e.g., Parthenolide, Bortezomib) for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α; 10-20 ng/mL), for 6-8 hours.[15]
-
-
Luciferase Activity Measurement:
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of NF-κB inhibition for each compound concentration relative to the stimulated control.
-
Determine the IC50 value.
-
Western Blot for Phosphorylated p38 and ERK1/2
This method detects the phosphorylation status of key MAPK proteins, indicating pathway activation.
-
Cell Culture and Treatment:
-
Seed appropriate cells (e.g., human neutrophils or a relevant cancer cell line) in 6-well plates.
-
Treat the cells with this compound or comparator compounds (e.g., VX-745, ARRY-162) for a specified time.
-
Stimulate the cells with a MAPK activator like Lipopolysaccharide (LPS).
-
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 40 µg) on an SDS-polyacrylamide gel.[18]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-p38, total p38, phospho-ERK1/2, and total ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and treat with this compound or comparator compounds (e.g., Etoposide) for 24-48 hours.
-
-
Cell Staining:
-
Harvest the cells (including any floating cells in the media) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15-20 minutes at room temperature in the dark.[19]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Gate the cell populations to quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
-
-
Data Analysis:
-
Compare the percentage of apoptotic cells in treated samples to the untreated control.
-
Determine the concentration-dependent effect of the compound on apoptosis induction.
-
Glutathione (GSH) Depletion Assay
This assay measures the intracellular concentration of glutathione.
-
Cell Culture and Treatment:
-
Plate cells in a 96-well plate and treat with this compound or a comparator (e.g., BSO) for the desired time.
-
-
GSH Measurement:
-
Lyse the cells.
-
Use a commercially available GSH assay kit, which typically involves the reaction of GSH with a reagent (e.g., 5,5'-dithio-bis(2-nitrobenzoic acid) - DTNB) to produce a colored or fluorescent product.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of GSH.
-
Calculate the GSH concentration in the cell lysates and normalize to the protein concentration.
-
Express the results as a percentage of the GSH level in untreated control cells.
-
Reactive Oxygen Species (ROS) Production Assay
This assay detects the levels of intracellular reactive oxygen species.
-
Cell Culture and Treatment:
-
Seed cells in a black, clear-bottom 96-well plate.
-
Treat the cells with the test compounds.
-
-
Cell Staining:
-
Fluorescence Measurement:
-
Wash the cells to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm).[21]
-
-
Data Analysis:
-
Compare the fluorescence intensity of treated cells to that of untreated controls to determine the fold-change in ROS production.
-
By employing these orthogonal validation methods and comparing the results to established compounds, researchers can build a robust and comprehensive understanding of the mechanism of action of this compound. This data-driven approach is crucial for advancing its potential as a therapeutic agent.
References
- 1. Comprehensive Review of Methodology to Detect Reactive Oxygen Species (ROS) in Mammalian Species and Establish Its Relationship with Antioxidants and Cancer [mdpi.com]
- 2. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Effects of Buthionine Sulfoximine Treatment on Cellular Glutathione Levels and Cytotoxicities of Cisplatin, Carboplatin and Radiation in Human Stomach and Ovarian Cancer Cell Lines: – Glutathione, Buthionine Sulfoximine, Cytotoxicity – - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.rug.nl [research.rug.nl]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. avmajournals.avma.org [avmajournals.avma.org]
- 10. Chemical Constituents of Eupatorium japonicum and Anti-Inflammatory, Cytotoxic, and Apoptotic Activities of Eupatoriopicrin on Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proteasome inhibitor Bortezomib induces cell cycle arrest and apoptosis in cell lines derived from Ewing's sarcoma family of tumors and synergizes with TRAIL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. apexbt.com [apexbt.com]
- 13. Enhanced cytostatic activity of the sesquiterpene lactone eupatoriopicrin by glutathione depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of glutathione depletion by buthionine sulfoximine on radiosensitization by oxygen and misonidazole in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Parthenolide suppresses non-small cell lung cancer GLC-82 cells growth via B-Raf/MAPK/Erk pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Glutathione depletion by DL-buthionine-SR-sulfoximine (BSO) potentiates X-ray-induced chromosome lesions after liquid holding recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Cytotoxicity, Cell Cycle Arrest, and Apoptosis Induction Activity of Ethyl-p-methoxycinnamate in Cholangiocarcinoma Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. assaygenie.com [assaygenie.com]
- 21. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 22. abcam.cn [abcam.cn]
In the landscape of natural product research, sesquiterpenoid lactones derived from various plant species have garnered significant attention for their diverse and potent biological activities. Among these, 4E-Deacetylchromolaenide 4'-O-acetate, a germacrane-type sesquiterpenoid, stands out as a compound of interest. This guide provides a comprehensive head-to-head comparison of its performance with other structurally related natural products, supported by available experimental data. The focus is on three key areas of biological activity: cytotoxic, anti-inflammatory, and antimicrobial effects. This analysis is intended for researchers, scientists, and professionals in drug development seeking to understand the therapeutic potential of this class of compounds.
Comparative Biological Activity
To facilitate a clear comparison, the biological activities of this compound and related sesquiterpenoids are summarized below. It is important to note that direct experimental data for this compound is limited in the public domain. Therefore, this comparison draws upon data from closely related germacrane (B1241064) and other sesquiterpenoid lactones isolated from the Eupatorium and related genera.
Cytotoxic Activity
The cytotoxicity of sesquiterpenoid lactones is a primary area of investigation for potential anticancer applications. The 50% inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cell growth.
| Compound | Cell Line | IC50 (µM) | Source Organism |
| Eupalinolide A | A-549 (Lung Carcinoma) | 2.5 | Eupatorium lindleyanum |
| BGC-823 (Gastric Carcinoma) | 1.8 | ||
| SMMC-7721 (Hepatocellular Carcinoma) | 3.2 | ||
| HL-60 (Promyelocytic Leukemia) | 0.9 | ||
| Eupalinolide B | A-549 (Lung Carcinoma) | 3.1 | Eupatorium lindleyanum |
| BGC-823 (Gastric Carcinoma) | 2.4 | ||
| SMMC-7721 (Hepatocellular Carcinoma) | 4.5 | ||
| HL-60 (Promyelocytic Leukemia) | 1.2 | ||
| Tomenphantin A | K562 (Chronic Myelogenous Leukemia) | 0.40 - 5.1 | Dimerostemma aspilioides |
| CCRF-CEM (Acute Lymphoblastic Leukemia) | 0.40 - 5.1 | ||
| Unnamed Germacrane 1 | A549 (Lung Carcinoma) | 8.97 - 27.39 | Mikania micrantha |
| HepG2 (Hepatocellular Carcinoma) | 8.97 - 27.39 | ||
| MCF-7 (Breast Adenocarcinoma) | 8.97 - 27.39 | ||
| HeLa (Cervical Adenocarcinoma) | 8.97 - 27.39 | ||
| Unnamed Germacrane 2 | A549 (Lung Carcinoma) | 8.97 - 27.39 | Mikania micrantha |
| HepG2 (Hepatocellular Carcinoma) | 8.97 - 27.39 | ||
| MCF-7 (Breast Adenocarcinoma) | 8.97 - 27.39 | ||
| HeLa (Cervical Adenocarcinoma) | 8.97 - 27.39 |
Anti-inflammatory Activity
The anti-inflammatory properties of these compounds are often evaluated by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
| Compound/Extract | Assay | IC50 (µM) or % Inhibition | Source Organism |
| Eupafolin | NO Inhibition (RAW 264.7) | 6 | Eupatorium perfoliatum |
| Dimeric Guaianolide | NO Inhibition (RAW 264.7) | 16 | Eupatorium perfoliatum |
| Sesquiterpene Lactone Fraction | Xylene-induced ear edema (in vivo) | 18.6% reduction | Eupatorium lindleyanum |
| Eupalinolides L & M and others | TNF-α and IL-6 reduction (RAW 264.7) | Significant reduction (p < 0.001) | Eupatorium lindleyanum |
Antimicrobial Activity
The antimicrobial potential is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) | Source Organism |
| Unnamed Germacrane 1 | Staphylococcus aureus (SA) | 1.56 - 12.5 | Mikania micrantha |
| Methicillin-resistant S. aureus (MRSA) | 6.25 | ||
| Bacillus cereus (BC) | 1.56 - 12.5 | ||
| Curtobacterium flaccumfaciens (CF) | 1.56 - 12.5 | ||
| Escherichia coli (EC) | 1.56 - 12.5 | ||
| Salmonella typhimurium (ST) | 1.56 - 12.5 | ||
| Pseudomonas solanacearum (PS) | 1.56 - 12.5 | ||
| Unnamed Germacrane 2 | Staphylococcus aureus (SA) | 1.56 - 12.5 | Mikania micrantha |
| Methicillin-resistant S. aureus (MRSA) | 6.25 | ||
| Bacillus cereus (BC) | 1.56 - 12.5 | ||
| Curtobacterium flaccumfaciens (CF) | 1.56 - 12.5 | ||
| Escherichia coli (EC) | 1.56 - 12.5 | ||
| Salmonella typhimurium (ST) | 1.56 - 12.5 | ||
| Pseudomonas solanacearum (PS) | 1.56 - 12.5 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the standard protocols for the key experiments cited in this guide.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Cells)
This assay measures the production of nitric oxide, a pro-inflammatory mediator, by macrophages.
-
Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL and incubate for 24 hours.
-
Griess Reagent Assay: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.
Antimicrobial Assay (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.
-
Serial Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing broth.
-
Inoculation: Add the standardized inoculum to each well. Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and processes described, the following diagrams are provided in the DOT language for Graphviz.
In the landscape of natural product research, sesquiterpenoid lactones derived from various plant species have garnered significant attention for their diverse and potent biological activities. Among these, 4E-Deacetylchromolaenide 4'-O-acetate, a germacrane-type sesquiterpenoid, stands out as a compound of interest. This guide provides a comprehensive head-to-head comparison of its performance with other structurally related natural products, supported by available experimental data. The focus is on three key areas of biological activity: cytotoxic, anti-inflammatory, and antimicrobial effects. This analysis is intended for researchers, scientists, and professionals in drug development seeking to understand the therapeutic potential of this class of compounds.
Comparative Biological Activity
To facilitate a clear comparison, the biological activities of this compound and related sesquiterpenoids are summarized below. It is important to note that direct experimental data for this compound is limited in the public domain. Therefore, this comparison draws upon data from closely related germacrane and other sesquiterpenoid lactones isolated from the Eupatorium and related genera.
Cytotoxic Activity
The cytotoxicity of sesquiterpenoid lactones is a primary area of investigation for potential anticancer applications. The 50% inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cell growth.
| Compound | Cell Line | IC50 (µM) | Source Organism |
| Eupalinolide A | A-549 (Lung Carcinoma) | 2.5 | Eupatorium lindleyanum |
| BGC-823 (Gastric Carcinoma) | 1.8 | ||
| SMMC-7721 (Hepatocellular Carcinoma) | 3.2 | ||
| HL-60 (Promyelocytic Leukemia) | 0.9 | ||
| Eupalinolide B | A-549 (Lung Carcinoma) | 3.1 | Eupatorium lindleyanum |
| BGC-823 (Gastric Carcinoma) | 2.4 | ||
| SMMC-7721 (Hepatocellular Carcinoma) | 4.5 | ||
| HL-60 (Promyelocytic Leukemia) | 1.2 | ||
| Tomenphantin A | K562 (Chronic Myelogenous Leukemia) | 0.40 - 5.1 | Dimerostemma aspilioides |
| CCRF-CEM (Acute Lymphoblastic Leukemia) | 0.40 - 5.1 | ||
| Unnamed Germacrane 1 | A549 (Lung Carcinoma) | 8.97 - 27.39 | Mikania micrantha |
| HepG2 (Hepatocellular Carcinoma) | 8.97 - 27.39 | ||
| MCF-7 (Breast Adenocarcinoma) | 8.97 - 27.39 | ||
| HeLa (Cervical Adenocarcinoma) | 8.97 - 27.39 | ||
| Unnamed Germacrane 2 | A549 (Lung Carcinoma) | 8.97 - 27.39 | Mikania micrantha |
| HepG2 (Hepatocellular Carcinoma) | 8.97 - 27.39 | ||
| MCF-7 (Breast Adenocarcinoma) | 8.97 - 27.39 | ||
| HeLa (Cervical Adenocarcinoma) | 8.97 - 27.39 |
Anti-inflammatory Activity
The anti-inflammatory properties of these compounds are often evaluated by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
| Compound/Extract | Assay | IC50 (µM) or % Inhibition | Source Organism |
| Eupafolin | NO Inhibition (RAW 264.7) | 6 | Eupatorium perfoliatum |
| Dimeric Guaianolide | NO Inhibition (RAW 264.7) | 16 | Eupatorium perfoliatum |
| Sesquiterpene Lactone Fraction | Xylene-induced ear edema (in vivo) | 18.6% reduction | Eupatorium lindleyanum |
| Eupalinolides L & M and others | TNF-α and IL-6 reduction (RAW 264.7) | Significant reduction (p < 0.001) | Eupatorium lindleyanum |
Antimicrobial Activity
The antimicrobial potential is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) | Source Organism |
| Unnamed Germacrane 1 | Staphylococcus aureus (SA) | 1.56 - 12.5 | Mikania micrantha |
| Methicillin-resistant S. aureus (MRSA) | 6.25 | ||
| Bacillus cereus (BC) | 1.56 - 12.5 | ||
| Curtobacterium flaccumfaciens (CF) | 1.56 - 12.5 | ||
| Escherichia coli (EC) | 1.56 - 12.5 | ||
| Salmonella typhimurium (ST) | 1.56 - 12.5 | ||
| Pseudomonas solanacearum (PS) | 1.56 - 12.5 | ||
| Unnamed Germacrane 2 | Staphylococcus aureus (SA) | 1.56 - 12.5 | Mikania micrantha |
| Methicillin-resistant S. aureus (MRSA) | 6.25 | ||
| Bacillus cereus (BC) | 1.56 - 12.5 | ||
| Curtobacterium flaccumfaciens (CF) | 1.56 - 12.5 | ||
| Escherichia coli (EC) | 1.56 - 12.5 | ||
| Salmonella typhimurium (ST) | 1.56 - 12.5 | ||
| Pseudomonas solanacearum (PS) | 1.56 - 12.5 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the standard protocols for the key experiments cited in this guide.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Cells)
This assay measures the production of nitric oxide, a pro-inflammatory mediator, by macrophages.
-
Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL and incubate for 24 hours.
-
Griess Reagent Assay: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.
Antimicrobial Assay (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.
-
Serial Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing broth.
-
Inoculation: Add the standardized inoculum to each well. Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and processes described, the following diagrams are provided in the DOT language for Graphviz.
Safety Operating Guide
Essential Safety and Disposal Procedures for 4E-Deacetylchromolaenide 4'-O-acetate
For Immediate Use by Laboratory and Research Professionals
This document provides critical guidance on the safe handling and disposal of 4E-Deacetylchromolaenide 4'-O-acetate, a sesquiterpene lactone. Due to its potential cytotoxic properties, all personnel must adhere to these procedures to mitigate risks to health and the environment. These protocols are based on established best practices for managing cytotoxic compounds in a laboratory setting.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound belongs to the sesquiterpene lactone class of compounds, which are known for a range of biological activities, including potential cytotoxicity and the ability to cause contact dermatitis.[1][2][3] Therefore, it must be handled as a hazardous substance.
Minimum Required PPE:
-
Gloves: Two pairs of nitrile gloves.
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A disposable or dedicated lab coat.
-
Respiratory Protection: A properly fitted respirator may be necessary if there is a risk of aerosol generation.
Waste Segregation and Container Management
Proper segregation of waste is critical to ensure safe disposal and compliance with regulations. All items that come into contact with this compound are considered contaminated and must be disposed of as cytotoxic waste.
| Waste Type | Container Type | Labeling Requirements |
| Solid Waste | Rigid, leak-proof, puncture-resistant container with a lid. Often color-coded purple or yellow.[4][5] | "Cytotoxic Waste" / Biohazard symbol |
| (Contaminated PPE, labware) | ||
| Liquid Waste | Sealable, leak-proof container (often a designated solvent waste container).[4] | "Cytotoxic Waste" / List of chemical contents |
| (Unused solutions) | ||
| Sharps Waste | Puncture-proof sharps container.[6] | "Cytotoxic Sharps" / Biohazard symbol |
| (Needles, contaminated glass) |
Step-by-Step Disposal Protocol
A. Unused or Expired Compound:
-
Do not dispose of the compound down the drain or in regular trash.[7]
-
Treat the pure compound as hazardous cytotoxic waste.
-
Place the original vial or a securely sealed container with the compound into a designated cytotoxic solid waste container.
B. Contaminated Solid Waste (PPE, Weigh Boats, Tubes, etc.):
-
At the point of use, immediately place all contaminated solid items into the designated rigid, leak-proof cytotoxic waste container.[6]
-
Do not overfill containers; seal them when they are three-quarters full.[7]
C. Contaminated Liquid Waste (Solvents, Media):
-
Collect all liquid waste that has come into contact with the compound in a designated, sealed, and clearly labeled hazardous waste container.[4]
-
The container label should include "Cytotoxic Waste" and list all chemical constituents.
-
Store the liquid waste container in a secondary containment bin in a well-ventilated area, away from incompatible materials.
D. Decontamination of Work Surfaces:
-
Prepare a decontamination solution (e.g., 10⁻² M Sodium Dodecyl Sulfate followed by 70% isopropyl alcohol).[7]
-
Wearing appropriate PPE, thoroughly wipe down all contaminated surfaces.
-
Dispose of the cleaning materials as cytotoxic solid waste.[7]
E. Final Disposal:
-
All segregated cytotoxic waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.
-
The primary method for the destruction of cytotoxic waste is high-temperature incineration.[4][5]
Spill Management
In the event of a spill, immediate action is required to minimize exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Don PPE: Put on all required personal protective equipment.
-
Contain the Spill: For liquid spills, use an absorbent material (e.g., Chemizorb®) to contain the spill.[8][9] For solid spills, gently cover with damp absorbent pads to avoid raising dust.
-
Clean the Area: Carefully collect all contaminated materials and place them in the cytotoxic waste container. Decontaminate the spill area as described in the decontamination protocol.
-
Report: Report the spill to your laboratory supervisor and EHS office as per institutional policy.
Disposal Workflow
Caption: Workflow for the segregation and disposal of cytotoxic laboratory waste.
References
- 1. Cornell University Department of Animal Science [poisonousplants.ansci.cornell.edu]
- 2. escd.org [escd.org]
- 3. researchgate.net [researchgate.net]
- 4. trikonclinicalwaste.co.uk [trikonclinicalwaste.co.uk]
- 5. cleanaway.com.au [cleanaway.com.au]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. merckmillipore.com [merckmillipore.com]
Essential Safety and Disposal Procedures for 4E-Deacetylchromolaenide 4'-O-acetate
For Immediate Use by Laboratory and Research Professionals
This document provides critical guidance on the safe handling and disposal of 4E-Deacetylchromolaenide 4'-O-acetate, a sesquiterpene lactone. Due to its potential cytotoxic properties, all personnel must adhere to these procedures to mitigate risks to health and the environment. These protocols are based on established best practices for managing cytotoxic compounds in a laboratory setting.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound belongs to the sesquiterpene lactone class of compounds, which are known for a range of biological activities, including potential cytotoxicity and the ability to cause contact dermatitis.[1][2][3] Therefore, it must be handled as a hazardous substance.
Minimum Required PPE:
-
Gloves: Two pairs of nitrile gloves.
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A disposable or dedicated lab coat.
-
Respiratory Protection: A properly fitted respirator may be necessary if there is a risk of aerosol generation.
Waste Segregation and Container Management
Proper segregation of waste is critical to ensure safe disposal and compliance with regulations. All items that come into contact with this compound are considered contaminated and must be disposed of as cytotoxic waste.
| Waste Type | Container Type | Labeling Requirements |
| Solid Waste | Rigid, leak-proof, puncture-resistant container with a lid. Often color-coded purple or yellow.[4][5] | "Cytotoxic Waste" / Biohazard symbol |
| (Contaminated PPE, labware) | ||
| Liquid Waste | Sealable, leak-proof container (often a designated solvent waste container).[4] | "Cytotoxic Waste" / List of chemical contents |
| (Unused solutions) | ||
| Sharps Waste | Puncture-proof sharps container.[6] | "Cytotoxic Sharps" / Biohazard symbol |
| (Needles, contaminated glass) |
Step-by-Step Disposal Protocol
A. Unused or Expired Compound:
-
Do not dispose of the compound down the drain or in regular trash.[7]
-
Treat the pure compound as hazardous cytotoxic waste.
-
Place the original vial or a securely sealed container with the compound into a designated cytotoxic solid waste container.
B. Contaminated Solid Waste (PPE, Weigh Boats, Tubes, etc.):
-
At the point of use, immediately place all contaminated solid items into the designated rigid, leak-proof cytotoxic waste container.[6]
-
Do not overfill containers; seal them when they are three-quarters full.[7]
C. Contaminated Liquid Waste (Solvents, Media):
-
Collect all liquid waste that has come into contact with the compound in a designated, sealed, and clearly labeled hazardous waste container.[4]
-
The container label should include "Cytotoxic Waste" and list all chemical constituents.
-
Store the liquid waste container in a secondary containment bin in a well-ventilated area, away from incompatible materials.
D. Decontamination of Work Surfaces:
-
Prepare a decontamination solution (e.g., 10⁻² M Sodium Dodecyl Sulfate followed by 70% isopropyl alcohol).[7]
-
Wearing appropriate PPE, thoroughly wipe down all contaminated surfaces.
-
Dispose of the cleaning materials as cytotoxic solid waste.[7]
E. Final Disposal:
-
All segregated cytotoxic waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.
-
The primary method for the destruction of cytotoxic waste is high-temperature incineration.[4][5]
Spill Management
In the event of a spill, immediate action is required to minimize exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Don PPE: Put on all required personal protective equipment.
-
Contain the Spill: For liquid spills, use an absorbent material (e.g., Chemizorb®) to contain the spill.[8][9] For solid spills, gently cover with damp absorbent pads to avoid raising dust.
-
Clean the Area: Carefully collect all contaminated materials and place them in the cytotoxic waste container. Decontaminate the spill area as described in the decontamination protocol.
-
Report: Report the spill to your laboratory supervisor and EHS office as per institutional policy.
Disposal Workflow
Caption: Workflow for the segregation and disposal of cytotoxic laboratory waste.
References
- 1. Cornell University Department of Animal Science [poisonousplants.ansci.cornell.edu]
- 2. escd.org [escd.org]
- 3. researchgate.net [researchgate.net]
- 4. trikonclinicalwaste.co.uk [trikonclinicalwaste.co.uk]
- 5. cleanaway.com.au [cleanaway.com.au]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. merckmillipore.com [merckmillipore.com]
Essential Safety and Handling Protocols for 4E-Deacetylchromolaenide 4'-O-acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling and disposal of 4E-Deacetylchromolaenide 4'-O-acetate. Given the potential cytotoxic nature of this compound, as is common with related chromolaenide (B1163283) derivatives, a stringent adherence to safety protocols is paramount to ensure personnel safety and prevent environmental contamination.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure. All personnel handling this compound must use the following equipment.[1][2] The specific PPE should be chosen based on a thorough risk assessment for each procedure.[3]
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Chemotherapy-tested gloves | Nitrile, powder-free, tested against ASTM D6978 standard. Double gloving is recommended.[1] | Prevents skin contact and absorption. Double gloving provides an extra barrier in case of a breach in the outer glove. |
| Body Protection | Disposable gown | Solid-front, back-closing, long-sleeved, with elastic or knit cuffs. Poly-coated or other resistant material. | Protects skin and personal clothing from contamination through splashes or spills.[1][2] |
| Eye Protection | Safety goggles or face shield | Tight-fitting chemical splash goggles or a full-face shield. | Protects eyes from splashes, aerosols, and airborne particles.[4] |
| Respiratory Protection | N95 or higher respirator | A NIOSH-approved N95 or higher-level respirator. | Required when there is a risk of inhaling aerosols or fine particles, such as during weighing or solution preparation.[1] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to minimize exposure risk.
2.1. Preparation and Weighing:
-
Designated Area: All handling of this compound, especially the weighing of the powdered form, must be conducted in a designated area, such as a chemical fume hood or a Class II Biosafety Cabinet (BSC), to control airborne particles.[1]
-
Donning PPE: Before entering the designated handling area, don all required PPE in the correct order: gown, then respirator, then eye protection, and finally, double gloves.
-
Weighing: Use a balance inside the containment device. Handle the compound with care to avoid generating dust. Use a spatula and weigh onto a tared weigh paper or into a sealable container.
-
Cleaning: After weighing, carefully clean the balance and surrounding surfaces with an appropriate deactivating agent, followed by a neutral detergent. Dispose of all cleaning materials as cytotoxic waste.
2.2. Solution Preparation:
-
Solvent Handling: Prepare solutions within the chemical fume hood or BSC.
-
Dissolving: Add solvent to the sealed container of the compound slowly to avoid splashing. If the container is not sealed, add the solvent carefully down the side of the container.
-
Labeling: Clearly label all containers with the compound name, concentration, date, and a hazard warning.
2.3. Administration (In Vitro/In Vivo):
-
Containment: All procedures involving the administration of the compound should be performed in a manner that contains any potential splashes or aerosols.
-
Sharps: Use Luer-Lok syringes and needles to prevent accidental disconnection. Dispose of all sharps in a designated cytotoxic sharps container immediately after use.
Disposal Plan
Proper disposal of all materials contaminated with this compound is crucial to prevent environmental contamination and accidental exposure.
| Waste Stream | Disposal Procedure |
| Solid Waste | All contaminated solid waste (e.g., gloves, gowns, weigh papers, pipette tips) must be placed in a clearly labeled, sealed, and puncture-resistant cytotoxic waste container. |
| Liquid Waste | Collect all liquid waste containing the compound in a sealed, leak-proof container that is clearly labeled as "Cytotoxic Liquid Waste." Do not pour down the drain.[5] |
| Sharps | All contaminated sharps (needles, syringes, glass pipettes) must be disposed of in a designated, puncture-proof, and leak-proof cytotoxic sharps container. |
All cytotoxic waste must be disposed of through an approved hazardous waste disposal service in accordance with local, state, and federal regulations.
Emergency Procedures: Spills and Exposure
4.1. Spill Management:
-
Evacuate and Secure: Immediately alert others in the area and evacuate. Restrict access to the spill area.
-
Don PPE: Put on a full set of appropriate PPE, including a respirator.
-
Contain and Clean: For small spills, gently cover the spill with absorbent pads from a cytotoxic spill kit. For larger spills, contain the spill using absorbent material. Clean the area from the outer edge towards the center.
-
Decontaminate: After absorbing the spill, decontaminate the area with an appropriate cleaning agent.
-
Dispose: All materials used for spill cleanup must be disposed of as cytotoxic waste.[2][3]
4.2. Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[6]
Visual Guides
The following diagrams illustrate the key workflows for safe handling and PPE selection.
Caption: Workflow for the safe handling of this compound.
Caption: PPE selection based on hazard assessment for handling cytotoxic compounds.
References
Essential Safety and Handling Protocols for 4E-Deacetylchromolaenide 4'-O-acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling and disposal of 4E-Deacetylchromolaenide 4'-O-acetate. Given the potential cytotoxic nature of this compound, as is common with related chromolaenide derivatives, a stringent adherence to safety protocols is paramount to ensure personnel safety and prevent environmental contamination.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure. All personnel handling this compound must use the following equipment.[1][2] The specific PPE should be chosen based on a thorough risk assessment for each procedure.[3]
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Chemotherapy-tested gloves | Nitrile, powder-free, tested against ASTM D6978 standard. Double gloving is recommended.[1] | Prevents skin contact and absorption. Double gloving provides an extra barrier in case of a breach in the outer glove. |
| Body Protection | Disposable gown | Solid-front, back-closing, long-sleeved, with elastic or knit cuffs. Poly-coated or other resistant material. | Protects skin and personal clothing from contamination through splashes or spills.[1][2] |
| Eye Protection | Safety goggles or face shield | Tight-fitting chemical splash goggles or a full-face shield. | Protects eyes from splashes, aerosols, and airborne particles.[4] |
| Respiratory Protection | N95 or higher respirator | A NIOSH-approved N95 or higher-level respirator. | Required when there is a risk of inhaling aerosols or fine particles, such as during weighing or solution preparation.[1] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to minimize exposure risk.
2.1. Preparation and Weighing:
-
Designated Area: All handling of this compound, especially the weighing of the powdered form, must be conducted in a designated area, such as a chemical fume hood or a Class II Biosafety Cabinet (BSC), to control airborne particles.[1]
-
Donning PPE: Before entering the designated handling area, don all required PPE in the correct order: gown, then respirator, then eye protection, and finally, double gloves.
-
Weighing: Use a balance inside the containment device. Handle the compound with care to avoid generating dust. Use a spatula and weigh onto a tared weigh paper or into a sealable container.
-
Cleaning: After weighing, carefully clean the balance and surrounding surfaces with an appropriate deactivating agent, followed by a neutral detergent. Dispose of all cleaning materials as cytotoxic waste.
2.2. Solution Preparation:
-
Solvent Handling: Prepare solutions within the chemical fume hood or BSC.
-
Dissolving: Add solvent to the sealed container of the compound slowly to avoid splashing. If the container is not sealed, add the solvent carefully down the side of the container.
-
Labeling: Clearly label all containers with the compound name, concentration, date, and a hazard warning.
2.3. Administration (In Vitro/In Vivo):
-
Containment: All procedures involving the administration of the compound should be performed in a manner that contains any potential splashes or aerosols.
-
Sharps: Use Luer-Lok syringes and needles to prevent accidental disconnection. Dispose of all sharps in a designated cytotoxic sharps container immediately after use.
Disposal Plan
Proper disposal of all materials contaminated with this compound is crucial to prevent environmental contamination and accidental exposure.
| Waste Stream | Disposal Procedure |
| Solid Waste | All contaminated solid waste (e.g., gloves, gowns, weigh papers, pipette tips) must be placed in a clearly labeled, sealed, and puncture-resistant cytotoxic waste container. |
| Liquid Waste | Collect all liquid waste containing the compound in a sealed, leak-proof container that is clearly labeled as "Cytotoxic Liquid Waste." Do not pour down the drain.[5] |
| Sharps | All contaminated sharps (needles, syringes, glass pipettes) must be disposed of in a designated, puncture-proof, and leak-proof cytotoxic sharps container. |
All cytotoxic waste must be disposed of through an approved hazardous waste disposal service in accordance with local, state, and federal regulations.
Emergency Procedures: Spills and Exposure
4.1. Spill Management:
-
Evacuate and Secure: Immediately alert others in the area and evacuate. Restrict access to the spill area.
-
Don PPE: Put on a full set of appropriate PPE, including a respirator.
-
Contain and Clean: For small spills, gently cover the spill with absorbent pads from a cytotoxic spill kit. For larger spills, contain the spill using absorbent material. Clean the area from the outer edge towards the center.
-
Decontaminate: After absorbing the spill, decontaminate the area with an appropriate cleaning agent.
-
Dispose: All materials used for spill cleanup must be disposed of as cytotoxic waste.[2][3]
4.2. Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[6]
Visual Guides
The following diagrams illustrate the key workflows for safe handling and PPE selection.
Caption: Workflow for the safe handling of this compound.
Caption: PPE selection based on hazard assessment for handling cytotoxic compounds.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
